molecular formula C20H28N2O2 B1680416 Rac 109 CAS No. 17592-97-1

Rac 109

カタログ番号: B1680416
CAS番号: 17592-97-1
分子量: 328.4 g/mol
InChIキー: ZIBPVLWIYWXNMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RN given refers to parent cpd

特性

CAS番号

17592-97-1

分子式

C20H28N2O2

分子量

328.4 g/mol

IUPAC名

1'-[3-(diethylamino)propyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione

InChI

InChI=1S/C20H28N2O2/c1-3-21(4-2)13-8-14-22-18(23)15-20(19(22)24)12-7-10-16-9-5-6-11-17(16)20/h5-6,9,11H,3-4,7-8,10,12-15H2,1-2H3

InChIキー

ZIBPVLWIYWXNMK-UHFFFAOYSA-N

正規SMILES

CCN(CC)CCCN1C(=O)CC2(C1=O)CCCC3=CC=CC=C23

外観

Solid powder

他のCAS番号

28309-55-9
28510-14-7

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

RAC 109
RAC 109, (+)-isomer
RAC 109, (+-)-isomer
RAC 109, (-)-isomer
RAC 109, (R)-isomer
RAC 109, (S)-isomer
RAC 109, hydrochloride, (+-)-isomer
RAC 109, monohydrochloride, (+-)-isomer
RAC 109, monohydrochloride, (R)-isomer
RAC 109, monohydrochloride, (S)-isomer
RAC 109I
RAC 109II
RAC-109
RAC109

製品の起源

United States

Foundational & Exploratory

The Multi-Targeted Mechanism of Action of SQ109: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ109 is a novel diamine-based small molecule, currently in late-stage clinical development for the treatment of tuberculosis (TB), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[1][2] Its multifaceted mechanism of action, targeting both primary and secondary cellular functions, distinguishes it from existing anti-tubercular agents and offers a promising strategy to combat the emergence of drug resistance.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms of SQ109, supported by quantitative data, detailed experimental protocols, and visual representations of its core biological pathways.

Core Mechanism of Action: Inhibition of MmpL3 and Disruption of the Mycobacterial Cell Wall

The principal mechanism of action of SQ109 is the inhibition of the Mycobacterium tuberculosis (Mtb) membrane transporter MmpL3 (Mycobacterial membrane protein Large 3).[1] MmpL3 is an essential protein responsible for the transport of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids. Mycolic acids are the hallmark long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall, rendering it impermeable to many antibiotics and contributing to the pathogen's survival.

By binding to and inhibiting MmpL3, SQ109 sets off a cascade of events that ultimately leads to bacterial cell death:

  • Inhibition of TMM Translocation: SQ109 directly interferes with the function of MmpL3, preventing the translocation of TMM across the inner membrane.

  • Intracellular Accumulation of TMM: The blockage of TMM transport results in its accumulation within the mycobacterial cell.

  • Inhibition of Mycolic Acid Incorporation: Consequently, the transport of mycolic acid precursors to the cell wall is halted, preventing their incorporation into the growing structure. This leads to a rapid and significant reduction in lipids covalently bound to the cell wall.

  • Compromised Cell Wall Integrity: The disruption of mycolic acid synthesis compromises the structural integrity of the cell wall, leading to increased permeability and eventual cell lysis.

This targeted disruption of cell wall biosynthesis is a key contributor to the potent bactericidal activity of SQ109.

Secondary and Multi-Target Mechanisms of Action

Beyond its primary target, SQ109 exhibits a range of secondary effects that contribute to its overall efficacy and a high barrier to resistance. These include:

  • Disruption of the Proton Motive Force (PMF): SQ109 acts as an uncoupler, collapsing both the pH gradient (ΔpH) and the membrane potential (Δψ) that constitute the proton motive force. The PMF is essential for various cellular processes, including ATP synthesis and transport of molecules across the cell membrane.

  • Inhibition of Menaquinone Biosynthesis: SQ109 has been shown to target enzymes involved in the biosynthesis of menaquinone, a vital component of the electron transport chain. This inhibition disrupts cellular respiration and ATP production.

  • Immunomodulatory Properties: SQ109 can activate macrophages, polarizing them towards a pro-inflammatory M1 phenotype. This leads to the activation of the MAPK and JNK signaling pathways, increased production of inducible nitric oxide synthase (iNOS), and enhanced killing of intracellular mycobacteria.

Quantitative Data Summary

The in vitro activity of SQ109 has been evaluated against a range of microorganisms. The following tables summarize key quantitative data.

OrganismStrain(s)MIC (µg/mL)MBC (µg/mL)Notes
Mycobacterium tuberculosisDrug-Susceptible & Drug-Resistant0.2 - 0.780.64 - 0.78Active against MDR and XDR strains.
Mycobacterium bovis-Active--
Mycobacterium fortuitum-Active--
Mycobacterium avium-4 - 16-Lower activity compared to Mtb.
Mycobacterium marinum-4 - 16-Lower activity compared to Mtb.
Mycobacterium chelonae-4 - 16-Lower activity compared to Mtb.
Mycobacterium abscessus-4 - 16-Lower activity compared to Mtb.
Helicobacter pyloriClinical Isolates2.5 - 1550 - 60Bactericidal activity demonstrated.
Candida spp.Various1 - 82 - 8Fungicidal activity observed.
Cryptococcus neoformans-0.25 - 4--
Aspergillus fumigatus-8--
Haemophilus influenzae-1 - 32--
Streptococcus pneumoniae-2 - 4--
Enterococci spp.-8 - 32--

Table 1: In Vitro Antimicrobial Activity of SQ109

ParameterValueOrganism
Spontaneous Mutation Rate for Resistance2.55 x 10⁻¹¹Mycobacterium tuberculosis

Table 2: Resistance Frequency of SQ109

Experimental Protocols

Macromolecular Incorporation Assay to Assess Cell Wall Synthesis Inhibition

This assay is used to determine the effect of SQ109 on the synthesis of major macromolecules, including proteins, peptidoglycan, nucleic acids, and cell wall lipids.

Methodology:

  • Mycobacterium tuberculosis cultures are grown to mid-log phase.

  • The cultures are exposed to varying concentrations of SQ109, typically based on its Minimum Inhibitory Concentration (MIC).

  • Radiolabeled precursors are added to the cultures to monitor the synthesis of specific macromolecules:

    • [4,5-³H]L-leucine for protein synthesis.

    • [¹⁴C]-acetate for lipid synthesis.

    • [5,6-³H]uracil for total nucleic acid biosynthesis.

    • [¹-³H]N-acetyl-D-glucosamine for peptidoglycan synthesis.

  • After a defined incubation period (e.g., 1 hour), the incorporation of the radiolabeled precursors into the respective macromolecules is quantified.

  • A reduction in the incorporation of a specific precursor in the presence of SQ109 indicates inhibition of that particular biosynthetic pathway.

Identification of MmpL3 as the Target via Resistant Mutant Sequencing

This experimental workflow is crucial for identifying the molecular target of a novel antimicrobial agent.

Methodology:

  • Generation of Resistant Mutants: Mycobacterium tuberculosis is cultured on solid media containing concentrations of an SQ109 analog at multiples of its MIC. (Direct generation of SQ109-resistant mutants has proven difficult, suggesting a low frequency of resistance).

  • Selection of Resistant Colonies: Colonies that grow in the presence of the drug are selected as resistant mutants.

  • Whole-Genome Sequencing: The genomic DNA of the resistant mutants is extracted and subjected to whole-genome sequencing.

  • Comparative Genomics: The genomes of the resistant mutants are compared to the genome of the wild-type, drug-susceptible strain to identify mutations.

  • Target Identification: Mutations consistently found in the resistant mutants, particularly in a single gene, strongly suggest that the protein encoded by that gene is the drug's target. In the case of SQ109 analogs, mutations were identified in the mmpL3 gene.

Visualizations

SQ109_Mechanism_of_Action cluster_cell Mycobacterium tuberculosis Cell SQ109 SQ109 MmpL3 MmpL3 Transporter SQ109->MmpL3 Inhibits TMM_out TMM (Periplasm) MmpL3->TMM_out Translocation TMM_in Trehalose Monomycolate (TMM) (Cytoplasm) TMM_in->MmpL3 Transport Mycolic_Acid_Synthesis Mycolic Acid Incorporation TMM_out->Mycolic_Acid_Synthesis Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Cell_Death Cell Death Cell_Wall->Cell_Death Loss of ->

Caption: Primary mechanism of action of SQ109 via MmpL3 inhibition.

Resistance_Identification_Workflow start Start: Culture Mtb with SQ109 Analog selection Select for Resistant Colonies start->selection wgs Whole-Genome Sequencing of Resistant Mutants selection->wgs comparison Compare Genomes to Wild-Type wgs->comparison identification Identify Consistent Mutations in mmpL3 Gene comparison->identification conclusion Conclusion: MmpL3 is the Target of SQ109 identification->conclusion

Caption: Workflow for identifying MmpL3 as the target of SQ109.

Conclusion

SQ109 represents a significant advancement in the development of new anti-tubercular therapies. Its primary mechanism of action, the inhibition of the essential MmpL3 transporter, effectively disrupts the integrity of the mycobacterial cell wall. Furthermore, its ability to engage multiple secondary targets likely contributes to its potent bactericidal activity and a high barrier to the development of resistance. The comprehensive understanding of its multifaceted mechanism of action, as detailed in this guide, is crucial for its continued development and strategic deployment in future TB treatment regimens.

References

SQ109: A Novel Antitubercular Drug Candidate with a Multi-Targeted Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SQ109 is a promising, orally bioavailable, small-molecule drug candidate in clinical development for the treatment of pulmonary tuberculosis (TB). As a second-generation ethylenediamine, it was identified through the screening of a large combinatorial library. SQ109 exhibits potent activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of TB. Its novel mechanism of action, which primarily targets the essential mycolic acid transporter MmpL3, and its synergistic interactions with existing first- and second-line anti-TB drugs, position it as a critical component for future, potentially shorter and more effective, treatment regimens. This technical guide provides a comprehensive overview of the preclinical and clinical data on SQ109, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis poses a significant global health threat, necessitating the development of new antitubercular agents with novel mechanisms of action.[1] SQ109, a 1,2-ethylenediamine, emerged from a high-throughput screen of over 63,000 compounds and has demonstrated considerable promise in preclinical and clinical studies.[2] It has a distinct pharmacological profile and a very low in vitro bacterial mutation rate for resistance, suggesting a durable efficacy.[2] This document serves as a technical resource for the scientific community, summarizing the key data and methodologies related to the development and evaluation of SQ109.

Mechanism of Action

SQ109 employs a multi-targeted approach to inhibit the growth of M. tuberculosis.

2.1. Primary Target: MmpL3 Transporter

The principal mechanism of action of SQ109 is the inhibition of MmpL3 (Mycobacterial membrane protein Large 3), a crucial transmembrane transporter.[3][4] MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a precursor for mycolic acids, across the inner membrane of Mtb. Mycolic acids are essential components of the unique and protective mycobacterial cell wall.

By inhibiting MmpL3, SQ109 disrupts the mycolic acid biosynthesis pathway, leading to:

  • Inhibition of trehalose dimycolate (TDM) production.

  • Failure to attach mycolates to the cell wall arabinogalactan.

  • Accumulation of the precursor, trehalose monomycolate (TMM).

This disruption of cell wall assembly ultimately compromises the integrity of the bacterium, leading to cell death. It is noteworthy that SQ109's mechanism is distinct from that of ethambutol, another cell wall synthesis inhibitor, as SQ109 is active against ethambutol-resistant strains.

2.2. Secondary Mechanisms of Action

In addition to its primary target, SQ109 exhibits other inhibitory effects that contribute to its antitubercular activity:

  • Disruption of the Proton Motive Force: SQ109 can act as an uncoupler, collapsing both the pH gradient (ΔpH) and the membrane potential (Δψ) across the mycobacterial membrane.

  • Inhibition of Menaquinone Biosynthesis: SQ109 has been shown to interfere with menaquinone biosynthesis, which is essential for cellular respiration.

These secondary mechanisms likely contribute to the bactericidal activity of SQ109 and the low frequency of resistance development.

SQ109 Mechanism of Action SQ109 Mechanism of Action SQ109 SQ109 MmpL3 MmpL3 Transporter SQ109->MmpL3 Inhibits PMF Proton Motive Force (ΔpH and Δψ) SQ109->PMF Disrupts Menaquinone Menaquinone Biosynthesis SQ109->Menaquinone Inhibits TMM_transport Trehalose Monomycolate (TMM) Transport MmpL3->TMM_transport Mediates Mycolic_Acid_Pathway Mycolic Acid Biosynthesis Pathway TMM_transport->Mycolic_Acid_Pathway Is essential for Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Pathway->Cell_Wall Contributes to Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to PMF->Bacterial_Death Collapse leads to Menaquinone->Bacterial_Death Inhibition leads to

Mechanism of action of SQ109.

Preclinical Data

3.1. In Vitro Activity

SQ109 demonstrates potent in vitro activity against a wide range of M. tuberculosis strains.

Strain TypeM. tuberculosis Strain(s)MIC Range (µg/mL)Reference
Drug-SusceptibleH37Rv, Erdman0.2 - 0.78
Multidrug-Resistant (MDR)Clinical Isolates0.2 - 0.78
Extensively Drug-Resistant (XDR)Clinical Isolates0.2 - 0.78
Ethambutol-ResistantATCC 358370.7 - 1.56 (µM)
Isoniazid-ResistantATCC 358220.7 - 1.56 (µM)
Rifampicin-ResistantATCC 358380.7 - 1.56 (µM)

3.2. In Vivo Efficacy in Mouse Models

Studies in chronic mouse models of TB have consistently shown the efficacy of SQ109, both as a monotherapy and in combination regimens.

Mouse ModelTreatment RegimenDurationLog10 CFU Reduction in Lungs (vs. Untreated Control)Reference
Chronic (C57BL/6)SQ109 (10 mg/kg)28 daysDose-dependent reduction
Chronic (C57BL/6)SQ109 (10 mg/kg) vs. Ethambutol (100 mg/kg)6-8 weeksSQ109 showed better activity than Ethambutol
Chronic (C57BL/6)INH (25 mg/kg) + RIF (20 mg/kg) + SQ109 (10 mg/kg)4 weeksSignificantly better than INH+RIF+EMB
Chronic (C57BL/6)INH+RIF+PZA+SQ109 vs. INH+RIF+PZA+EMB8 weeks1.5 log10 lower CFU with SQ109 regimen

3.3. Synergy with Other Antitubercular Drugs

In vitro checkerboard assays have demonstrated synergistic and additive interactions between SQ109 and several first- and second-line anti-TB drugs.

Drug CombinationInteractionΣFICReference
SQ109 + Isoniazid (INH)SynergisticNot specified
SQ109 + Rifampicin (RIF)SynergisticNot specified
SQ109 + Ethambutol (EMB)AdditiveNot specified
SQ109 + StreptomycinAdditiveNot specified
SQ109 + Bedaquiline (TMC207)SynergisticNot specified
SQ109 + Clofazimine (CFZ)Synergistic0.37

ΣFIC (Fractional Inhibitory Concentration Index): ≤0.5 indicates synergy, >0.5 to <4 indicates additive/indifferent, and ≥4.0 indicates antagonism.

Clinical Trial Data

SQ109 has undergone Phase I and Phase II clinical trials, demonstrating a favorable safety and tolerability profile. A Phase 2b-3 study in Russia provided key efficacy data in patients with MDR-TB.

Trial PhasePopulationKey FindingsReference
Phase IHealthy VolunteersSafe and well-tolerated at doses up to 300 mg.
Phase 2aPulmonary TB PatientsNo serious adverse events observed.
Phase 2b-3 (Russia)MDR-TB PatientsSputum culture conversion rate at 6 months was significantly higher in the SQ109 group (80%) compared to the placebo group (61%).

Experimental Protocols

5.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of SQ109 is determined using a microbroth dilution assay.

  • Preparation of Inoculum: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a standardized concentration.

  • Drug Dilution: SQ109 is serially diluted in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well containing the drug dilutions.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • Reading Results: The MIC is defined as the lowest concentration of SQ109 that completely inhibits visible growth of M. tuberculosis.

5.2. Checkerboard Assay for Synergy

This assay is used to evaluate the in vitro interaction between SQ109 and other antitubercular drugs.

  • Plate Setup: In a 96-well plate, SQ109 is serially diluted vertically, and the second drug (e.g., rifampicin) is serially diluted horizontally.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to all wells.

  • Incubation: The plate is incubated at 37°C for 7-14 days.

  • Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as: FIC = (MIC of drug in combination) / (MIC of drug alone). The sum of the FICs (ΣFIC) determines the nature of the interaction.

Checkerboard_Assay_Workflow Checkerboard Assay Workflow start Start prep_drugs Prepare Serial Dilutions of Drug A (SQ109) and Drug B start->prep_drugs prep_inoculum Prepare Standardized M. tuberculosis Inoculum start->prep_inoculum setup_plate Set up 96-well Plate with Drug Combinations prep_drugs->setup_plate inoculate Inoculate Plate setup_plate->inoculate prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate read_results Determine MICs of Drugs Alone and in Combination incubate->read_results calculate_fic Calculate FIC and ΣFIC read_results->calculate_fic interpret Interpret Interaction (Synergy, Additive, Antagonism) calculate_fic->interpret end End interpret->end

Workflow for the checkerboard synergy assay.

5.3. In Vivo Efficacy in a Chronic Mouse Model of Tuberculosis

  • Infection: C57BL/6 mice are infected intravenously or via aerosol with a low dose of M. tuberculosis H37Rv (e.g., 10^4 CFU). The infection is allowed to establish for a period of 3-4 weeks to create a chronic infection state.

  • Treatment: Mice are treated orally with SQ109 (e.g., 10 mg/kg), other drugs, or a vehicle control daily for a specified duration (e.g., 4-8 weeks).

  • Bacterial Load Determination: At various time points, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H10 or 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted.

  • Data Analysis: The log10 CFU per organ is calculated and compared between different treatment groups.

5.4. Macromolecular Incorporation Assay

This assay is used to determine the effect of SQ109 on the synthesis of major macromolecules in M. tuberculosis.

  • Bacterial Culture: Mid-log phase cultures of M. tuberculosis are exposed to different concentrations of SQ109.

  • Radiolabeling: Specific radiolabeled precursors are added to the cultures for a defined period (e.g., 1 hour). These precursors include:

    • [¹⁴C]-acetate for lipid synthesis.

    • [³H]-leucine for protein synthesis.

    • [³H]-N-acetyl-d-glucosamine for peptidoglycan synthesis.

    • [³H]-uracil for nucleic acid synthesis.

  • Harvesting and Lysis: The bacterial cells are harvested, washed, and lysed.

  • Macromolecule Precipitation and Scintillation Counting: The macromolecules are precipitated (e.g., using trichloroacetic acid), and the incorporated radioactivity is measured using a scintillation counter.

  • Analysis: The level of incorporation of each precursor is compared between SQ109-treated and untreated cultures to determine the specific biosynthetic pathways inhibited by the drug.

5.5. Whole-Genome Sequencing of Resistant Mutants

  • Generation of Resistant Mutants: Spontaneous mutants resistant to SQ109 or its analogs are selected by plating a large number of M. tuberculosis cells on agar containing the compound.

  • Genomic DNA Extraction: High-quality genomic DNA is extracted from the resistant mutants and the parental wild-type strain.

  • Library Preparation and Sequencing: DNA libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis: The sequencing reads are aligned to the M. tuberculosis reference genome. Single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are unique to the resistant mutants are identified.

  • Target Gene Identification: The identified mutations are mapped to specific genes, with a focus on genes known to be involved in cell wall biosynthesis and drug transport, such as mmpL3.

Conclusion

SQ109 represents a significant advancement in the field of tuberculosis drug development. Its novel, multi-targeted mechanism of action, potent bactericidal activity against drug-resistant strains, and favorable synergistic interactions with existing drugs make it a highly valuable candidate for inclusion in future anti-TB regimens. The data presented in this technical guide underscore the potential of SQ109 to contribute to shorter, more effective, and better-tolerated treatments for tuberculosis, addressing a critical unmet medical need worldwide. Further clinical development and investigation into its full potential in various combination therapies are warranted.

References

The Discovery and Development of SQ109: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ109 is a novel diamine antibiotic currently under clinical investigation for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Discovered through a large-scale combinatorial screen, SQ109 exhibits a unique multi-target mechanism of action, primarily inhibiting the essential mycobacterial membrane protein MmpL3, a transporter crucial for cell wall biosynthesis. This targeted disruption, coupled with secondary mechanisms including the dissipation of the proton motive force and inhibition of menaquinone synthesis, contributes to its potent bactericidal activity and a low propensity for resistance development. Preclinical studies have demonstrated significant in vitro and in vivo efficacy, with favorable pharmacokinetics and synergistic interactions with existing and novel anti-TB agents. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical and clinical development of SQ109, presenting key quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.

Discovery and Synthesis

SQ109 was identified from a 63,238-member combinatorial library centered around the 1,2-ethylenediamine pharmacophore of ethambutol, a first-line anti-TB drug. The screening process, a collaboration between Sequella, Inc. and the National Institutes of Health, aimed to identify novel compounds with potent activity against Mycobacterium tuberculosis (Mtb).[1] SQ109, an N-geranyl-N'-(2-adamantyl)ethane-1,2-diamine, emerged as a lead candidate due to its superior in vitro activity and favorable initial toxicological profile.

Experimental Workflow: From Library to Lead Candidate

The discovery of SQ109 followed a structured, multi-step screening and optimization process. This workflow is designed to efficiently identify and characterize promising new chemical entities.

Discovery_Workflow cluster_0 High-Throughput Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Library 63,238-member 1,2-ethylenediamine library HTS Whole-cell Mtb screen Library->HTS Screening Hits Initial Hits HTS->Hits Identification SAR Structure-Activity Relationship (SAR) Studies Hits->SAR Tox In vitro Toxicity Profiling SAR->Tox ADME In vitro ADME (Absorption, Distribution, Metabolism, Excretion) SAR->ADME Lead_Candidate SQ109 Identified ADME->Lead_Candidate Selection InVivo_Efficacy In vivo Efficacy (Mouse Models) Lead_Candidate->InVivo_Efficacy InVivo_Tox In vivo Toxicology (Rodent & Non-rodent) Lead_Candidate->InVivo_Tox

Caption: A streamlined workflow of the discovery and preclinical development of SQ109.

Mechanism of Action

SQ109 exerts its antimycobacterial effect through a multi-pronged approach, distinguishing it from many existing anti-TB drugs.

Primary Target: Inhibition of MmpL3

The principal mechanism of action of SQ109 is the inhibition of the Mycobacterium tuberculosis membrane transporter MmpL3 (Mycobacterial membrane protein Large 3).[2] MmpL3 is an essential protein that facilitates the transport of trehalose monomycolate (TMM), a vital precursor for the synthesis of mycolic acids, which are fundamental components of the protective mycobacterial cell wall.

By binding to MmpL3, SQ109 obstructs the translocation of TMM across the inner membrane, triggering a cascade of detrimental effects:

  • Accumulation of TMM: The blockage of MmpL3 leads to the intracellular buildup of TMM.

  • Inhibition of Mycolic Acid Incorporation: The lack of TMM transport prevents the integration of mycolic acids into the cell wall.

  • Compromised Cell Wall Integrity: The disruption of the cell wall structure results in heightened permeability and ultimately leads to bacterial cell death.

Signaling Pathway: MmpL3 Inhibition and Cell Wall Disruption

The following diagram illustrates the central role of MmpL3 in mycolic acid metabolism and how its inhibition by SQ109 disrupts this essential pathway.

MmpL3_Inhibition_Pathway cluster_cell Mycobacterium tuberculosis Cell Cytoplasm Cytoplasm Inner_Membrane Inner Membrane Periplasm Periplasm TMM_precursor Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Mycolic_Acid_Synthesis Mycolic Acid Incorporation into Cell Wall MmpL3->Mycolic_Acid_Synthesis Translocation SQ109 SQ109 SQ109->MmpL3 Inhibits Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Cell_Death Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: The mechanism of action of SQ109 via the inhibition of the MmpL3 transporter.

Secondary Mechanisms of Action

In addition to its primary target, SQ109 possesses multiple secondary mechanisms of action that contribute to its potent antimicrobial activity and low rate of spontaneous resistance. These include:

  • Inhibition of Menaquinone Biosynthesis: SQ109 interferes with the biosynthesis of menaquinone, a crucial component of the electron transport chain in Mtb. By disrupting the electron transport chain, SQ109 inhibits respiration and diminishes ATP synthesis, effectively starving the bacterium of energy.

  • Proton Motive Force Disruption: The compound functions as an uncoupler, collapsing the pH gradient across the mycobacterial membrane.

Preclinical Development

In Vitro Activity

SQ109 has demonstrated potent in vitro activity against a broad range of M. tuberculosis strains, including drug-susceptible, MDR, and XDR clinical isolates.

Table 1: In Vitro Activity of SQ109 against Mycobacterium tuberculosis

Strain/ProfileMIC (µg/mL)MBC (µg/mL)Reference(s)
H37Rv (pan-susceptible)0.16 - 0.780.64
Drug-Susceptible Clinical Isolates0.16 - 0.64-
Multidrug-Resistant (MDR) Strains0.16 - 0.64-
Extensively Drug-Resistant (XDR) Strains0.16 - 0.64-
Isoniazid-Resistant Strains0.16 - 0.64-
Rifampicin-Resistant Strains0.16 - 0.64-
Ethambutol-Resistant Strains0.16 - 0.64-

SQ109 is bactericidal at concentrations close to its MIC. Furthermore, it exhibits a very low spontaneous mutation rate for resistance, estimated to be 2.55 x 10-11, which is 100- to 1000-fold lower than other anti-tubercular drugs.

In Vivo Efficacy

In vivo studies in mouse models of chronic tuberculosis have demonstrated the efficacy of SQ109 both as a monotherapy and in combination regimens.

Table 2: In Vivo Efficacy of SQ109 in Mouse Models of Tuberculosis

Animal ModelTreatment RegimenDurationEfficacy OutcomeReference(s)
C57BL/6 MiceSQ109 (10 mg/kg) monotherapy28 days~1.5 - 2 log10 reduction in lung CFU
C57BL/6 MiceINH + RIF + SQ109 (10 mg/kg)8 weeks1.5 log10 lower lung CFU vs. INH + RIF + EMB
C57BL/6 MiceINH + RIF + PZA + SQ109 (10 mg/kg)8 weeks1.5 log10 lower lung CFU vs. standard 4-drug regimen
Mtb-infected miceSQ109 + Bedaquiline + PZA3 monthsDurable cure, superior to standard of care

Notably, replacing ethambutol with SQ109 in the standard four-drug regimen resulted in a 32-fold greater reduction in lung CFU in mice after 8 weeks of treatment.

Pharmacokinetics

Pharmacokinetic studies have been conducted in various animal models, revealing key characteristics of SQ109's absorption, distribution, metabolism, and excretion.

Table 3: Pharmacokinetic Parameters of SQ109 in Preclinical Models

SpeciesRouteDoseCmax (ng/mL)Tmax (h)t1/2 (h)Oral Bioavailability (%)Reference(s)
MouseIV3 mg/kg1038-3.5-
MousePO25 mg/kg1350.315.24
RabbitPO25 mg/kg---2.6

Despite a low oral bioavailability, SQ109 demonstrates a large volume of distribution and accumulates in target tissues. In mice, lung concentrations of SQ109 were found to be over 120-fold higher than in plasma following oral administration.

Synergistic Interactions

SQ109 has shown synergistic or additive effects when combined with several first-line and novel anti-TB drugs.

Table 4: In Vitro Drug Interactions of SQ109 with Other Anti-TB Agents

Combination DrugInteractionFold-Decrease in MIC of Combination DrugReference(s)
Isoniazid (INH)Synergy-
Rifampicin (RIF)Synergy8-fold
Ethambutol (EMB)Additive-
StreptomycinAdditive-
Bedaquiline (TMC207)Synergy4- to 8-fold

The strong synergistic interaction with rifampicin is particularly noteworthy, with sub-inhibitory concentrations of SQ109 increasing the activity of rifampicin eightfold.

Clinical Development

SQ109 has progressed through Phase I and into Phase II clinical trials. Phase I studies demonstrated that SQ109 was safe and well-tolerated in healthy volunteers. Subsequent Phase IIa and IIb/III trials have evaluated its early bactericidal activity and efficacy in patients with both drug-sensitive and multidrug-resistant pulmonary TB. A Phase IIb/III trial in the Russian Federation showed that the addition of SQ109 to the standard of care for MDR-TB resulted in a significantly higher rate of sputum culture conversion at 6 months compared to placebo.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
  • Inoculum Preparation: M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a final concentration of approximately 1 x 105 CFU/mL.

  • Drug Dilution: SQ109 is serially diluted in a 96-well microtiter plate containing Middlebrook 7H9 broth to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the prepared M. tuberculosis suspension. Drug-free and media-only wells serve as controls.

  • Incubation: The plate is sealed and incubated at 37°C for 7-14 days.

  • MIC Reading: The MIC is determined as the lowest concentration of SQ109 that completely inhibits visible growth of M. tuberculosis.

In Vivo Efficacy in a Chronic Mouse Model of Tuberculosis
  • Animal Model: C57BL/6 mice are commonly used.

  • Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv (e.g., 50-100 CFU) to establish a chronic infection.

  • Treatment: Treatment is initiated several weeks post-infection. SQ109 is administered orally by gavage, typically at a dose of 10 mg/kg/day, either as a monotherapy or in combination with other anti-TB drugs.

  • Endpoint Measurement: At various time points during and after treatment, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which colony-forming units (CFU) are counted to determine the bacterial load.

Pharmacokinetic Analysis by LC-MS/MS
  • Animal Dosing: Mice or other animal models are administered SQ109 via intravenous or oral routes at a specified dose.

  • Sample Collection: Blood and tissue samples (e.g., lung, spleen, liver) are collected at predetermined time points post-dosing.

  • Sample Preparation: Plasma is separated from blood by centrifugation. Tissues are homogenized. Proteins in plasma and tissue homogenates are precipitated, typically with acetonitrile, and the supernatant is collected.

  • LC-MS/MS Analysis: The extracted samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. SQ109 is separated from other components by reverse-phase HPLC and quantified by mass spectrometry using multiple reaction monitoring (MRM).

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC (area under the curve) are calculated from the concentration-time data using appropriate software.

Conclusion

SQ109 represents a promising new therapeutic agent in the fight against tuberculosis. Its novel, multi-target mechanism of action, potent bactericidal activity against drug-resistant strains, and synergistic interactions with other anti-TB drugs position it as a valuable component for future combination therapies. The favorable preclinical data and positive outcomes in early clinical trials underscore its potential to shorten treatment durations and improve outcomes for patients with both drug-sensitive and drug-resistant tuberculosis. Further clinical development is warranted to fully elucidate the role of SQ109 in the evolving landscape of TB treatment.

References

The Antitubercular Candidate SQ109: A Deep Dive into its Chemical Profile and Multifaceted Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of SQ109, a promising antitubercular drug candidate currently in clinical development. Tailored for researchers, scientists, and drug development professionals, this document delves into the chemical structure, multifaceted mechanism of action, and key physicochemical and pharmacological properties of SQ109.

Chemical Structure and Physicochemical Properties

SQ109, chemically known as N-geranyl-N'-(2-adamantyl)ethane-1,2-diamine, is a synthetic small molecule derived from a combinatorial library based on the structure of ethambutol.[1][2] However, its mechanism of action is distinct from that of ethambutol.[3][4] The structure features a flexible ethylenediamine linker connecting a bulky, lipophilic adamantyl group and a geranyl group.[1]

Table 1: Physicochemical Properties of SQ109

PropertyValueReference(s)
Molecular FormulaC22H38N2
Average Molecular Weight330.55 g/mol
Monoisotopic Molecular Weight330.3035 g/mol
CAS Number647539-37-1
DescriptionOrally available, acid-stable diamine antibiotic

Mechanism of Action: A Multi-pronged Attack on Mycobacterium tuberculosis

SQ109 exhibits a unique multi-target mechanism of action, contributing to its potent bactericidal activity and a high barrier to the development of resistance.

Primary Target: Inhibition of MmpL3 and Disruption of Cell Wall Synthesis

The principal target of SQ109 is the Mycobacterium tuberculosis (Mtb) membrane transporter MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is an essential protein responsible for the transport of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids, which are fundamental components of the protective mycobacterial cell wall.

By binding to MmpL3, SQ109 competitively inhibits the translocation of TMM across the inner membrane. This inhibition leads to a cascade of detrimental effects:

  • Accumulation of TMM: The blockage of MmpL3 results in the intracellular buildup of TMM.

  • Inhibition of Mycolic Acid Incorporation: The lack of TMM transport prevents the incorporation of mycolic acids into the cell wall core, specifically into trehalose dimycolate (TDM) and the arabinogalactan-peptidoglycan complex.

  • Compromised Cell Wall Integrity: The disruption of mycolic acid assembly compromises the structural integrity of the cell wall, leading to increased permeability and eventual cell death.

The crystal structure of M. smegmatis MmpL3 in complex with SQ109 (PDB ID: 6AJG) reveals that SQ109 binds within a transmembrane pore of the protein, disrupting key aspartate-tyrosine pairs that are crucial for the proton translocation that drives TMM transport.

MmpL3_Inhibition_Pathway cluster_membrane Cytoplasmic Membrane cluster_cellwall Cell Wall Synthesis MmpL3 MmpL3 Transporter TMM_peri TMM (Periplasm) MmpL3->TMM_peri H_in H+ MmpL3->H_in Accumulation TMM Accumulation MmpL3->Accumulation TMM_cyto Trehalose Monomycolate (TMM) (Cytoplasm) TMM_cyto->MmpL3 Transport TMM_cyto->Accumulation Mycolic_Acid_Synthesis Mycolic Acid Incorporation TMM_peri->Mycolic_Acid_Synthesis H_out H+ H_out->MmpL3 Proton Motive Force Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Disruption SQ109 SQ109 SQ109->MmpL3 Inhibition Cell_Death Cell Death Disruption->Cell_Death

Caption: SQ109 inhibits the MmpL3-mediated transport of TMM, leading to cell wall disruption.
Secondary Mechanisms of Action

In addition to its primary target, SQ109 exhibits other mechanisms that contribute to its potent antimycobacterial activity.

SQ109 acts as an uncoupler, dissipating the two components of the proton motive force across the mycobacterial cell membrane: the pH gradient (ΔpH) and the membrane potential (Δψ). The collapse of the PMF disrupts essential cellular processes that rely on this energy source, including ATP synthesis and the transport of nutrients and ions.

PMF_Disruption cluster_membrane Mycobacterial Inner Membrane H_out H+ (High Concentration) H_in H+ (Low Concentration) Membrane SQ109 SQ109 PMF Proton Motive Force (Δp = Δψ - ZΔpH) SQ109->PMF Dissipation ATP_Synthase ATP Synthase PMF->ATP_Synthase Transport Nutrient/Ion Transport PMF->Transport ATP ATP ATP_Synthase->ATP Energy_Depletion Energy Depletion ATP_Synthase->Energy_Depletion Transport->Energy_Depletion Cell_Death Cell Death Energy_Depletion->Cell_Death Macrophage_Signaling SQ109 SQ109 Macrophage Macrophage SQ109->Macrophage p38_MAPK p38 MAPK Pathway Macrophage->p38_MAPK Activation M1_Polarization M1 Polarization p38_MAPK->M1_Polarization Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) M1_Polarization->Proinflammatory_Cytokines iNOS iNOS Production M1_Polarization->iNOS Bacterial_Clearance Enhanced Mycobacterial Clearance Proinflammatory_Cytokines->Bacterial_Clearance iNOS->Bacterial_Clearance

References

The Core Effect of SQ109 on the Mycobacterial Cell Wall: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ109, an ethylenediamine analogue, represents a significant advancement in the development of novel therapeutics against Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of SQ109, with a primary focus on its profound effects on the mycobacterial cell wall. The core of its antimycobacterial activity lies in the potent inhibition of the transmembrane protein MmpL3, a crucial transporter of trehalose monomycolate (TMM). This inhibition disrupts the intricate mycolic acid biosynthesis and transport pathway, leading to a cascade of events that ultimately compromise the structural integrity of the cell wall and lead to bacterial death. This guide delves into the quantitative data supporting SQ109's efficacy, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the key pathways and experimental workflows.

Primary Mechanism of Action: Targeting MmpL3 and Mycolic Acid Transport

The principal target of SQ109 is the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter responsible for flipping TMM from the cytoplasm to the periplasm.[1][2][3] Mycolic acids, the hallmark long-chain fatty acids of mycobacteria, are esterified to trehalose to form TMM in the cytoplasm. MmpL3 then transports TMM across the inner membrane, making it available for the synthesis of trehalose dimycolate (TDM) and the mycolylation of arabinogalactan, a critical component of the cell wall core.[2][4]

By binding to MmpL3, SQ109 effectively blocks this transport process. This blockade has several key consequences:

  • Accumulation of Trehalose Monomycolate (TMM): The inhibition of MmpL3 leads to a significant buildup of TMM within the cytoplasm.

  • Depletion of Trehalose Dimycolate (TDM): The lack of periplasmic TMM prevents its conversion into TDM.

  • Inhibition of Mycolic Acid Incorporation: The transport block prevents the transfer of mycolic acids to arabinogalactan, a process essential for the formation of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, the structural scaffold of the cell wall.

This disruption of the mycolic acid pathway severely compromises the integrity of the mycobacterial cell wall, leading to increased permeability and eventual cell lysis.

Secondary Mechanisms of Action

Beyond its primary effect on MmpL3, SQ109 exhibits several secondary mechanisms of action that contribute to its potent bactericidal activity and a low frequency of resistance development. These include:

  • Inhibition of Menaquinone Biosynthesis: SQ109 has been shown to inhibit MenA and MenG, enzymes involved in the biosynthesis of menaquinone, a vital component of the electron transport chain in mycobacteria. This inhibition disrupts cellular respiration and ATP synthesis.

  • Disruption of the Proton Motive Force (PMF): SQ109 acts as an uncoupler, dissipating both the pH gradient (ΔpH) and the membrane potential (Δψ) that constitute the proton motive force across the mycobacterial membrane. This collapse of the PMF further inhibits ATP synthesis and other essential cellular processes.

Quantitative Data on SQ109 Efficacy

The in vitro activity of SQ109 has been extensively evaluated against various mycobacterial species. The following tables summarize key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of SQ109 against Mycobacterium tuberculosis

StrainResistance ProfileMIC (µg/mL)MIC (µM)Reference(s)
H37RvDrug-Susceptible0.16 - 0.780.45 - 2.2
MDR strainsMultidrug-Resistant0.2 - 0.780.56 - 2.2
XDR strainsExtensively Drug-Resistant0.2 - 0.780.56 - 2.2
Clinical IsolatesVarious0.16 - 0.640.45 - 1.8

Table 2: Minimum Inhibitory Concentration (MIC) of SQ109 against other Mycobacterial Species

SpeciesMIC (µg/mL)Reference(s)
M. smegmatis12.5
M. bovis0.16 - 0.64
M. bovis BCG0.16 - 0.64
M. avium4 - 16
M. marinum4 - 16
M. chelonae4 - 16
M. abscessus4 - 16

Visualizing the Impact of SQ109

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows related to the action of SQ109.

Mycolic_Acid_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm FAS_I Fatty Acid Synthase I Mycolic_Acid_Synthesis Mycolic Acid Synthesis FAS_I->Mycolic_Acid_Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm TDM Trehalose Dimycolate (TDM) TMM_periplasm->TDM Mycolyl_AG Mycolyl-Arabinogalactan TMM_periplasm->Mycolyl_AG AG Arabinogalactan AG->Mycolyl_AG SQ109 SQ109 SQ109->MmpL3 Inhibition

Figure 1: Inhibition of the Mycolic Acid Transport Pathway by SQ109.

Experimental_Workflow_TLC start Mycobacterial Culture (e.g., M. tuberculosis) treatment Treat with SQ109 (and controls, e.g., DMSO, EMB) start->treatment radiolabeling Radiolabel with [14C]-acetate treatment->radiolabeling lipid_extraction Extract Lipids (e.g., with Chloroform:Methanol) radiolabeling->lipid_extraction tlc Thin-Layer Chromatography (TLC) lipid_extraction->tlc analysis Autoradiography and Densitometry tlc->analysis result Accumulation of TMM Depletion of TDM analysis->result

Figure 2: Experimental Workflow for Analyzing TMM and TDM Levels by TLC.

Macromolecular_Incorporation_Workflow start Mycobacterial Culture treatment Expose to varying concentrations of SQ109 start->treatment add_precursors Add Radiolabeled Precursors: [14C]-acetate (lipids) [3H]-leucine (proteins) [3H]-uracil (RNA) [3H]-N-acetyl-d-glucosamine (peptidoglycan) treatment->add_precursors incubation Incubate for a defined period add_precursors->incubation harvest_measure Harvest cells and measure radioactivity incorporation incubation->harvest_measure result Specific inhibition of lipid precursor incorporation harvest_measure->result

Figure 3: Experimental Workflow for Macromolecular Incorporation Assays.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of SQ109 on the mycobacterial cell wall.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of SQ109 is determined using a broth microdilution method.

  • Materials:

    • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

    • SQ109 stock solution (e.g., in DMSO).

    • 96-well microtiter plates.

    • Mycobacterium tuberculosis culture in mid-log phase.

  • Procedure:

    • Prepare serial two-fold dilutions of SQ109 in 7H9 broth in the microtiter plate.

    • Inoculate each well with a standardized suspension of M. tuberculosis to a final density of approximately 5 x 10^5 CFU/mL.

    • Include a drug-free growth control and a sterile control.

    • Seal the plates and incubate at 37°C.

    • The MIC is defined as the lowest concentration of SQ109 that completely inhibits visible growth after a defined incubation period (typically 7-14 days). Growth can be assessed visually or by using a growth indicator such as resazurin.

Macromolecular Incorporation Assay

This assay determines the specific biosynthetic pathway targeted by SQ109.

  • Materials:

    • Mycobacterium tuberculosis culture in mid-log phase.

    • SQ109 at various concentrations (e.g., 0.5x, 1x, 5x, 10x MIC).

    • Radiolabeled precursors: [¹⁴C]-acetate (for lipids), [³H]-leucine (for proteins), [³H]-uracil (for RNA), and [³H]-N-acetyl-d-glucosamine (for peptidoglycan).

    • Trichloroacetic acid (TCA).

    • Scintillation counter.

  • Procedure:

    • Dispense aliquots of the mycobacterial culture into tubes.

    • Add SQ109 to the desired final concentrations. Include a no-drug control.

    • Incubate for a short period (e.g., 1-4 hours) at 37°C.

    • Add the respective radiolabeled precursors to each set of tubes.

    • Continue incubation for a defined period (e.g., 1-2 hours) to allow for incorporation.

    • Stop the reaction by adding cold TCA to precipitate the macromolecules.

    • Collect the precipitate by filtration onto glass fiber filters.

    • Wash the filters to remove unincorporated precursors.

    • Measure the radioactivity on the filters using a scintillation counter.

    • A significant reduction in the incorporation of [¹⁴C]-acetate compared to other precursors indicates specific inhibition of lipid synthesis.

Analysis of Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM) by Thin-Layer Chromatography (TLC)

This method visualizes the accumulation of TMM and depletion of TDM upon SQ109 treatment.

  • Materials:

    • Mycobacterium tuberculosis culture.

    • SQ109 (at a concentration known to be inhibitory, e.g., 10x MIC).

    • [¹⁴C]-acetate.

    • Solvents for lipid extraction (e.g., chloroform:methanol, 2:1 v/v).

    • TLC plates (silica gel 60).

    • TLC developing solvent (e.g., chloroform:methanol:water, 60:30:6 v/v/v).

    • Phosphorimager or autoradiography film.

  • Procedure:

    • Treat a mid-log phase culture of M. tuberculosis with SQ109 for a specified time (e.g., 24 hours). Include a DMSO-treated control.

    • Add [¹⁴C]-acetate to the cultures and incubate for a further period (e.g., 8-12 hours) to label the mycolic acids.

    • Harvest the cells by centrifugation.

    • Extract the total lipids from the cell pellet using a chloroform:methanol mixture.

    • Concentrate the lipid extract under nitrogen.

    • Spot the lipid extracts onto a TLC plate.

    • Develop the TLC plate in the appropriate solvent system.

    • Dry the plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.

    • Identify the spots corresponding to TMM and TDM based on their migration relative to standards.

    • Quantify the intensity of the spots to determine the relative amounts of TMM and TDM.

Generation and Analysis of SQ109-Resistant Mutants

Identifying mutations that confer resistance to SQ109 is a powerful tool to confirm its molecular target.

  • Materials:

    • Mycobacterium tuberculosis culture.

    • Analogs of SQ109 (as spontaneous resistance to SQ109 is rare).

    • Middlebrook 7H10 agar plates containing various concentrations of the SQ109 analog.

    • Genomic DNA extraction kit.

    • PCR reagents and primers for the mmpL3 gene.

    • DNA sequencing services.

  • Procedure:

    • Plate a large number of M. tuberculosis cells (e.g., 10⁸ to 10¹⁰ CFU) onto 7H10 agar containing the SQ109 analog at a concentration 4-8 times the MIC.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Isolate colonies that grow on the drug-containing plates.

    • Confirm the resistance of the isolated mutants by re-testing their MIC.

    • Extract genomic DNA from the resistant mutants and a wild-type control.

    • Amplify the mmpL3 gene by PCR.

    • Sequence the PCR products to identify mutations in the mmpL3 gene of the resistant strains.

Conclusion

SQ109's primary mode of action, the targeted inhibition of the MmpL3 transporter, represents a highly effective strategy for disrupting the integrity of the mycobacterial cell wall. This, coupled with its secondary mechanisms of action, makes SQ109 a potent and promising candidate for the treatment of tuberculosis, including drug-resistant strains. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of SQ109 and the development of next-generation antitubercular agents targeting the essential mycolic acid biosynthesis and transport machinery.

References

The Impact of SQ109 on Menaquinone Biosynthesis in Mycobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ109, an ethylenediamine derivative, is a promising anti-tuberculosis drug candidate with a multifaceted mechanism of action. While its primary target is the essential mycolic acid transporter MmpL3, SQ109 exhibits a polypharmacological profile, impacting other crucial cellular processes in Mycobacterium tuberculosis and other mycobacteria. This technical guide provides an in-depth analysis of SQ109's impact on menaquinone biosynthesis, a vital component of the mycobacterial electron transport chain and cellular respiration. The document summarizes key quantitative data, details relevant experimental methodologies, and presents visual diagrams of the involved pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Multifaceted Action of SQ109

SQ109 was initially developed as an analog of ethambutol, but its mechanism of action is distinct and more complex. Its primary mode of action involves the inhibition of MmpL3, a transporter responsible for translocating trehalose monomycolate (TMM), a precursor for mycolic acid synthesis, across the inner membrane of mycobacteria.[1][2][3][4][5] This disruption of cell wall assembly is a key contributor to its bactericidal activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.

However, the activity of SQ109 extends beyond MmpL3 inhibition. The compound has been shown to possess multiple secondary mechanisms of action, which contribute to its potent antimicrobial effects and a low rate of spontaneous resistance. These secondary targets and effects include:

  • Inhibition of Menaquinone Biosynthesis: SQ109 has been reported to interfere with the biosynthesis of menaquinone (Vitamin K2), a crucial electron carrier in the mycobacterial respiratory chain.

  • Disruption of the Proton Motive Force (PMF): SQ109 acts as an uncoupler, collapsing both the pH gradient (ΔpH) and the membrane potential (Δψ), which constitute the PMF.

  • Inhibition of Respiration and ATP Synthesis: By targeting the electron transport chain and disrupting the PMF, SQ109 ultimately inhibits cellular respiration and reduces ATP synthesis, leading to energy depletion.

This guide will focus specifically on the evidence and methodologies related to SQ109's impact on menaquinone biosynthesis.

Quantitative Data on SQ109 Activity

The following tables summarize the available quantitative data regarding the inhibitory activities of SQ109 against mycobacteria and its effects on cellular processes.

Table 1: In Vitro Inhibitory Concentrations (MIC) of SQ109 against Mycobacterium tuberculosis

StrainMIC (µg/mL)MIC (µM)MethodReference
H37Rv0.2 - 0.78~0.5 - 2Various
H37Rv mc²62060.8~2.1Not specified
ErdmanNot specified1Not specified
HN878 (virulent clinical strain)Not specified0.27Not specified
INH-resistant (ATCC 35822)0.78~2.1Alamar Blue
RIF-resistant (ATCC 35838)≤0.39≤1Alamar Blue
XDR (576W1)0.20~0.5Microbroth
XDR (587W1)0.20~0.5Microbroth

Table 2: Bactericidal Concentrations and Intracellular Activity of SQ109

ParameterConcentration (µg/mL)Concentration (µM)Organism/Cell LineReference
Minimum Bactericidal Concentration (MBC)0.64~1.7M. tuberculosis
Intracellular IC900.170.5M. tuberculosis in THP-1 macrophages
Intracellular MBC901.34M. tuberculosis in THP-1 macrophages

Table 3: In Vitro 50% Inhibitory Concentrations (IC50) of SQ109 for Various Activities

ActivityIC50 (µM)Organism/SystemReference
MenA inhibition5In vitro enzyme assay
MenG inhibition15In vitro enzyme assay
Uncoupling (ΔpH collapse)Not specifiedACMA fluorescence assay

Impact on Menaquinone Biosynthesis

Menaquinone (MK), specifically MK-9(II-H2) in mycobacteria, is a vital lipid-soluble electron carrier that shuttles electrons from dehydrogenases to terminal oxidases in the electron transport chain, which is essential for aerobic respiration and ATP synthesis. The biosynthesis of menaquinone occurs through a series of enzymatic steps.

SQ109 has been reported to inhibit two key enzymes in this pathway, MenA and MenG, in vitro. MenA is a 1,4-dihydroxy-2-naphthoate octaprenyltransferase, and MenG is a demethylmenaquinone methyltransferase. However, the direct in vivo relevance of this inhibition has been a subject of investigation. One study using metabolic labeling with L-[methyl-¹⁴C]methionine did not observe a significant inhibition of MK-9(II-H2) synthesis in M. tuberculosis at concentrations up to 2x the MIC of SQ109. In contrast, the known MenA inhibitor Ro 48-8071 strongly inhibited menaquinone synthesis under the same conditions.

Despite the conflicting in vivo data, the potential for SQ109 to disrupt this critical pathway, even if not its primary mode of action, contributes to its overall anti-mycobacterial profile.

Signaling Pathway Diagram

SQ109_Menaquinone_Pathway cluster_menaquinone Menaquinone Biosynthesis Pathway Chorismate Chorismate MenF MenF Chorismate->MenF MenD MenD MenF->MenD MenH MenH MenD->MenH MenC MenC MenH->MenC MenE MenE MenC->MenE MenB MenB MenE->MenB DHNA DHNA MenB->DHNA MenA MenA DHNA->MenA Demethylmenaquinone Demethylmenaquinone MenA->Demethylmenaquinone MenG MenG Demethylmenaquinone->MenG Menaquinone (MK-9) Menaquinone (MK-9) MenG->Menaquinone (MK-9) Electron_Transport_Chain Electron_Transport_Chain Menaquinone (MK-9)->Electron_Transport_Chain Electron Carrier SQ109 SQ109 SQ109->MenA Inhibition (in vitro) SQ109->MenG Inhibition (in vitro) ATP_Synthesis ATP_Synthesis Electron_Transport_Chain->ATP_Synthesis SQ109_direct SQ109 SQ109_direct->Electron_Transport_Chain Disruption SQ109_direct->ATP_Synthesis Inhibition Experimental_Workflow cluster_mic MIC Determination (MABA) cluster_metabolic Metabolic Labeling of Menaquinone Prepare_Inoculum Prepare Bacterial Inoculum Drug_Dilution Serial Drug Dilution Prepare_Inoculum->Drug_Dilution Inoculation Inoculate Microplate Drug_Dilution->Inoculation Incubation_5_7_days Incubate 5-7 days Inoculation->Incubation_5_7_days Add_Alamar_Blue Add Alamar Blue Incubation_5_7_days->Add_Alamar_Blue Incubation_24h Incubate 24h Add_Alamar_Blue->Incubation_24h Read_Results Read MIC Incubation_24h->Read_Results Bacterial_Culture Grow Bacterial Culture Drug_Treatment Treat with SQ109 Bacterial_Culture->Drug_Treatment Radiolabeling Add [14C]Methionine Drug_Treatment->Radiolabeling Lipid_Extraction Extract Total Lipids Radiolabeling->Lipid_Extraction TLC_Separation Separate Lipids by TLC Lipid_Extraction->TLC_Separation Analysis_of_Menaquinone Quantify Radiolabeled Menaquinone TLC_Separation->Analysis_of_Menaquinone

References

Investigating the Uncoupling Activity of SQ109: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ109 is a prominent antitubercular drug candidate with a multifaceted mechanism of action. While its primary target in Mycobacterium tuberculosis is the MmpL3 transporter, a crucial component of the cell wall synthesis machinery, a significant aspect of its bioactivity, particularly its broad-spectrum efficacy, is attributed to its function as a protonophore, or uncoupler of oxidative phosphorylation.[1][2][3] This guide provides an in-depth technical overview of the uncoupling activity of SQ109, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

The uncoupling activity of SQ109 involves the dissipation of the proton motive force (PMF) across biological membranes.[1][2] The PMF, comprising the transmembrane pH gradient (ΔpH) and the electrical membrane potential (Δψ), is essential for ATP synthesis and other vital cellular processes. By acting as a proton shuttle, SQ109 compromises this gradient, leading to a disruption of cellular bioenergetics and contributing to its bactericidal effects. This activity is particularly relevant in organisms that lack the MmpL3 transporter, explaining the observed efficacy of SQ109 against a range of other pathogens.

Quantitative Data on Uncoupling Activity

The uncoupling potency of SQ109 and its analogs has been quantified through various assays. A key parameter is the half-maximal inhibitory concentration (IC50) for the collapse of the transmembrane pH gradient (ΔpH), often measured using the ACMA fluorescence quench assay. The following tables summarize the available quantitative data.

CompoundOrganism/SystemAssayIC50 (µM)Reference
SQ109E. coli inverted membrane vesiclesACMA fluorescence quench (ΔpH collapse)2.4
SQ109 Metabolite (C5'-OH)E. coli inverted membrane vesiclesACMA fluorescence quench (ΔpH collapse)216
SQ109 Metabolite (terminal 1-OH)E. coli inverted membrane vesiclesACMA fluorescence quench (ΔpH collapse)55.2

Table 1: Uncoupling Activity of SQ109 and its Metabolites. The IC50 values represent the concentration of the compound required to cause a 50% collapse of the proton gradient in E. coli inverted membrane vesicles.

A strong correlation has been observed between the uncoupling activity of SQ109 and its analogs and their cell growth inhibitory effects, particularly in organisms where MmpL3 is not the primary target.

CorrelationOrganismR-valuep-valueReference
M. smegmatis cell growth inhibition vs. ΔpH collapseMycobacterium smegmatis0.910.004

Table 2: Correlation between Uncoupling Activity and Cell Growth Inhibition. This data highlights the significance of the uncoupling mechanism in the overall antibacterial activity of SQ109 and its derivatives.

Experimental Protocols

The investigation of the uncoupling activity of compounds like SQ109 relies on specific and sensitive experimental methodologies. Below are detailed protocols for two key assays.

Measurement of ΔpH Collapse using ACMA Fluorescence Quenching

This assay is widely used to monitor the transmembrane pH gradient in inverted membrane vesicles or proteoliposomes. The fluorescence of 9-amino-6-chloro-2-methoxyacridine (ACMA) is quenched in an acidic environment. The addition of an uncoupler dissipates the proton gradient, leading to an increase in fluorescence.

Materials:

  • Inverted membrane vesicles (e.g., from E. coli)

  • ACMA (9-amino-6-chloro-2-methoxyacridine)

  • HEPES buffer (or other suitable buffer)

  • NADH or other respiratory substrate

  • SQ109 and other test compounds

  • Protonophore (e.g., CCCP) as a positive control

  • Fluorometer

Procedure:

  • Prepare a suspension of inverted membrane vesicles in the assay buffer.

  • Add ACMA to the vesicle suspension to a final concentration of 0.5-1 µM and allow it to equilibrate.

  • Initiate the formation of a proton gradient by adding a respiratory substrate (e.g., NADH). This will lead to the quenching of ACMA fluorescence as protons are pumped into the vesicles.

  • Once a stable, quenched fluorescence signal is achieved, add the test compound (SQ109 or its analogs) at various concentrations.

  • Monitor the fluorescence signal over time. An increase in fluorescence indicates the collapse of the pH gradient.

  • As a positive control, add a known uncoupler like CCCP to induce maximal de-quenching.

  • The rate of fluorescence de-quenching is proportional to the uncoupling activity. Calculate the IC50 value by plotting the percentage of ΔpH collapse against the logarithm of the compound concentration.

Assessment of Mitochondrial Membrane Potential (Δψ) using Rhodamine 123

Rhodamine 123 is a cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in Δψ leads to the release of the dye from the mitochondria and a corresponding decrease in fluorescence intensity within the organelle.

Materials:

  • Cultured cells or isolated mitochondria

  • Rhodamine 123

  • Cell culture medium or mitochondrial respiration buffer

  • SQ109 and other test compounds

  • FCCP or CCCP as a positive control for depolarization

  • Fluorescence microscope or flow cytometer

Procedure:

  • For cultured cells:

    • Seed cells in a suitable plate or dish for microscopy or in suspension for flow cytometry.

    • Load the cells with Rhodamine 123 (typically 1-10 µM) in culture medium and incubate at 37°C for 20-60 minutes.

    • Wash the cells to remove excess dye.

    • Treat the cells with various concentrations of SQ109 or other test compounds.

    • Image the cells using a fluorescence microscope or analyze them by flow cytometry to quantify the fluorescence intensity. A decrease in fluorescence indicates mitochondrial depolarization.

  • For isolated mitochondria:

    • Resuspend isolated mitochondria in a suitable respiration buffer.

    • Add Rhodamine 123 to the mitochondrial suspension.

    • Add a respiratory substrate to energize the mitochondria and establish a membrane potential.

    • Add SQ109 or other test compounds and monitor the fluorescence. A decrease in the quenching of the Rhodamine 123 signal (i.e., an increase in fluorescence in the surrounding buffer) indicates a collapse of the membrane potential.

  • Use a known uncoupler like FCCP or CCCP as a positive control to induce complete depolarization.

Visualizations

Mechanism of SQ109 as a Protonophore

G Mechanism of SQ109 as a Protonophore cluster_membrane Bacterial Inner Membrane cluster_pmf Proton Motive Force (PMF) Intermembrane Space (High [H+]) Intermembrane Space (High [H+]) Cytoplasm (Low [H+]) Cytoplasm (Low [H+]) H_out1 H+ H_out2 H+ SQ109 SQ109-H+ H_out2->SQ109 Protonation H_out3 H+ H_in1 H+ H_in2 H+ PMF_components ΔpH + Δψ ΔpH SQ109-H+ Δψ SQ109-H+ SQ109->PMF_components Collapses SQ109-H+ SQ109-H+ SQ109-H+->H_in1 Deprotonation

Caption: SQ109 acts as a proton shuttle, collapsing the proton motive force.

Experimental Workflow for Assessing Uncoupling Activity

G Workflow for Uncoupling Activity Assay start Start: Prepare Vesicle Suspension add_acma Add ACMA and Equilibrate start->add_acma add_substrate Add Respiratory Substrate (e.g., NADH) add_acma->add_substrate monitor_quench Monitor Fluorescence Quenching add_substrate->monitor_quench add_compound Add SQ109/Analog (Varying Concentrations) monitor_quench->add_compound monitor_dequench Monitor Fluorescence De-quenching add_compound->monitor_dequench add_cccp Add CCCP (Positive Control) monitor_dequench->add_cccp analyze Analyze Data and Calculate IC50 add_cccp->analyze end End analyze->end

Caption: A typical workflow for measuring ΔpH collapse using the ACMA assay.

Conclusion

The uncoupling activity of SQ109 is a critical component of its mechanism of action, contributing significantly to its potent and broad-spectrum antimicrobial properties. This ability to disrupt the proton motive force provides a secondary mechanism of killing M. tuberculosis and is likely the primary mode of action against pathogens lacking the MmpL3 transporter. The methodologies outlined in this guide provide a framework for the continued investigation of SQ109 and the development of new analogs with enhanced uncoupling activity. A thorough understanding of this mechanism is essential for optimizing the clinical application of SQ109 and for the rational design of next-generation antimicrobial agents that target cellular bioenergetics.

References

Methodological & Application

Application Notes and Protocols for SQ109 in In Vitro Mycobacterial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ109 is a promising antitubercular drug candidate, a 1,2-ethylenediamine analog, with a novel mechanism of action that has shown potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][2] These application notes provide detailed protocols for utilizing SQ109 in various in vitro mycobacterial growth inhibition assays, essential for preclinical drug development and mechanism of action studies.

Mechanism of Action

SQ109's primary mechanism of action is the inhibition of MmpL3 (Mycobacterial membrane protein Large 3), a crucial transporter of trehalose monomycolate (TMM).[3][4][5] TMM is a precursor for mycolic acids, which are essential components of the mycobacterial cell wall. By inhibiting MmpL3, SQ109 disrupts the assembly of mycolic acids into the cell wall, leading to an accumulation of TMM and inhibition of bacterial growth. Additionally, SQ109 has been reported to act as an uncoupler, collapsing the proton motive force of the mycobacterial membrane.

Data Presentation

Table 1: In Vitro Activity of SQ109 Against Mycobacterium tuberculosis
StrainResistance ProfileMIC (µg/mL)Reference
H37RvPan-susceptible0.16 - 0.78
MDR strainsMultidrug-resistant0.16 - 0.64
XDR strainsExtensively drug-resistantActive (MICs in a similar range to susceptible strains)
Table 2: Synergistic Interactions of SQ109 with Other Antitubercular Drugs In Vitro
CombinationInteractionKey FindingsReference
SQ109 + Isoniazid (INH)SynergySQ109 at 0.5 MIC shows strong synergy with 0.5 MIC INH.
SQ109 + Rifampicin (RIF)Strong Synergy
SQ109 + Ethambutol (EMB)Additive---
SQ109 + StreptomycinAdditive---
SQ109 + Bedaquiline (TMC207)SynergySmall amounts of SQ109 (≤0.5 MIC) improve the MIC of bedaquiline four- to eight-fold.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of SQ109 against M. tuberculosis using the broth microdilution method.

Materials:

  • M. tuberculosis strain of interest

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic acid-Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • SQ109 stock solution (e.g., in DMSO)

  • Sterile 96-well microplates

  • Incubator (37°C)

  • Plate reader (optional, for OD measurements)

  • Resazurin solution (optional, for viability assessment)

Procedure:

  • Prepare Mycobacterial Inoculum: Culture M. tuberculosis in supplemented 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5, which corresponds to approximately 1 x 107 to 5 x 107 CFU/mL. Dilute this suspension 1:100 in fresh broth to obtain the final inoculum of approximately 1 x 105 CFU/mL.

  • Prepare Drug Dilutions: Perform a serial two-fold dilution of the SQ109 stock solution in supplemented 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well as a growth control and a well with broth only as a sterility control.

  • Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of SQ109 that completely inhibits visible growth. Growth can be assessed visually, by measuring the optical density at 600 nm, or by adding a viability indicator like resazurin.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the synergistic interaction between SQ109 and another antitubercular drug.

Materials:

  • Same as for MIC determination

  • Second antitubercular drug of interest

Procedure:

  • Plate Setup: Prepare a 96-well plate. Along the x-axis, create serial dilutions of SQ109. Along the y-axis, create serial dilutions of the second drug. This creates a matrix of drug concentrations.

  • Inoculation: Inoculate the wells with the M. tuberculosis suspension as described in the MIC protocol.

  • Incubation: Incubate the plate at 37°C for 7-14 days.

  • Data Analysis: Determine the MIC of each drug alone and in combination. The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI) using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizations

SQ109_Mechanism_of_Action cluster_cell_wall Mycobacterial Cell Wall cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane Mycolic Acids Mycolic Acids Arabinogalactan Arabinogalactan Peptidoglycan Peptidoglycan Precursors Precursors FAS-II Fatty Acid Synthase II (FAS-II) Precursors->FAS-II Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) FAS-II->TMM MmpL3 MmpL3 TMM->MmpL3 Transport across membrane MmpL3->Mycolic Acids Incorporation into cell wall SQ109 SQ109 SQ109->MmpL3 Inhibition

Caption: Mechanism of action of SQ109 targeting MmpL3.

Mycobacterial_Growth_Inhibition_Assay_Workflow Start Start Prepare Mycobacterial Inoculum Prepare Mycobacterial Inoculum Start->Prepare Mycobacterial Inoculum Prepare Serial Dilutions of SQ109 Prepare Serial Dilutions of SQ109 Start->Prepare Serial Dilutions of SQ109 Inoculate 96-well Plate Inoculate 96-well Plate Prepare Mycobacterial Inoculum->Inoculate 96-well Plate Prepare Serial Dilutions of SQ109->Inoculate 96-well Plate Incubate at 37°C Incubate at 37°C Inoculate 96-well Plate->Incubate at 37°C Assess Growth Inhibition Assess Growth Inhibition Incubate at 37°C->Assess Growth Inhibition Determine MIC Determine MIC Assess Growth Inhibition->Determine MIC End End Determine MIC->End

Caption: Workflow for MIC determination of SQ109.

References

Application Notes and Protocols for Testing SQ109 Efficacy in Macrophage Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to testing the efficacy of SQ109, a promising anti-tuberculosis drug candidate, in various macrophage models. The protocols outlined below are designed to assess both the direct bactericidal and the immunomodulatory effects of SQ109 on macrophages infected with Mycobacterium tuberculosis (M.tb).

SQ109 is an asymmetric diamine derivative of adamantane that primarily targets the mycobacterial membrane protein Large 3 (MmpL3), which is essential for cell-wall biosynthesis.[1] Beyond its direct action on M.tb, SQ109 exhibits immunomodulatory properties by promoting a pro-inflammatory M1 macrophage polarization through the p38 MAPK signaling pathway.[1][2][3] This dual action makes it a significant candidate for adjunct therapy in tuberculosis treatment.

Data Presentation: Quantitative Efficacy of SQ109 in Macrophage Models

The following tables summarize the key quantitative data on the efficacy of SQ109 in reducing M.tb burden in infected macrophages and its effect on macrophage polarization.

Table 1: Intracellular Bactericidal Activity of SQ109 against M. tuberculosis

Macrophage TypeM.tb StrainSQ109 Concentration (µg/mL)Incubation Time (hours)OutcomeReference
Peritoneal macrophagesH37Rv0.3924Significant reduction in Colony Forming Units (CFU)[4]
Peritoneal macrophagesH37Rv0.3948Significant reduction in bacterial load
Peritoneal macrophagesMDR & XDR0.7848Significant reduction in bacterial load
THP-1 derived macrophagesErdmanNot specified7299% reduction in intracellular M.tb at its MIC
THP-1 derived macrophagesErdman0.17 (0.5 µM)7290% growth inhibition (IC90)
THP-1 derived macrophagesErdman1.3 (4 µM)721-log kill (intracellular MBC90)

Table 2: Immunomodulatory Effects of SQ109 on Macrophages

Macrophage TypeTreatmentKey Markers Upregulated (M1 Phenotype)Key Markers Downregulated (M2 Phenotype)Signaling Pathway ActivatedReference
Murine macrophagesSQ109IL-6, IL-1β, TNF-α, IFN-γ, iNOSArginase, TGF-βp38 MAPK, JNK
Peritoneal macrophagesSQ109Pro-inflammatory cytokines (IL-6, IL-12, IFN-γ, IL-1β)Not specifiedp38 MAPK

Experimental Protocols

Protocol 1: Determination of Intracellular Bactericidal Activity of SQ109

This protocol details the steps to assess the ability of SQ109 to kill M.tb residing within macrophages.

1. Macrophage Culture and Infection:

  • Cell Lines: Murine peritoneal macrophages or human monocytic cell lines like THP-1 can be used.

  • Culture: Culture macrophages in appropriate media (e.g., RPMI-1640 or DMEM supplemented with 10% FBS) in 96-well or 24-well plates. For THP-1 cells, differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA).

  • Infection: Infect the macrophage monolayer with M.tb (e.g., H37Rv, MDR, or XDR strains) at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage ratio).

  • Incubation: Incubate for 4 hours to allow phagocytosis.

  • Washing: Wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

2. SQ109 Treatment:

  • Add fresh culture medium containing various concentrations of SQ109 (e.g., 0.39 µg/mL for H37Rv and 0.78 µg/mL for drug-resistant strains) to the infected macrophages. Include a drug-free control.

  • Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

3. Quantification of Intracellular Bacteria:

  • Lysis: At the end of the incubation period, lyse the macrophages using a sterile solution of 0.1% Triton X-100 in PBS.

  • Plating: Prepare serial dilutions of the cell lysates in a suitable broth (e.g., 7H9).

  • CFU Enumeration: Plate the dilutions onto 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the Colony Forming Units (CFU).

  • Analysis: Compare the CFU counts from SQ109-treated wells to the drug-free control wells to determine the percentage reduction in bacterial load.

Protocol 2: Assessment of Macrophage Polarization by SQ109

This protocol is designed to evaluate the immunomodulatory effect of SQ109 on macrophage polarization.

1. Macrophage Treatment:

  • Culture peritoneal macrophages or THP-1 cells as described in Protocol 1.

  • Treat the macrophages with SQ109 (e.g., 0.39 µg/mL) for 12 and 24 hours.

2. Gene Expression Analysis (RT-PCR):

  • RNA Extraction: After treatment, harvest the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • RT-PCR: Perform quantitative real-time PCR (RT-qPCR) to analyze the expression levels of M1 markers (e.g., IL-6, IL-12, IFN-γ, IL-1β, iNOS) and M2 markers (e.g., Arginase, TGF-β). Use a housekeeping gene (e.g., GAPDH) for normalization.

3. Cytokine Profiling (ELISA):

  • Collect the culture supernatants from the SQ109-treated and control macrophages.

  • Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the protein levels of secreted pro-inflammatory cytokines such as IL-6, IL-12, IFN-γ, and IL-1β.

4. Apoptosis Assay (Flow Cytometry):

  • In a separate experiment, infect macrophages with M.tb H37Rv followed by SQ109 treatment for 48 hours.

  • Stain the cells with Annexin V and Propidium Iodide (PI).

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells. SQ109 has been shown to augment apoptosis in M.tb-infected macrophages.

Visualizations

Signaling Pathway of SQ109 in Macrophages

SQ109_Signaling_Pathway SQ109 SQ109 Macrophage Macrophage SQ109->Macrophage p38_MAPK p38 MAPK Pathway Macrophage->p38_MAPK JNK JNK Pathway Macrophage->JNK M1_Polarization M1 Polarization p38_MAPK->M1_Polarization Apoptosis Apoptosis JNK->Apoptosis Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, IFN-γ, IL-1β) M1_Polarization->Pro_inflammatory_Cytokines iNOS iNOS Production M1_Polarization->iNOS Mtb_Killing Intracellular M.tb Killing Pro_inflammatory_Cytokines->Mtb_Killing iNOS->Mtb_Killing Apoptosis->Mtb_Killing

Caption: SQ109 activates p38 MAPK and JNK pathways in macrophages.

Experimental Workflow for Intracellular Efficacy Testing

SQ109_Efficacy_Workflow Start Start Culture_Macrophages Culture Macrophages (e.g., Peritoneal or THP-1) Start->Culture_Macrophages Infect_Mtb Infect with M.tb (MOI 10:1, 4h) Culture_Macrophages->Infect_Mtb Wash Wash to Remove Extracellular Bacteria Infect_Mtb->Wash Treat_SQ109 Treat with SQ109 (24-72h) Wash->Treat_SQ109 Lyse_Macrophages Lyse Macrophages Treat_SQ109->Lyse_Macrophages Serial_Dilution Serial Dilution of Lysate Lyse_Macrophages->Serial_Dilution Plate_Agar Plate on 7H11 Agar Serial_Dilution->Plate_Agar Incubate Incubate (3-4 weeks) Plate_Agar->Incubate CFU_Count Count CFUs Incubate->CFU_Count End End CFU_Count->End

Caption: Workflow for determining the intracellular bactericidal activity of SQ109.

Logical Relationship for Macrophage Polarization Analysis

SQ109_Polarization_Analysis Start Start Treat_Macrophages Treat Macrophages with SQ109 (12-24h) Start->Treat_Macrophages Harvest Harvest Cells and Supernatant Treat_Macrophages->Harvest Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treat_Macrophages->Apoptosis_Assay Infected Cells RNA_Extraction RNA Extraction Harvest->RNA_Extraction ELISA ELISA for Secreted Cytokines Harvest->ELISA RT_qPCR RT-qPCR for M1/M2 Markers RNA_Extraction->RT_qPCR Analysis Data Analysis RT_qPCR->Analysis ELISA->Analysis Apoptosis_Assay->Analysis

Caption: Analysis workflow for SQ109-mediated macrophage polarization.

References

Application Notes and Protocols: SQ109 in Combination Therapy for Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ109 is a novel ethylenediamine derivative with potent activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[1][2][3] Its primary mechanism of action involves the inhibition of MmpL3 (Mycobacterial membrane protein Large 3), a crucial transporter of trehalose monomycolate (TMM), which is an essential precursor for the synthesis of mycolic acids in the mycobacterial cell wall.[1][4] This disruption of the cell wall integrity contributes to the bactericidal activity of SQ109. Notably, SQ109 exhibits a multi-target mechanism, also affecting menaquinone biosynthesis and energy metabolism, which likely contributes to its high barrier to resistance development.

These application notes provide a comprehensive overview of SQ109's activity, particularly in combination with other anti-TB drugs, and offer detailed protocols for key in vitro and in vivo experimental assessments.

Data Presentation

In Vitro Activity of SQ109

The in vitro potency of SQ109 has been demonstrated against a wide range of Mtb strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates.

Mtb Strain Type MIC Range (µg/mL) Reference
Drug-Sensitive (e.g., H37Rv)0.16 - 0.78
Multidrug-Resistant (MDR)0.16 - 0.78
Extensively Drug-Resistant (XDR)0.2 - 0.78
Isoniazid-Resistant0.16 - 0.64
Rifampicin-Resistant0.16 - 0.64
Ethambutol-Resistant0.16 - 0.64

Table 1: Minimum Inhibitory Concentration (MIC) of SQ109 against various M. tuberculosis strains.

Synergistic Activity of SQ109 in Combination Therapy

SQ109 has shown significant synergistic or additive effects when combined with several first- and second-line anti-TB drugs, as well as with other investigational compounds. This suggests its potential to enhance the efficacy of existing and future TB treatment regimens.

Combination Drugs Interaction Key Findings Reference
Isoniazid (INH)SynergySQ109 at 0.5 MIC shows strong synergy with 0.5 MIC INH.
Rifampicin (RIF)SynergyPotent synergy observed with as low as 0.1 MIC RIF; SQ109 can lower the MIC of RIF for RIF-resistant strains.
Ethambutol (EMB)Additive---
StreptomycinAdditive---
Bedaquiline (TMC207)SynergySQ109 improves the MIC of bedaquiline by 4- to 8-fold and enhances the post-antibiotic effect.
Sutezolid (PNU-100480)AdditiveCombinations improved the rate of Mtb killing over individual drugs.
Clofazimine (CFZ)Synergy---
Pyrazinamide (PZA)AdditiveA patented combination of SQ109, clofazimine, bedaquiline, and PZA shows excellent activity.

Table 2: In Vitro Interactions of SQ109 with other Anti-TB Drugs.

In Vivo Efficacy of SQ109 in Mouse Models

Preclinical studies in mouse models of chronic TB have demonstrated the in vivo efficacy of SQ109, both as a monotherapy and as part of a combination regimen.

Treatment Regimen Mouse Model Duration Key Findings Reference
SQ109 (10 mg/kg) monotherapyChronic TB28 daysReduced lung CFU by 1.5 to 2 log10, similar to EMB at 100 mg/kg.
INH + RIF + PZA + SQ109 (replacing EMB)Chronic TB8 weeks1.5 log10 lower lung CFU compared to the standard EMB-containing regimen. In some mice, no bacteria were detected.
SQ109 + Bedaquiline + PZAChronic TB3 monthsInduced a durable cure, eliminating lung and spleen CFU more effectively than the standard of care and in a shorter time.

Table 3: In Vivo Efficacy of SQ109 in Combination Therapy in Mouse Models of Tuberculosis.

Clinical Trial Data

A Phase 2b-3 clinical trial of SQ109 in patients with MDR-TB has shown promising results.

Trial Phase Patient Population Treatment Key Efficacy Endpoint Result Reference
Phase 2b-3MDR-TBSQ109 + Standard Regimen vs. Placebo + Standard RegimenSputum culture conversion at 6 months80% in the SQ109 group vs. 61% in the placebo group (Per Protocol population).

Table 4: Efficacy Results from a Phase 2b-3 Clinical Trial of SQ109.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of SQ109 against M. tuberculosis using the microplate Alamar Blue assay (MABA).

Materials:

  • M. tuberculosis culture (e.g., H37Rv, clinical isolates)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80

  • SQ109 stock solution (in DMSO)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • 10% Tween 80 solution

  • Plate reader

Procedure:

  • Prepare a serial two-fold dilution of SQ109 in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 1.0. Dilute this suspension 1:25 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well of the microplate. The final volume in each well will be 200 µL.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a drug-free control well.

  • Incubate for another 24 hours. A color change from blue to pink indicates bacterial growth.

  • If the control well turns pink, add the Alamar Blue mixture to all wells.

  • Incubate for an additional 24 hours.

  • The MIC is defined as the lowest concentration of SQ109 that prevents the color change from blue to pink.

Checkerboard Assay for Synergy Testing

This protocol outlines the checkerboard method to assess the synergistic interaction between SQ109 and another anti-TB drug.

Materials:

  • M. tuberculosis culture

  • Middlebrook 7H9 broth with supplements

  • Stock solutions of SQ109 and the second test drug

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • 10% Tween 80 solution

Procedure:

  • In a 96-well plate, prepare serial two-fold dilutions of SQ109 horizontally (e.g., across columns 2-11) in 50 µL of 7H9 broth.

  • Prepare serial two-fold dilutions of the second drug vertically (e.g., down rows B-G) in 50 µL of 7H9 broth.

  • This creates a matrix of wells with various combinations of concentrations of the two drugs.

  • Include rows and columns with each drug alone for MIC determination, as well as a drug-free growth control well.

  • Prepare an inoculum of M. tuberculosis as described in the MIC protocol.

  • Add 100 µL of the diluted bacterial suspension to each well.

  • Incubate and assess bacterial growth using Alamar Blue as described in the MIC protocol.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates an additive or indifferent effect, and FICI > 4 indicates antagonism.

Time-Kill Kinetics Assay

This protocol determines the bactericidal or bacteriostatic activity of SQ109 over time.

Materials:

  • M. tuberculosis culture

  • Middlebrook 7H9 broth with supplements

  • SQ109 solution at desired concentrations (e.g., 1x, 4x, 10x MIC)

  • Sterile culture tubes or flasks

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Middlebrook 7H11 agar plates

  • Incubator

Procedure:

  • Prepare a mid-log phase culture of M. tuberculosis.

  • Inoculate culture tubes containing 7H9 broth with the bacterial suspension to achieve a starting density of approximately 10^5 to 10^6 CFU/mL.

  • Add SQ109 to the tubes to achieve the desired final concentrations. Include a drug-free growth control.

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 24, 48, 72, 96, and 120 hours), withdraw an aliquot from each tube.

  • Prepare serial 10-fold dilutions of the aliquots in PBS with Tween 80.

  • Plate the dilutions onto 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies (CFU) on each plate to determine the viable bacterial count at each time point.

  • Plot the log10 CFU/mL versus time for each concentration of SQ109. A bactericidal effect is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Intracellular Activity Assay in Macrophages

This protocol assesses the ability of SQ109 to kill M. tuberculosis residing within macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary macrophages

  • Cell culture medium (e.g., DMEM or RPMI 1640) with serum

  • M. tuberculosis culture

  • SQ109 solution

  • 24-well cell culture plates

  • Sterile water or 0.1% Triton X-100 for cell lysis

  • PBS

  • Middlebrook 7H11 agar plates

Procedure:

  • Seed macrophages in 24-well plates and allow them to adhere overnight.

  • Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI), typically between 1 and 10.

  • Incubate for 4 hours to allow for phagocytosis.

  • Wash the cells with warm PBS to remove extracellular bacteria.

  • Add fresh cell culture medium containing various concentrations of SQ109. Include a drug-free control.

  • Incubate the plates at 37°C in a CO2 incubator.

  • At desired time points (e.g., 24, 48, 72 hours), aspirate the medium and lyse the macrophages with sterile water or Triton X-100.

  • Prepare serial dilutions of the cell lysates in PBS with Tween 80.

  • Plate the dilutions onto 7H11 agar plates.

  • Incubate the plates and count the CFU to determine the intracellular bacterial load.

  • Compare the CFU counts in the SQ109-treated wells to the drug-free control wells to determine the intracellular killing activity.

Visualizations

Signaling Pathway of SQ109 Action

SQ109_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall TMM_precursor Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 TMM_transported TMM MmpL3->TMM_transported Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall Core) TMM_transported->Mycolic_Acid_Layer Incorporation SQ109 SQ109 SQ109->MmpL3 Inhibition

Caption: Mechanism of action of SQ109 via inhibition of the MmpL3 transporter.

Experimental Workflow for Synergy Testing

Synergy_Workflow start Start: Prepare Mtb Inoculum prepare_plates Prepare 96-well plates with serial dilutions of SQ109 and Drug B start->prepare_plates inoculate Inoculate plates with Mtb suspension prepare_plates->inoculate incubate Incubate plates at 37°C for 5-7 days inoculate->incubate add_alamar Add Alamar Blue reagent incubate->add_alamar incubate2 Incubate for 24 hours add_alamar->incubate2 read_results Read results: Color change indicates growth incubate2->read_results calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_results->calculate_fici interpret Interpret FICI value: Synergy, Additive, or Antagonism calculate_fici->interpret

Caption: Workflow for determining drug synergy using the checkerboard assay.

Conclusion

SQ109 represents a promising new agent in the fight against drug-resistant tuberculosis. Its novel mechanism of action, potent in vitro and in vivo activity, and favorable synergistic interactions with other anti-TB drugs highlight its potential to be a cornerstone of future combination therapies. The protocols provided herein offer standardized methods for the continued evaluation and characterization of SQ109 and other novel anti-tubercular compounds.

References

Application of SQ109 in the Study of Mycobacterial Membrane Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ109 is a prominent antitubercular drug candidate that has proven to be a valuable tool for investigating the intricacies of the mycobacterial cell wall biosynthesis and membrane transport.[1][2][3] This 1,2-diamine-based compound was initially developed as an analog of ethambutol but has a distinct mechanism of action, primarily targeting the essential membrane transporter MmpL3 (Mycobacterial membrane protein Large 3).[1][4] MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for mycolic acids, which are signature components of the protective mycobacterial outer membrane. By inhibiting MmpL3, SQ109 disrupts the cell wall assembly, leading to bacterial death. This unique mode of action makes SQ109 a powerful molecular probe to dissect the function of MmpL3 and to explore the broader aspects of mycobacterial membrane physiology. These application notes provide detailed protocols and data to facilitate the use of SQ109 in laboratory settings for studying mycobacterial membrane transport.

Core Mechanism of Action of SQ109

SQ109's primary mechanism of action is the inhibition of the MmpL3 transporter. This inhibition leads to a cascade of events that are detrimental to the mycobacterium:

  • Disruption of Trehalose Monomycolate (TMM) Transport: SQ109 directly or indirectly blocks the function of MmpL3, preventing the translocation of TMM from the cytoplasm to the periplasm.

  • Accumulation of TMM: The blockage of TMM export results in its accumulation within the cell.

  • Inhibition of Mycolic Acid Incorporation: The lack of periplasmic TMM prevents the subsequent synthesis of trehalose dimycolate (TDM) and the incorporation of mycolic acids into the arabinogalactan core of the cell wall.

  • Compromised Cell Wall Integrity: The disruption of the mycolic acid layer compromises the structural integrity of the cell wall, rendering the bacterium susceptible to external stresses and other antimicrobial agents.

Beyond its primary target, SQ109 has been reported to have secondary mechanisms of action, including the disruption of the proton motive force (PMF), which can further impact various membrane-associated processes.

Quantitative Data

The following tables summarize key quantitative data related to the activity of SQ109.

Table 1: In Vitro Activity of SQ109 against Mycobacterium tuberculosis

StrainAssay MethodMIC (µg/mL)Reference(s)
H37Rv (pan-susceptible)BACTEC≤0.2
H37Rv (pan-susceptible)Alamar Blue≤0.39
Erdman (pan-susceptible)Alamar Blue≤0.39
EMB-resistantAlamar Blue0.78
MDR and XDR strainsVarious0.2 - 0.78
225 clinical isolates (MIC90)Not specified0.25
225 clinical isolates (MIC95)Not specified0.5
225 clinical isolates (MIC99)Not specified1.0

Table 2: Bactericidal and Intracellular Activity of SQ109 against Mycobacterium tuberculosis

ActivityParameterConcentration (µg/mL)Reference(s)
Bactericidal ActivityMinimum Bactericidal Concentration (MBC)0.64
Activity against non-replicating M. tuberculosis90% killing under low oxygen1.1
Intracellular Activity (in THP-1 macrophages)90% Growth Inhibition (IC90)0.17
Intracellular Activity (in THP-1 macrophages)1-log kill (MBC90)1.3

Experimental Protocols

Detailed methodologies for key experiments utilizing SQ109 are provided below.

Protocol 1: Macromolecular Incorporation Assay to Assess the Effect of SQ109 on Cell Wall Synthesis

This assay is used to determine the specific impact of SQ109 on the synthesis of major macromolecules, including proteins, peptidoglycan, nucleic acids, and lipids.

Materials:

  • Mycobacterium tuberculosis culture (e.g., H37Rv) in logarithmic growth phase.

  • 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase).

  • SQ109 stock solution (in DMSO).

  • Radiolabeled precursors:

    • [4,5-³H]L-leucine (for protein synthesis)

    • [1-³H]N-acetyl-D-glucosamine (for peptidoglycan synthesis)

    • [5,6-³H]uracil (for nucleic acid synthesis)

    • ¹⁴C-acetate (for lipid synthesis)

  • Trichloroacetic acid (TCA), ice-cold 10% and 5% solutions.

  • Ethanol:ether (1:1, v/v) mixture.

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Grow M. tuberculosis in 7H9-ADC broth to an OD₆₀₀ of 0.4-0.6.

  • Dilute the culture to an OD₆₀₀ of 0.1 in fresh 7H9-ADC.

  • Add SQ109 at various concentrations (e.g., 0.5x, 1x, 5x, 10x MIC). Include a no-drug control (DMSO vehicle).

  • Incubate the cultures at 37°C with shaking for a predetermined time (e.g., 4, 8, 12, 24 hours).

  • Add the respective radiolabeled precursor to each culture (final concentration typically 1 µCi/mL).

  • Incubate for an additional 1-2 hours at 37°C with shaking to allow for incorporation.

  • To stop the incorporation, add an equal volume of ice-cold 10% TCA.

  • Incubate on ice for 30 minutes to precipitate macromolecules.

  • Collect the precipitate by filtering through a glass fiber filter.

  • Wash the filters three times with 5 mL of ice-cold 5% TCA.

  • For lipid incorporation, wash the filters with 5 mL of ethanol:ether (1:1) to remove unincorporated lipids.

  • Dry the filters completely.

  • Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Plot the percentage of incorporation relative to the no-drug control against the SQ109 concentration.

Protocol 2: Analysis of Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM) Accumulation by Thin-Layer Chromatography (TLC)

This protocol allows for the visualization of the impact of SQ109 on the lipid profile of M. tuberculosis, specifically the accumulation of TMM and the reduction of TDM.

Materials:

  • Mycobacterium tuberculosis culture.

  • 7H9-ADC broth.

  • SQ109 stock solution.

  • ¹⁴C-acetate.

  • Chloroform:methanol (2:1, v/v).

  • Chloroform:methanol:water (60:30:4, v/v/v) for polar lipid extraction.

  • TLC plates (silica gel 60).

  • TLC developing chamber.

  • TLC solvent system (e.g., Chloroform:Methanol:Water, 62:25:4, v/v/v).

  • Phosphorimager or autoradiography film.

Procedure:

  • Grow a 50 mL culture of M. tuberculosis in 7H9-ADC to mid-log phase.

  • Add ¹⁴C-acetate (1 µCi/mL) and incubate for 24 hours at 37°C.

  • Add SQ109 (e.g., at 10x MIC) and continue to incubate for another 6-12 hours. Include a no-drug control.

  • Harvest the cells by centrifugation.

  • Lipid Extraction:

    • Wash the cell pellet with PBS.

    • Extract polar lipids by resuspending the pellet in 2 mL of chloroform:methanol:water (60:30:4) and stirring for 4 hours at room temperature.

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant containing the extracted lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • TLC Analysis:

    • Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1).

    • Spot equal amounts of radioactivity from each sample onto a silica TLC plate.

    • Develop the TLC plate in a chamber pre-saturated with the TLC solvent system.

    • Allow the solvent to migrate to the top of the plate.

    • Air-dry the plate.

    • Visualize the radiolabeled lipids using a phosphorimager or by exposing the plate to autoradiography film.

    • Identify the spots corresponding to TMM and TDM based on their migration relative to standards.

Protocol 3: Generation and Characterization of SQ109-Resistant Mutants

This protocol describes the selection and initial characterization of M. tuberculosis mutants resistant to SQ109, which is crucial for identifying the drug's target.

Materials:

  • Mycobacterium tuberculosis culture (e.g., H37Rv).

  • 7H10 agar plates supplemented with OADC.

  • SQ109 stock solution.

  • 7H9-ADC broth.

  • Genomic DNA extraction kit.

  • PCR reagents and primers for the mmpL3 gene.

  • Sanger sequencing reagents and access to a sequencer.

Procedure:

  • Selection of Resistant Mutants:

    • Grow a large culture of M. tuberculosis (e.g., 100 mL) to late-log phase (OD₆₀₀ ~1.0).

    • Plate a high density of cells (e.g., 10⁹-10¹⁰ CFUs) onto 7H10-OADC agar plates containing SQ109 at a concentration of 5-10 times the MIC.

    • Incubate the plates at 37°C for 3-6 weeks.

    • Pick individual colonies that appear on the selective plates.

  • Confirmation of Resistance:

    • Subculture the selected colonies in 7H9-ADC broth.

    • Determine the MIC of SQ109 for each putative mutant using a standard broth microdilution method to confirm the resistant phenotype.

  • Genetic Characterization:

    • Extract genomic DNA from the confirmed resistant mutants and the wild-type parent strain.

    • Amplify the mmpL3 gene using PCR.

    • Sequence the PCR products using Sanger sequencing.

    • Align the sequences from the resistant mutants with the wild-type sequence to identify mutations.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of SQ109.

SQ109_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid Mycolic Acid Synthesis TMM_Synthase TMM Synthase (Ag85s in reverse) Mycolic_Acid->TMM_Synthase Trehalose Trehalose Trehalose->TMM_Synthase TMM Trehalose Monomycolate (TMM) TMM_Synthase->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Ag85s Antigen 85 Complex (Ag85s) TMM_periplasm->Ag85s AG_Mycolation Arabinogalactan Mycolation TMM_periplasm->AG_Mycolation TDM Trehalose Dimycolate (TDM) Ag85s->TDM Cell_Wall Cell Wall Core AG_Mycolation->Cell_Wall SQ109 SQ109 SQ109->MmpL3 Inhibition

Caption: Mechanism of action of SQ109, inhibiting the MmpL3-mediated transport of TMM.

Lipid_Analysis_Workflow start M. tuberculosis Culture + ¹⁴C-acetate treatment Treat with SQ109 (or DMSO control) start->treatment harvest Harvest Cells treatment->harvest extraction Lipid Extraction (Chloroform:Methanol) harvest->extraction tlc Thin-Layer Chromatography (TLC) extraction->tlc visualization Visualize Lipids (Phosphorimager/Autoradiography) tlc->visualization analysis Analyze TMM and TDM levels visualization->analysis

Caption: Workflow for analyzing the effect of SQ109 on the mycobacterial lipid profile.

Resistant_Mutant_Workflow start High-density M. tuberculosis culture plate Plate on 7H10 agar + SQ109 (5-10x MIC) start->plate incubate Incubate for 3-6 weeks plate->incubate isolate Isolate resistant colonies incubate->isolate confirm Confirm resistance by MIC testing isolate->confirm characterize Genetic Characterization (mmpL3 sequencing) confirm->characterize end Identify mutations conferring resistance characterize->end

Caption: Workflow for the generation and characterization of SQ109-resistant mutants.

References

Application Notes and Protocols for the Synthesis of SQ109 Analogs in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of analogs of the antitubercular drug candidate SQ109. The protocols outlined below are intended to facilitate structure-activity relationship (SAR) studies aimed at optimizing the efficacy and pharmacokinetic properties of this promising class of compounds.

Introduction

SQ109, an asymmetric diamine containing an adamantane and a geranyl moiety, is a promising clinical candidate for the treatment of tuberculosis, including multidrug-resistant strains.[1] Its primary mechanism of action is believed to be the inhibition of the Mycobacterial membrane protein Large 3 (MmpL3), a transporter essential for the biosynthesis of the mycobacterial cell wall.[2][3][4] However, evidence also suggests that SQ109 may have multiple targets, including acting as an uncoupler of the proton motive force.[2] To explore and enhance its therapeutic potential, the synthesis and evaluation of a diverse range of SQ109 analogs are crucial. These SAR studies focus on modifications of the three key structural components of SQ109: the adamantyl group, the ethylenediamine linker, and the geranyl tail.

Key Synthetic Strategies and Structure-Activity Relationships

The synthesis of SQ109 analogs generally involves the coupling of a modified adamantane amine with a geranyl derivative, often via an ethylenediamine or a similar linker. Key SAR findings indicate that:

  • Adamantyl Moiety: Modifications at the C-2 position of the adamantane ring can influence activity. While bulky substituents may decrease efficacy against Mycobacterium tuberculosis, certain smaller alkyl and aryl groups have shown promising activity against other pathogens.

  • Ethylenediamine Linker: The diamine linker is critical for activity. Variations in its length and substitution patterns can significantly impact the compound's properties.

  • Geranyl Tail: The lipophilic geranyl tail contributes to the molecule's ability to penetrate the mycobacterial cell wall. Analogs with modified chain lengths or degrees of saturation in this region have been explored to optimize activity and metabolic stability.

Data Presentation: Structure-Activity Relationship of SQ109 Analogs

The following table summarizes the in vitro activity of selected SQ109 analogs against Mycobacterium tuberculosis H37Rv.

Compound IDModificationMIC (µg/mL) vs. M. tb H37RvCitation
SQ109 Parent Compound0.16 - 0.64
Analog 1 C-2 Methyl Adamantyl0.86
Analog 2 C-2 Ethyl Adamantyl~2-3
Analog 3 C-2 n-Propyl Adamantyl~2-3
Analog 4 C-2 n-Butyl Adamantyl~2-3
Analog 5 C-2 Phenyl Adamantyl~2-3
Analog 6 Extended Alkene Chain0.25 - 0.5

Experimental Protocols

Protocol 1: General Synthesis of N-Geranyl-N'-(2-adamantyl)ethane-1,2-diamine (SQ109) and C-2 Substituted Analogs

This protocol describes a general method for synthesizing SQ109 and its C-2 substituted analogs, which involves the reductive amination of a substituted 2-adamantanone with N-geranylethylenediamine.

Materials:

  • 2-Adamantanone (or C-2 substituted 2-adamantanone)

  • N-Geranylethylenediamine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reductive Amination:

    • To a solution of 2-adamantanone (1.0 eq) in methanol, add N-geranylethylenediamine (1.1 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure N-geranyl-N'-(2-adamantyl)ethane-1,2-diamine (SQ109) or its analog.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of SQ109 Analogs with Modified Geranyl Tails

This protocol outlines a method for synthesizing analogs with variations in the geranyl tail, starting from a suitable amine and N-(2-adamantyl)ethane-1,2-diamine.

Materials:

  • N-(2-adamantyl)ethane-1,2-diamine

  • Aldehyde or ketone with the desired tail structure (e.g., citronellal for a saturated tail)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reductive Amination:

    • Dissolve N-(2-adamantyl)ethane-1,2-diamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloroethane.

    • Add sodium triacetoxyborohydride (1.5 eq) to the mixture.

    • Stir the reaction at room temperature for 24 hours.

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to yield the desired SQ109 analog.

  • Characterization:

    • Characterize the final compound using appropriate analytical techniques (NMR, MS).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol describes a common method for evaluating the in vitro antitubercular activity of the synthesized analogs.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microtiter plates

  • Synthesized SQ109 analogs dissolved in DMSO

  • Alamar Blue reagent

  • Isoniazid or Rifampicin (as a positive control)

  • DMSO (as a negative control)

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Dilute the culture to a final concentration of approximately 5 x 10⁴ CFU/mL.

  • Compound Dilution:

    • Prepare serial dilutions of the test compounds in a 96-well plate using 7H9 broth. The final concentrations should typically range from 0.1 to 100 µg/mL.

    • Include wells with a positive control drug, a negative control (DMSO), and a media-only control.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Seal the plate and incubate at 37 °C for 5-7 days.

  • Alamar Blue Addition and Reading:

    • After the incubation period, add Alamar Blue reagent to each well.

    • Incubate for an additional 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualizations

G cluster_0 Synthesis of SQ109 Analogs A Geraniol B Geranylamine A->B Mitsunobu or Gabriel Synthesis E SQ109 (or analog) B->E Reductive Amination with C C 2-Adamantanone (or analog) D N-(2-Adamantyl)ethane-1,2-diamine C->D Reductive Amination with Ethylenediamine D->E Reductive Amination with F F Modified Aldehyde/Ketone

Caption: General synthetic workflows for SQ109 and its analogs.

G cluster_1 Proposed Mechanisms of Action of SQ109 SQ109 SQ109 Analog MmpL3 MmpL3 Transporter SQ109->MmpL3 Inhibition Membrane Cell Membrane SQ109->Membrane Disruption TMM Trehalose Monomycolate (TMM) MmpL3->TMM MycolicAcid Mycolic Acid Metabolism TMM->MycolicAcid CellWall Cell Wall Synthesis MycolicAcid->CellWall PMF Proton Motive Force Membrane->PMF

Caption: Dual inhibitory action of SQ109 analogs.

References

Application Notes and Protocols: Assessing the Bactericidal Activity of SQ109 Against Helicobacter pylori

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the in vitro bactericidal efficacy of SQ109, a promising anti-tubercular drug candidate, against Helicobacter pylori. The following sections detail the experimental protocols, present key quantitative data, and illustrate the workflows and proposed mechanism of action.

Introduction

Helicobacter pylori is a pathogenic bacterium implicated in various gastric diseases, including gastritis, peptic ulcers, and gastric cancer.[1] The rise of antibiotic resistance necessitates the development of novel therapeutic agents.[1] SQ109, an ethylenediamine-based compound, has demonstrated potent in vitro activity against both susceptible and multi-drug resistant strains of H. pylori.[2][3] This document outlines the key laboratory methods for assessing its bactericidal properties.

Quantitative Data Summary

The bactericidal activity of SQ109 against H. pylori has been quantified through various assays, with the key findings summarized below for easy comparison.

Table 1: Antimicrobial Activity of SQ109 against H. pylori Strains [4]

Strain TypeNumber of StrainsMIC Range (µM)MBC Range (µM)
Laboratory Strains68-2065-100
Clinical Isolates206-1050-60
Overall 26 5-30 50-100

Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth. Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Table 2: Time- and Dose-Dependent Killing of H. pylori G27 by SQ109

SQ109 Concentration (µM)Approximate Time for 90% Killing (hours)Time for Complete Killing (hours)
1007> 10
140 (2x MBC)Not explicitly stated8-10
200 (~3x MBC)3-44-6

Table 3: Molar-to-Molar Comparison of Bactericidal Activity of SQ109 and Conventional Antibiotics

CompoundConcentration (µM)Relative Bactericidal Activity
SQ109 70 & 140 Superior to MTZ and AMX, but not CLR
Metronidazole (MTZ)70 & 140Less effective than SQ109
Amoxicillin (AMX)70 & 140Less effective than SQ109
Clarithromycin (CLR)70 & 140More effective than SQ109

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol utilizes the liquid broth micro-dilution method to determine the lowest concentration of SQ109 that inhibits the growth of H. pylori (MIC) and the lowest concentration that kills 99.9% of the initial bacterial population (MBC).

Protocol:

  • Bacterial Culture Preparation: Culture H. pylori strains on horse blood agar (HBA) plates at 37°C for 5-6 days under microaerophilic conditions.

  • Inoculum Preparation: Harvest bacteria from the plates and resuspend in a suitable liquid medium (e.g., Columbia Broth Base Medium - CBBM) to an optical density at 600 nm (OD600) of 0.05.

  • Serial Dilution of SQ109: Prepare a series of twofold dilutions of SQ109 in the liquid culture medium in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the bacterial suspension to each well containing the diluted SQ109.

  • Incubation: Incubate the microtiter plates at 37°C for the desired duration (e.g., 24 hours) under microaerophilic conditions.

  • MIC Determination: The MIC is the lowest concentration of SQ109 at which no visible growth (turbidity) is observed.

  • MBC Determination: To determine the MBC, plate aliquots from the wells corresponding to the MIC and at least two higher concentrations onto HBA plates. After incubation, enumerate the colony-forming units (CFU/ml). The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial CFU/ml.

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_determination Determination H_pylori_culture H. pylori Culture (Horse Blood Agar) Inoculum_prep Inoculum Preparation (OD600 = 0.05) H_pylori_culture->Inoculum_prep Inoculation Inoculation of Microtiter Plate Inoculum_prep->Inoculation SQ109_dilution SQ109 Serial Dilution SQ109_dilution->Inoculation Incubation Incubation (37°C, microaerophilic) Inoculation->Incubation MIC_read MIC Determination (Visual Inspection) Incubation->MIC_read MBC_plating MBC Plating (from MIC wells) MIC_read->MBC_plating CFU_count CFU Enumeration MBC_plating->CFU_count MBC_calc MBC Calculation (≥99.9% killing) CFU_count->MBC_calc

Workflow for MIC and MBC Determination.
Time-Kill Curve Assay

This assay evaluates the rate at which SQ109 kills H. pylori over time.

Protocol:

  • Bacterial Culture Preparation: Prepare a liquid culture of H. pylori to an OD600 of 0.05 in a suitable broth.

  • Drug Exposure: Add SQ109 at various concentrations (e.g., 10-200 µM) to the bacterial cultures. Include a no-drug control.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 6, 8, 10, 20, 22, and 24 hours), collect aliquots from each culture.

  • Serial Dilution and Plating: Perform ten-fold serial dilutions of the collected samples and plate them on HBA plates.

  • Incubation and CFU Enumeration: Incubate the plates at 37°C for 5-6 days, then count the number of colonies to determine the CFU/ml at each time point.

  • Data Analysis: Plot the log10 CFU/ml against time for each SQ109 concentration to generate the time-kill curves.

Time_Kill_Curve_Workflow Start Start with H. pylori liquid culture (OD600=0.05) Add_SQ109 Add varying concentrations of SQ109 Start->Add_SQ109 Incubate Incubate at 37°C Add_SQ109->Incubate Time_points Sample at multiple time points (0, 1, 2, 4, 6, 8, 10, 20, 22, 24h) Incubate->Time_points Serial_dilution Perform 10-fold serial dilutions Time_points->Serial_dilution Plating Plate on Horse Blood Agar Serial_dilution->Plating Incubate_plates Incubate plates (5-6 days) Plating->Incubate_plates CFU_count Enumerate CFU/ml Incubate_plates->CFU_count Plot_data Plot log10 CFU/ml vs. Time CFU_count->Plot_data SQ109_Mechanism SQ109 SQ109 Inner_Membrane Inner Membrane Interaction SQ109->Inner_Membrane Cytoplasmic_Contents Cytoplasmic Content Interaction SQ109->Cytoplasmic_Contents Membrane_Detachment Inner Membrane Detachment from Outer Membrane Inner_Membrane->Membrane_Detachment Cytoplasmic_Condensation Cytoplasmic Condensation & Formation of Electron-Dense Structures Cytoplasmic_Contents->Cytoplasmic_Condensation Vesicle_Formation Vesicle Formation (Inner & Outer Membrane) Membrane_Detachment->Vesicle_Formation Morphological_Change Deformed Coccoid Morphology Membrane_Detachment->Morphological_Change Cytoplasmic_Condensation->Morphological_Change Cell_Death Bacterial Cell Death Vesicle_Formation->Cell_Death Morphological_Change->Cell_Death

References

Utilizing SQ109 to Investigate Undecaprenyl Phosphate Rescue in Mycobacteria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ109 is a promising antitubercular drug candidate that primarily targets the mycobacterial cell wall. Its mechanism of action involves the inhibition of MmpL3, a crucial transporter protein responsible for translocating trehalose monomycolate (TMM) across the cytoplasmic membrane.[1][2][3] This translocation is a vital step in the biosynthesis of mycolic acids, which are essential components of the unique and protective mycobacterial cell wall.[4] Inhibition of MmpL3 by SQ109 disrupts the mycolic acid biosynthetic pathway, leading to the accumulation of TMM and the depletion of trehalose dimycolate (TDM), ultimately compromising cell wall integrity and causing bacterial death.[1]

An intriguing aspect of SQ109's activity is the phenomenon of "undecaprenyl phosphate rescue." Undecaprenyl phosphate (Up) is a lipid carrier molecule essential for the synthesis of various cell wall components in bacteria, including peptidoglycan. In mycobacteria, the related decaprenyl phosphate plays a central role in the biosynthesis of the mycolyl-arabinogalactan-peptidoglycan complex. It has been observed that the addition of exogenous undecaprenyl phosphate can significantly increase the minimum inhibitory concentration (MIC) of SQ109, suggesting a potential interplay between SQ109's primary mechanism and the availability of this key lipid carrier. This application note provides detailed protocols to investigate and quantify the undecaprenyl phosphate rescue effect on SQ109's activity against mycobacteria.

Data Presentation

The following tables summarize quantitative data from studies investigating the effect of undecaprenyl phosphate on the antimycobacterial activity of SQ109 and its analogs against Mycobacterium smegmatis.

Table 1: Effect of Undecaprenyl Phosphate (Up) on the IC50 of SQ109 and Analogs against M. smegmatis

CompoundStructureM. smegmatis IC50 (µM)M. smegmatis IC50 (µM) + 50 µM UpRescue Fold
SQ109 N-geranyl-N'-(2-adamantyl)ethane-1,2-diamine2.5 ± 0.316 ± 16.4 ± 0.2
Analog 18 Dimethyl analog1.9 ± 0.343 ± 423 ± 0.3
Analog 19 Homogeranyl analog2.7 ± 0.148 ± 118 ± 0.06
Analog 20 Fluoroadamantyl analog8.0 ± 238 ± 0.74.8 ± 0.3
Analog 23 N-geranylamine analog1.3 ± 0.111 ± 0.69 ± 0.1

Data presented as mean ± standard deviation.

Experimental Protocols

Mycobacterial Growth Inhibition Assay (Microplate Alamar Blue Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of SQ109 against mycobacteria.

Materials:

  • Mycobacterium smegmatis or Mycobacterium tuberculosis

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • SQ109 stock solution (in DMSO)

  • Undecaprenyl phosphate (Up) stock solution (in an appropriate solvent, e.g., chloroform-methanol mixture, which is then evaporated and resuspended in media)

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

  • Plate reader (for fluorescence or absorbance)

Procedure:

  • Inoculum Preparation:

    • Grow mycobacteria in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture in fresh Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10^5 Colony Forming Units (CFU)/mL.

  • Compound Dilution:

    • Prepare serial dilutions of SQ109 in Middlebrook 7H9 broth in a separate 96-well plate. A typical starting concentration is 64 µg/mL, serially diluted two-fold.

    • Include a drug-free control (containing only DMSO at the same concentration as the highest drug concentration) and a media-only control.

  • Assay Setup:

    • Add 100 µL of the diluted SQ109 solutions to the wells of the sterile 96-well microtiter plate.

    • Add 100 µL of the prepared mycobacterial inoculum to each well, except for the media-only control wells. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate with a sterile, breathable membrane or place it in a secondary container to prevent evaporation.

    • Incubate the plate at 37°C for 5-7 days for M. tuberculosis or 2-3 days for M. smegmatis.

  • Addition of Resazurin:

    • After the incubation period, add 30 µL of the resazurin solution to each well.

    • Incubate the plate for an additional 12-24 hours at 37°C.

  • Data Analysis:

    • Visually inspect the wells. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • Alternatively, measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

    • The MIC is defined as the lowest concentration of SQ109 that prevents a color change (or shows a significant reduction in fluorescence/absorbance compared to the drug-free control).

Undecaprenyl Phosphate Rescue Experiment

This protocol is a modification of the growth inhibition assay to assess the effect of exogenous undecaprenyl phosphate on the activity of SQ109.

Materials:

  • All materials listed for the Mycobacterial Growth Inhibition Assay.

  • Undecaprenyl phosphate (ammonium salt) stock solution.

Procedure:

  • Preparation of Undecaprenyl Phosphate Plates:

    • Prepare two sets of 96-well plates.

    • In the "No Rescue" set, add 100 µL of Middlebrook 7H9 broth to each well that will contain the drug dilutions.

    • In the "Up Rescue" set, prepare a working solution of undecaprenyl phosphate in Middlebrook 7H9 broth to a final concentration of 100 µM. Add 100 µL of this solution to each well that will contain the drug dilutions. This will result in a final concentration of 50 µM Up in the assay.

  • Compound Dilution:

    • Prepare serial dilutions of SQ109 in a separate plate as described in the MIC assay protocol.

  • Assay Setup:

    • Transfer 100 µL of the serially diluted SQ109 to the corresponding wells of both the "No Rescue" and "Up Rescue" plates.

    • Add 100 µL of the prepared mycobacterial inoculum to each well.

  • Incubation, Resazurin Addition, and Data Analysis:

    • Follow steps 4-6 of the Mycobacterial Growth Inhibition Assay protocol for both sets of plates.

    • Determine the MIC of SQ109 in the absence and presence of undecaprenyl phosphate.

    • Calculate the "Rescue Fold" as the ratio of the MIC with Up to the MIC without Up.

Analysis of Mycobacterial Lipids by Thin-Layer Chromatography (TLC)

This protocol is used to visualize the effect of SQ109 on the lipid profile of mycobacteria, specifically the accumulation of TMM and reduction of TDM.

Materials:

  • Mycobacterial cultures treated with and without SQ109.

  • Chloroform

  • Methanol

  • Water

  • TLC plates (silica gel 60)

  • TLC developing chamber

  • Solvent system (e.g., Chloroform:Methanol:Water, 60:30:6, v/v/v)

  • Visualization reagent (e.g., 10% phosphomolybdic acid in ethanol, followed by heating)

Procedure:

  • Lipid Extraction:

    • Harvest mycobacterial cells from liquid culture by centrifugation.

    • Wash the cell pellet with sterile water.

    • Extract total lipids by adding a mixture of chloroform:methanol (2:1, v/v) to the cell pellet and incubating with agitation for several hours.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • TLC Analysis:

    • Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

    • Spot equal amounts of the lipid extracts from untreated and SQ109-treated cells onto a TLC plate.

    • Allow the spots to dry completely.

    • Place the TLC plate in a developing chamber pre-saturated with the chosen solvent system.

    • Allow the solvent to migrate up the plate until it is approximately 1 cm from the top.

    • Remove the plate from the chamber and allow it to air dry completely.

  • Visualization:

    • Spray the dried TLC plate with the visualization reagent.

    • Heat the plate gently with a heat gun until the lipid spots become visible.

    • TMM and TDM will appear as distinct spots. Compare the intensity of these spots between the untreated and SQ109-treated samples. An accumulation of TMM and a decrease in TDM is expected in the SQ109-treated sample.

Visualizations

Mycolic_Acid_Pathway_and_SQ109_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Cell Wall FASII Fatty Acid Synthase II (FAS-II) Mycolic_Acid Mycolic Acid FASII->Mycolic_Acid TMM_Synthase TMM Synthase (Ppm1) Mycolic_Acid->TMM_Synthase Trehalose Trehalose Trehalose->TMM_Synthase TMM Trehalose Monomycolate (TMM) TMM_Synthase->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Ag85 Antigen 85 Complex TMM_periplasm->Ag85 TMM_periplasm->Ag85 TDM Trehalose Dimycolate (TDM) Ag85->TDM Mycolyl_AG Mycolyl-Arabinogalactan Ag85->Mycolyl_AG AG Arabinogalactan AG->Ag85 SQ109 SQ109 SQ109->MmpL3 Inhibition

Caption: Mechanism of SQ109 inhibition of the mycolic acid transport pathway.

Undecaprenyl_Phosphate_Rescue_Workflow cluster_plates 96-Well Plate Preparation start Start: Prepare Mycobacterial Inoculum dilution Prepare Serial Dilutions of SQ109 start->dilution plate1 Plate A: No Rescue Control add_inoculum Add Mycobacterial Inoculum to all wells plate1->add_inoculum plate2 Plate B: + 50 µM Undecaprenyl Phosphate plate2->add_inoculum dilution->plate1 dilution->plate2 incubate Incubate at 37°C add_inoculum->incubate add_resazurin Add Resazurin incubate->add_resazurin read_mic Read MIC for both plates add_resazurin->read_mic calculate Calculate Rescue Fold = MIC (Plate B) / MIC (Plate A) read_mic->calculate end End: Quantify Rescue Effect calculate->end

Caption: Experimental workflow for the undecaprenyl phosphate rescue assay.

References

Application Notes & Protocols: Experimental Design for SQ109 Dose-Response Curves in M. smegmatis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SQ109 is an investigational antitubercular drug candidate with a novel mechanism of action, primarily targeting the MmpL3 transporter essential for mycolic acid transport and cell wall synthesis in mycobacteria.[1][2][3] It also functions as an uncoupler of the proton motive force, contributing to its multifaceted activity.[1] Mycobacterium smegmatis (M. smegmatis), a non-pathogenic, fast-growing mycobacterium, serves as a valuable surrogate model for preliminary screening and mechanistic studies of potential antitubercular agents like SQ109. This document provides detailed protocols for determining the dose-response relationship of SQ109 in M. smegmatis through the establishment of Minimum Inhibitory Concentration (MIC) and for evaluating its synergistic potential with other antimicrobials using a checkerboard assay.

Mechanism of Action of SQ109 in Mycobacteria

SQ109 exhibits a multi-targeted mechanism of action against mycobacteria. Its primary and most well-characterized target is the Mycobacterial membrane protein Large 3 (MmpL3), a transporter protein responsible for shuttling trehalose monomycolate (TMM), a precursor for mycolic acids, across the inner membrane.[1] By inhibiting MmpL3, SQ109 disrupts the synthesis of the mycobacterial cell wall, leading to bacterial death. Additionally, SQ109 acts as a proton uncoupler, dissipating the proton motive force (PMF) across the bacterial membrane, which is crucial for cellular energy production and other essential processes. There is also evidence to suggest that SQ109 may interfere with menaquinone biosynthesis. This multi-pronged attack contributes to its potent antimycobacterial activity and a low frequency of resistance development.

SQ109_Mechanism_of_Action cluster_cell Mycobacterial Cell cluster_membrane Cell Membrane SQ109 SQ109 MmpL3 MmpL3 Transporter SQ109->MmpL3 Inhibits PMF Proton Motive Force (PMF) SQ109->PMF Uncouples Men_Biosynthesis Menaquinone Biosynthesis SQ109->Men_Biosynthesis Inhibits TMM_transport Trehalose Monomycolate (TMM) Transport MmpL3->TMM_transport Mediates ATP_Synthase ATP Synthesis PMF->ATP_Synthase Cellular_Respiration Cellular Respiration Men_Biosynthesis->Cellular_Respiration Mycolic_Acid Mycolic Acid Synthesis TMM_transport->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to ATP_Synthase->Bacterial_Death Inhibition leads to Cellular_Respiration->Bacterial_Death Inhibition leads to

Caption: Putative mechanism of action of SQ109 in mycobacteria.

Data Presentation

Table 1: In Vitro Activity of SQ109 against M. smegmatis
StrainAssay MethodMIC Range (µg/mL)MIC Range (µM)Reference
M. smegmatisNot Specified~0.7 - 1.4~2
M. smegmatisNot Specified16 - 32~45 - 90
M. smegmatisMicrodilutionAdditive with TMC207Not Specified

Note: MIC values can vary depending on the specific strain, inoculum size, media composition, and assay methodology.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of SQ109 against M. smegmatis using the Resazurin Microtiter Assay (REMA)

This protocol details the determination of the MIC of SQ109 against M. smegmatis in a 96-well plate format using resazurin as a cell viability indicator.

Materials:

  • Mycobacterium smegmatis (e.g., mc²155)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • SQ109 stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Resazurin sodium salt powder

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO)

  • Incubator at 37°C

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of M. smegmatis Inoculum: a. From a glycerol stock, streak M. smegmatis onto a Middlebrook 7H10 agar plate and incubate at 37°C for 2-3 days until single colonies are visible. b. Inoculate a single colony into 5 mL of Middlebrook 7H9 broth supplemented with ADC, glycerol, and Tween 80. c. Incubate at 37°C with shaking (200 rpm) for 24-48 hours to reach the mid-logarithmic growth phase (OD₆₀₀ of 0.4-0.6). d. Dilute the bacterial culture in fresh 7H9 broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of SQ109 Dilutions: a. Prepare a serial two-fold dilution of the SQ109 stock solution in 7H9 broth in a separate 96-well plate or in tubes. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL. b. Include a drug-free control (containing only DMSO at the highest concentration used) and a media-only sterility control.

  • Assay Setup: a. Add 100 µL of 7H9 broth to each well of a sterile 96-well plate. b. Add 100 µL of the highest SQ109 concentration to the first column and perform a serial dilution across the plate, transferring 100 µL from well to well and discarding the final 100 µL from the last dilution well. c. Finally, add 100 µL of the prepared M. smegmatis inoculum to each well (except the sterility control wells). The final volume in each well will be 200 µL. d. The final concentration of DMSO should not exceed 1% to avoid toxicity to the bacteria.

  • Incubation: a. Seal the plate with a breathable membrane or place it in a humidified container to prevent evaporation. b. Incubate the plate at 37°C for 24-48 hours.

  • Addition of Resazurin and Reading: a. Prepare a 0.01% (w/v) resazurin solution in sterile distilled water and filter-sterilize. b. After incubation, add 30 µL of the resazurin solution to each well. c. Re-incubate the plate at 37°C for another 4-6 hours. d. The MIC is defined as the lowest concentration of SQ109 that prevents a color change of the resazurin from blue (oxidized) to pink (reduced). A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.

MIC_Workflow start Start prep_inoculum Prepare M. smegmatis Inoculum (OD600 0.4-0.6) start->prep_inoculum add_inoculum Inoculate Plate with M. smegmatis prep_inoculum->add_inoculum prep_dilutions Prepare Serial Dilutions of SQ109 in 96-well Plate prep_dilutions->add_inoculum incubate Incubate at 37°C for 24-48h add_inoculum->incubate add_resazurin Add Resazurin Solution incubate->add_resazurin reincubate Re-incubate for 4-6h add_resazurin->reincubate read_results Read Results (Blue = Inhibition, Pink = Growth) reincubate->read_results end Determine MIC read_results->end

Caption: Workflow for MIC determination using the REMA method.
Protocol 2: Checkerboard Assay for Synergy Testing of SQ109 with a Second Antimicrobial Agent

This protocol describes a method to assess the synergistic, additive, indifferent, or antagonistic interaction between SQ109 and another antimicrobial agent against M. smegmatis.

Materials:

  • All materials listed in Protocol 1

  • A second antimicrobial agent (Drug B) with a known stock concentration

Procedure:

  • Preliminary MIC Determination: a. Determine the individual MICs of SQ109 (MICₐ) and Drug B (MICₑ) against M. smegmatis as described in Protocol 1.

  • Checkerboard Plate Setup: a. In a 96-well plate, prepare serial dilutions of SQ109 horizontally (e.g., across columns 1-10) and serial dilutions of Drug B vertically (e.g., down rows A-G). b. The concentration ranges should typically span from 4x MIC to 1/8x MIC for each drug. c. Column 11 should contain the serial dilutions of Drug B alone, and row H should contain the serial dilutions of SQ109 alone. d. Include a growth control well (bacteria only) and a sterility control well (media only).

  • Inoculation and Incubation: a. Inoculate all wells (except the sterility control) with the M. smegmatis suspension as prepared in Protocol 1. b. Incubate the plate at 37°C for 24-48 hours.

  • Data Analysis and Interpretation: a. Following incubation, determine the MIC of each drug in the presence of the other. This is the lowest concentration of each drug in a combination that inhibits bacterial growth. b. Calculate the Fractional Inhibitory Concentration (FIC) for each well showing no growth:

    • FIC of SQ109 (FICₐ) = (MIC of SQ109 in combination) / (MIC of SQ109 alone)
    • FIC of Drug B (FICₑ) = (MIC of Drug B in combination) / (MIC of Drug B alone) c. Calculate the FIC Index (FICI) for each combination:
    • FICI = FICₐ + FICₑ

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Caption: Logical flow of a checkerboard synergy assay.

References

A Guide to Using SQ109 in Transcriptional Response Assays in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

SQ109 is a promising antitubercular drug candidate belonging to the 1,2-ethylenediamine class, developed as an analog of ethambutol.[1][2] It exhibits potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3][4] SQ109's multifaceted mechanism of action, primarily targeting the synthesis of the mycobacterial cell wall, makes it a valuable tool for studying cellular stress responses in M. tuberculosis.[2] Transcriptional response assays are crucial for elucidating the detailed molecular mechanisms of drug action, identifying potential resistance mechanisms, and discovering novel drug targets. This guide provides detailed protocols and data presentation for utilizing SQ109 in such assays.

Mechanism of Action of SQ109

The primary target of SQ109 is the essential membrane transporter MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids, which are major components of the mycobacterial cell wall. By inhibiting MmpL3, SQ109 disrupts the mycolic acid transport pathway, leading to the accumulation of TMM and preventing its incorporation into the cell wall. This disruption of cell wall integrity is a key factor in the bactericidal activity of SQ109.

In addition to its primary target, SQ109 has been shown to have other mechanisms of action, including the dissipation of the proton motive force (PMF) across the mycobacterial membrane and inhibition of menaquinone biosynthesis, a vital component of the electron transport chain. This multi-target profile likely contributes to its potent activity and low frequency of spontaneous resistance.

A well-documented transcriptional response to cell wall stress in M. tuberculosis is the upregulation of the iniBAC operon. Treatment with SQ109, similar to other cell wall synthesis inhibitors like isoniazid and ethambutol, has been shown to induce the transcription of this operon, making it a reliable biomarker for assessing the drug's on-target activity in transcriptional assays.

Data Presentation

The following tables summarize key quantitative data related to the activity of SQ109 against M. tuberculosis and its impact on gene expression.

Table 1: In Vitro Activity of SQ109 against M. tuberculosis
StrainMIC (μg/mL)MIC (µM)Reference(s)
H37Rv0.2 - 0.780.7 - 1.56
Erdman0.7-
Ethambutol-resistant0.99 - 1.4-
Isoniazid-resistant1.4-
Rifampicin-resistant≤0.7-
Clinical Isolates (MIC90)0.25-
Clinical Isolates (MIC95)0.5-
Clinical Isolates (MIC99)1.0-
Table 2: Transcriptional Response of M. tuberculosis Genes to SQ109
Gene/OperonFold Change (log2)Exposure TimeMethodReference(s)
mmpL53.3624 hqRT-PCR
mmpL53.5072 hqRT-PCR
mmpL72.3624 hqRT-PCR
mmpL72.1072 hqRT-PCR
iniBAC operonUpregulatedNot specifiedMicroarray

Experimental Protocols

The following are detailed protocols for conducting transcriptional response assays in M. tuberculosis using SQ109. These protocols are synthesized from established methods for mycobacterial RNA analysis.

Protocol 1: Treatment of M. tuberculosis with SQ109 for Transcriptional Analysis

Objective: To expose M. tuberculosis cultures to SQ109 to induce a transcriptional response for subsequent RNA isolation and analysis.

Materials:

  • M. tuberculosis strain of interest (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • SQ109 stock solution (dissolved in DMSO)

  • Sterile culture tubes or flasks

  • Incubator (37°C with shaking)

  • Spectrophotometer

Procedure:

  • Inoculate 10 mL of supplemented Middlebrook 7H9 broth with a single colony of M. tuberculosis.

  • Incubate at 37°C with shaking (150-200 rpm) until the culture reaches mid-logarithmic phase (OD600 of 0.4-0.6).

  • Dilute the culture to an OD600 of 0.1 in fresh, pre-warmed supplemented Middlebrook 7H9 broth.

  • Prepare experimental and control cultures. For experimental cultures, add SQ109 to the desired final concentration (e.g., 1x, 5x, or 10x MIC). For the control culture, add an equivalent volume of DMSO.

  • Incubate all cultures at 37°C with shaking for the desired exposure time (e.g., 4, 24, or 72 hours).

  • After the incubation period, immediately proceed to RNA isolation to prevent changes in the transcriptional profile.

Protocol 2: RNA Isolation from M. tuberculosis

Objective: To isolate high-quality total RNA from M. tuberculosis cultures treated with SQ109. This protocol combines mechanical lysis with a TRIzol-based method, which is effective for the robust mycobacterial cell wall.

Materials:

  • M. tuberculosis culture from Protocol 1

  • TRIzol reagent

  • 0.1 mm zirconia/silica beads

  • Bead beater/homogenizer

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with DEPC-treated water)

  • Nuclease-free water

  • DNase I, RNase-free

  • RNA purification kit (e.g., RNeasy Mini Kit, Qiagen)

  • Microcentrifuge

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Harvest the bacterial cells by centrifuging 5-10 mL of the culture at 4,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of TRIzol reagent.

  • Transfer the suspension to a 2 mL screw-cap tube containing approximately 300 µL of 0.1 mm zirconia/silica beads.

  • Homogenize the sample in a bead beater for 2 cycles of 45 seconds at maximum speed, with a 1-minute incubation on ice between cycles.

  • Centrifuge at 12,000 x g for 1 minute at 4°C to pellet the cell debris.

  • Transfer the supernatant to a new microfuge tube.

  • Add 200 µL of chloroform, vortex for 15 seconds, and incubate at room temperature for 5 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 500 µL of isopropanol. Mix by inversion and incubate at -20°C for at least 1 hour.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Carefully remove the ethanol and air-dry the pellet for 5-10 minutes.

  • Resuspend the RNA pellet in 50 µL of nuclease-free water.

  • Perform on-column DNase digestion using an RNA purification kit according to the manufacturer's instructions to remove any contaminating genomic DNA.

  • Elute the purified RNA in nuclease-free water.

  • Assess RNA quality and quantity using a spectrophotometer and by gel electrophoresis. A 260/280 ratio of ~2.0 indicates pure RNA. Intact 16S and 23S rRNA bands should be visible on the gel.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) Analysis

Objective: To quantify the expression levels of specific genes of interest in response to SQ109 treatment.

Materials:

  • Purified total RNA from Protocol 2

  • Reverse transcriptase and corresponding buffer

  • dNTPs

  • Random primers or gene-specific primers for reverse transcription

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for qPCR (e.g., for iniA, mmpL5, mmpL7, and a housekeeping gene like sigA)

  • qRT-PCR instrument

Procedure:

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Prepare the qPCR reaction mix. For a 20 µL reaction, typically this includes:

    • 10 µL of 2x SYBR Green master mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 1:10 dilution)

    • 6 µL of nuclease-free water

  • Set up the qPCR plate with appropriate controls, including no-template controls and no-reverse-transcriptase controls.

  • Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the ΔΔCt method. Normalize the expression of the target genes to the expression of a housekeeping gene (e.g., sigA) and then calculate the fold change in gene expression in SQ109-treated samples relative to the DMSO-treated control.

Mandatory Visualizations

Signaling Pathway of SQ109 Action

SQ109_Mechanism cluster_cell M. tuberculosis Cell cluster_membrane Cell Membrane MmpL3 MmpL3 Transporter Mycolic_Acid Mycolic Acid Incorporation MmpL3->Mycolic_Acid Blocked Transport TMM_precursor TMM Precursors TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM Synthesis TMM->MmpL3 Transported by Cell_Wall Cell Wall Synthesis Mycolic_Acid->Cell_Wall Stress_Response Cell Wall Stress Response Cell_Wall->Stress_Response Disruption leads to iniBAC iniBAC operon Stress_Response->iniBAC Upregulation of SQ109 SQ109 SQ109->MmpL3 Inhibits

Caption: Mechanism of action of SQ109 in M. tuberculosis.

Experimental Workflow for Transcriptional Response Assay

Experimental_Workflow cluster_culture Cell Culture and Treatment cluster_rna RNA Processing cluster_analysis Transcriptional Analysis cluster_data Data Analysis Culture M. tuberculosis Culture (Mid-log phase) Treatment SQ109 Treatment (vs. DMSO control) Culture->Treatment Incubation Incubation (e.g., 4, 24, 72h) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Lysis Cell Lysis (Bead Beating + TRIzol) Harvest->Lysis RNA_Isolation RNA Isolation (Chloroform, Isopropanol) Lysis->RNA_Isolation DNase DNase Treatment RNA_Isolation->DNase Purification RNA Purification DNase->Purification QC RNA Quality & Quantity (Spectrophotometry, Gel) Purification->QC cDNA cDNA Synthesis QC->cDNA Microarray Microarray QC->Microarray RNA_Seq RNA-Sequencing QC->RNA_Seq qRT_PCR qRT-PCR cDNA->qRT_PCR Fold_Change Fold Change Calculation (ΔΔCt method) qRT_PCR->Fold_Change DEG Differential Gene Expression Analysis Microarray->DEG RNA_Seq->DEG

Caption: Workflow for analyzing the transcriptional response of M. tuberculosis to SQ109.

References

Practical Considerations for SQ109 Administration in Animal Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SQ109 is a novel diamine antibiotic with potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Its unique mechanism of action, targeting the mycobacterial cell wall transporter MmpL3, makes it a promising candidate for new tuberculosis treatment regimens.[2][3] These application notes provide practical guidance and detailed protocols for the administration of SQ109 in animal models of tuberculosis, with a focus on formulation, dosing, and experimental procedures to evaluate its efficacy.

Data Presentation

In Vitro Activity of SQ109
Parameter Value M. tuberculosis Strains Reference
MIC Range0.16 - 0.78 µg/mLDrug-sensitive, single-drug-resistant, and MDR strains[4][5]
Intracellular IC900.5 µM (0.17 mg/L)Intracellular M. tuberculosis in THP-1 macrophages
Intracellular MBC904 µM (1.3 mg/L)Intracellular M. tuberculosis in THP-1 macrophages
Pharmacokinetics of SQ109 in Animal Models
Parameter Mouse Rat Dog Rabbit Reference
Oral Bioavailability 3.8% - 4%12%2.4% - 5%2.6%
Tmax (oral) 0.31 h---
Cmax (oral, 25 mg/kg) 135 ng/mL---
Elimination Half-life (t1/2) 5.2 h (oral)7-8 h12-29 h-
Volume of Distribution (Vss) HighHighLarger than rodentsHigh
Tissue Distribution High concentration in lungs and spleenHigh concentration in liver, lungs, and spleen-High accumulation in lung and cellular lesions
In Vivo Efficacy of SQ109 in Mouse Models of Tuberculosis
Dosage (Oral) Treatment Duration Efficacy Comparison Reference
10 mg/kg/day28 daysDose-dependent reduction in lung and spleen CFUComparable to 100 mg/kg ethambutol
10 mg/kg/day4 weeks>1.5-2 log10 reduction in lung CFUSimilar to 100 mg/kg ethambutol
10 mg/kg/day (in combo)4 weeksSignificantly better than INH+RIF+EMB-
25 mg/kg/day6-8 weeksImproved activity in spleen over 10 mg/kgBetter than 100 mg/kg ethambutol
25 mg/kg (in combo)3 monthsDurable cure in combination with bedaquiline and pyrazinamideBetter than standard of care
Toxicology of SQ109 in Animal Models
Parameter Animal Model Value Reference
Maximum Tolerated Dose (MTD)Mouse600 mg/kg (oral)
Acute ToxicityDogEmesis observed at 750 mg/m² (oral)

Experimental Protocols

Formulation of SQ109 for Oral Administration

Note: The dihydrochloride salt of SQ109 has been used in most experiments and is likely water-soluble. If using the free base or if solubility issues arise, alternative vehicles may be necessary. For hydrophobic compounds, vehicles such as corn oil or aqueous suspensions with agents like carboxymethyl cellulose (CMC) or Tween 80 can be considered.

Materials:

  • SQ109 dihydrochloride

  • Sterile, purified water

  • Sterile container for mixing

  • Vortex mixer

  • Analytical balance

Protocol:

  • Calculate the required amount of SQ109 dihydrochloride based on the desired concentration and the total volume of the dosing solution.

  • Weigh the calculated amount of SQ109 dihydrochloride using an analytical balance.

  • Transfer the powder to a sterile container.

  • Add the required volume of sterile, purified water to the container.

  • Vortex the solution until the SQ109 is completely dissolved.

  • Visually inspect the solution for any undissolved particles. If present, continue vortexing or gently warm the solution.

  • Store the prepared solution at 4°C for short-term use. For longer-term storage, consult the manufacturer's recommendations.

In Vivo Efficacy Evaluation in a Mouse Model of Chronic Tuberculosis

Animal Model:

  • Female C57BL/6 mice are commonly used.

Infection Protocol:

  • Culture M. tuberculosis H37Rv to mid-log phase in an appropriate liquid medium.

  • Prepare a bacterial suspension in phosphate-buffered saline (PBS).

  • Infect mice intravenously via the lateral tail vein with approximately 10^5 colony-forming units (CFU) in a volume of 0.2 mL.

  • Allow the infection to establish for a chronic phase, typically 3 weeks, before initiating treatment.

Treatment Protocol:

  • Randomly assign infected mice to treatment and control groups (a typical group size is six mice per time point).

  • Prepare the SQ109 dosing solution as described above.

  • Administer SQ109 daily via oral gavage at the desired dose (e.g., 10 mg/kg or 25 mg/kg). Treatment is typically administered 5 days a week.

  • Include a vehicle control group (receiving only the vehicle) and positive control groups (e.g., isoniazid at 25 mg/kg and/or ethambutol at 100 mg/kg).

  • Monitor the body weight of the mice throughout the experiment as an indicator of health.

Efficacy Assessment:

  • At predetermined time points (e.g., 2, 4, 6, and 8 weeks post-treatment initiation), euthanize a subset of mice from each group.

  • Aseptically remove the lungs and spleen.

  • Homogenize the organs in a suitable volume of PBS.

  • Prepare serial dilutions of the organ homogenates.

  • Plate the dilutions on 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of CFU to determine the bacterial load in each organ.

  • Express the data as log10 CFU per organ.

Mandatory Visualizations

Mechanism of Action of SQ109

SQ109_Mechanism_of_Action cluster_cell_wall Mycobacterial Cell Wall Synthesis Mycolic_Acid_Precursors Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Precursors->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Periplasm Periplasm MmpL3->Periplasm Cell_Wall_Core Cell Wall Core (Arabinogalactan) Periplasm->Cell_Wall_Core Mycolic Acid Donation SQ109 SQ109 SQ109->MmpL3 Inhibition SQ109_Efficacy_Workflow Start Start Infection Infect Mice with M. tuberculosis H37Rv Start->Infection Establishment Allow Chronic Infection to Establish (3 weeks) Infection->Establishment Grouping Randomize Mice into Treatment Groups Establishment->Grouping Treatment Daily Oral Gavage with SQ109 or Controls Grouping->Treatment Monitoring Monitor Body Weight Treatment->Monitoring Sacrifice Euthanize at Predetermined Time Points Treatment->Sacrifice Monitoring->Sacrifice Harvest Harvest Lungs and Spleen Sacrifice->Harvest Homogenize Homogenize Organs Harvest->Homogenize Plate Plate Serial Dilutions Homogenize->Plate Incubate Incubate Plates Plate->Incubate CFU_Count Count CFU Incubate->CFU_Count Analysis Data Analysis CFU_Count->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Solubility of SQ109 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of SQ109.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during experimental work with SQ109.

Q1: I am having difficulty dissolving SQ109 in my aqueous buffer (e.g., PBS). What are the recommended starting points?

A1: SQ109 is known to have low solubility in aqueous solutions. Here are a few approaches to consider:

  • Direct Dissolution in Water: While challenging, one study has reported the preparation of a 10 mg/mL stock solution of SQ109 in water.[1] This may be dependent on the specific salt form and purity of the SQ109 batch. It is recommended to attempt this by adding the powder to water and vortexing vigorously. Gentle warming (e.g., 37°C) may aid dissolution.

  • Use of a Co-solvent: For many poorly soluble drugs, the addition of a water-miscible organic solvent (co-solvent) can significantly improve solubility. A common starting point is to first dissolve SQ109 in a small amount of a co-solvent like polyethylene glycol 400 (PEG 400) before adding it to the aqueous buffer.

  • Surfactant-Mediated Solubilization: Surfactants can form micelles that encapsulate hydrophobic molecules like SQ109, increasing their apparent solubility in aqueous solutions. Non-ionic surfactants such as Tween 80 are commonly used for this purpose.

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. While specific data for SQ109 across a wide pH range is limited, its activity has been shown to be retained at both pH 4.5 and 6.8. Experimenting with the pH of your buffer may influence solubility.

Q2: My SQ109 precipitates out of solution when I dilute my DMSO stock in an aqueous buffer. How can I prevent this?

A2: This is a common issue when diluting a concentrated stock from a highly solubilizing solvent like DMSO into an aqueous medium where the compound is less soluble. To mitigate this:

  • Decrease the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your working solution, as high concentrations can be toxic to cells.

  • Use an Intermediate Dilution Step: Instead of diluting directly into your final aqueous buffer, try a stepwise dilution. For example, dilute the DMSO stock into a solution containing a co-solvent or surfactant first, and then add this intermediate solution to your final buffer.

  • Rapid Mixing: Ensure vigorous and immediate mixing upon adding the DMSO stock to the aqueous solution to quickly disperse the SQ109 molecules and reduce the chance of localized precipitation.

  • Consider Alternative Formulations: If precipitation remains an issue, more advanced formulation strategies such as cyclodextrin inclusion complexes, nanoparticles, or solid dispersions may be necessary.

Q3: I need to prepare a sterile, aqueous solution of SQ109 for cell culture experiments. What is the best approach?

A3: For cell-based assays, it is crucial to prepare a sterile solution with minimal toxicity from excipients.

  • Prepare a Concentrated Stock in DMSO: Dissolve SQ109 in sterile, cell-culture grade DMSO to create a high-concentration stock solution.[2][3]

  • Sterile Filtration: Filter the DMSO stock solution through a 0.22 µm syringe filter compatible with organic solvents.

  • Serial Dilution: Perform serial dilutions of the sterile DMSO stock directly into your pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is well below the tolerance level of your specific cell line (typically <0.5%).

  • Vortexing: Vortex the diluted solution thoroughly to ensure homogeneity before adding it to your cells.

Q4: How does the solubility of SQ109 change with pH?

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of SQ109. Researchers should note that solubility can be influenced by factors such as temperature, pH, and the specific salt form of the compound.

Solvent/SystemConcentrationNotes
Water10 mg/mLReported as a stock solution concentration. May require optimization.[1]
DMSO≥ 25 mg/mL (≥ 75.63 mM)Readily soluble.[2]
Aqueous BuffersPoorly solubleSpecific quantitative data is limited.

Experimental Protocols

The following are generalized protocols for common techniques used to improve the solubility of poorly water-soluble drugs like SQ109. These should be considered as starting points, and optimization will likely be required for your specific experimental needs.

Protocol 1: Preparation of SQ109-Cyclodextrin Inclusion Complex (Kneading Method)

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Materials:

  • SQ109

  • β-cyclodextrin or HP-β-cyclodextrin

  • Mortar and pestle

  • Water-ethanol solution (e.g., 1:1 v/v)

  • Vacuum oven

Procedure:

  • Determine the desired molar ratio of SQ109 to cyclodextrin (a 1:1 or 1:2 ratio is a common starting point).

  • Weigh the appropriate amounts of SQ109 and cyclodextrin.

  • Place the cyclodextrin in the mortar and add a small amount of the water-ethanol solution to form a paste.

  • Gradually add the SQ109 powder to the cyclodextrin paste while continuously triturating with the pestle.

  • Knead the mixture for 30-60 minutes. The mixture should remain as a paste; add small amounts of the solvent mixture if it becomes too dry.

  • Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • To confirm complex formation, characterization techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or X-ray Diffraction (XRD) can be used.

Protocol 2: Formulation of SQ109 Nanoparticles (Emulsification-Solvent Evaporation Method)

Nanoparticle formulations can enhance the solubility and bioavailability of hydrophobic drugs. This method involves dissolving the drug in an organic solvent and then emulsifying it in an aqueous phase containing a stabilizer.

Materials:

  • SQ109

  • Biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid))

  • Organic solvent (e.g., ethyl acetate, acetone)

  • Aqueous solution containing a surfactant/stabilizer (e.g., polyvinyl alcohol (PVA), Tween 80)

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve SQ109 and the polymer (e.g., PLGA) in the organic solvent to form the oil phase.

  • Prepare the aqueous phase by dissolving the surfactant (e.g., PVA) in water.

  • Add the oil phase to the aqueous phase dropwise while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.

  • Continue stirring the emulsion on a magnetic stirrer at a lower speed for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug.

  • Resuspend the nanoparticles in an appropriate aqueous buffer for your experiment.

  • Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.

Protocol 3: Preparation of SQ109 Solid Dispersion (Solvent Evaporation Method)

Solid dispersions involve dispersing the drug in a solid hydrophilic carrier, which can improve the dissolution rate and solubility.

Materials:

  • SQ109

  • Hydrophilic carrier polymer (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG))

  • Common solvent (a solvent that dissolves both SQ109 and the carrier, e.g., ethanol, methanol)

  • Rotary evaporator or vacuum oven

Procedure:

  • Determine the desired weight ratio of SQ109 to the carrier polymer (e.g., 1:1, 1:5, 1:10).

  • Dissolve both SQ109 and the carrier polymer in the common solvent in a round-bottom flask.

  • Remove the solvent using a rotary evaporator under vacuum. Gentle heating may be applied.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and grind it into a fine powder.

  • Characterize the solid dispersion to confirm the amorphous state of SQ109 and assess its dissolution properties.

Visualizations

Signaling Pathway of SQ109 in Macrophages

SQ109 has been shown to exert immunomodulatory effects by activating signaling pathways in macrophages, leading to a pro-inflammatory response that aids in controlling mycobacterial infection.

SQ109_Macrophage_Signaling cluster_macrophage SQ109 SQ109 Macrophage Macrophage MAPK p38 MAPK Pathway SQ109->MAPK JNK JNK Pathway SQ109->JNK M1_Polarization M1 Polarization MAPK->M1_Polarization JNK->M1_Polarization Apoptosis Apoptosis JNK->Apoptosis Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) M1_Polarization->Proinflammatory_Cytokines iNOS iNOS Production M1_Polarization->iNOS Mycobacterial_Killing Intracellular Mycobacterial Killing Proinflammatory_Cytokines->Mycobacterial_Killing iNOS->Mycobacterial_Killing Apoptosis->Mycobacterial_Killing

Caption: SQ109-induced macrophage signaling cascade.

Experimental Workflow for Overcoming SQ109 Solubility Issues

This workflow outlines a logical progression for addressing the low aqueous solubility of SQ109 in a research setting.

SQ109_Solubility_Workflow Start Start: Low SQ109 Aqueous Solubility Direct_Dissolution Attempt Direct Dissolution in Aqueous Buffer Start->Direct_Dissolution Check1 Soluble? Direct_Dissolution->Check1 Use_Solution Use Solution for Experiment Check1->Use_Solution Yes Co_solvent Use Co-solvents (e.g., DMSO, PEG 400) Check1->Co_solvent No Check2 Precipitation on Dilution? Co_solvent->Check2 Advanced_Formulation Advanced Formulation Strategies Co_solvent->Advanced_Formulation Check2->Use_Solution No Optimize_Dilution Optimize Dilution Protocol (e.g., rapid mixing, intermediate dilution) Check2->Optimize_Dilution Yes Optimize_Dilution->Check2 Cyclodextrin Cyclodextrin Inclusion Complex Advanced_Formulation->Cyclodextrin Nanoparticles Nanoparticle Formulation Advanced_Formulation->Nanoparticles Solid_Dispersion Solid Dispersion Advanced_Formulation->Solid_Dispersion Characterize Characterize Formulation (e.g., size, encapsulation efficiency) Cyclodextrin->Characterize Nanoparticles->Characterize Solid_Dispersion->Characterize Test_Solubility Test Aqueous Solubility of Formulation Characterize->Test_Solubility Check3 Solubility Improved? Test_Solubility->Check3 Check3->Use_Solution Yes Check3->Advanced_Formulation No, Optimize

Caption: Workflow for enhancing SQ109 solubility.

Logical Relationship of SQ109's Dual Mechanism of Action

SQ109 exhibits a dual mechanism of action, directly targeting the mycobacterium and also modulating the host immune response.

SQ109_Dual_Mechanism cluster_direct Direct Action on Mycobacterium cluster_host Host-Directed Immunomodulation SQ109 SQ109 MmpL3 Inhibition of MmpL3 Transporter SQ109->MmpL3 Menaquinone Inhibition of Menaquinone Biosynthesis SQ109->Menaquinone PMF Collapse of Proton Motive Force SQ109->PMF Macrophage_Activation Macrophage Activation (M1 Polarization) SQ109->Macrophage_Activation Mycolic_Acid Disruption of Mycolic Acid Transport MmpL3->Mycolic_Acid Cell_Wall Impaired Cell Wall Synthesis Mycolic_Acid->Cell_Wall Bacterial_Death1 Bacterial Death Cell_Wall->Bacterial_Death1 Respiration Inhibition of Respiration Menaquinone->Respiration Respiration->PMF PMF->Bacterial_Death1 Cytokine_Production Pro-inflammatory Cytokine Production Macrophage_Activation->Cytokine_Production iNOS_Production iNOS Production Macrophage_Activation->iNOS_Production Bacterial_Death2 Bacterial Death Cytokine_Production->Bacterial_Death2 iNOS_Production->Bacterial_Death2

Caption: Dual mechanism of action of SQ109.

References

Addressing SQ109 instability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term storage and stability of SQ109. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for SQ109 stock solutions?

For short-term storage, SQ109 stock solutions are typically prepared in a solvent like DMSO and can be stored at -20°C for several months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q2: Are there any known stability issues with SQ109 in aqueous media?

Some studies have indicated a degree of chemical instability of SQ109 in aqueous media, with the appearance of minor degradation products. Therefore, it is recommended to prepare aqueous solutions fresh for each experiment.

Q3: What are the potential degradation pathways for SQ109?

While comprehensive data on forced degradation of SQ109 is not extensively published, its structure suggests potential susceptibility to oxidation and hydrolysis. The ethylenediamine linker and the geranyl group are potential sites for chemical modification. In-vivo and in-media studies have shown that SQ109 can be metabolized or decompose into several products, including an unstable aminoalcohol.

Q4: How can I assess the stability of my SQ109 sample?

To assess the stability of your SQ109 sample, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. This involves comparing the chromatogram of a stored sample to that of a freshly prepared standard to detect any new peaks (degradants) or a decrease in the main SQ109 peak area.

Troubleshooting Guide

Issue: I am observing unexpected or inconsistent results in my experiments with stored SQ109.

This could be due to the degradation of your SQ109 sample. Follow these steps to troubleshoot the issue:

  • Prepare a Fresh Stock Solution: Prepare a new stock solution of SQ109 from a reliable source.

  • Perform a Comparative Experiment: Repeat a key experiment using both the old and the fresh stock solutions of SQ109. If the results differ significantly, it is likely that the stored sample has degraded.

  • Analytical Verification (Recommended): If you have access to analytical instrumentation, analyze both the old and new stock solutions using a stability-indicating HPLC method. A decrease in the peak area of SQ109 and the appearance of new peaks in the chromatogram of the old stock will confirm degradation.

Issue: I need to store SQ109 for an extended period. What are the best practices?

For long-term storage, it is recommended to store SQ109 as a solid powder in a tightly sealed container at -20°C or below, protected from light and moisture. For solutions, storage at -80°C is preferable to -20°C to minimize degradation. Always aliquot solutions to avoid multiple freeze-thaw cycles.

Data Presentation

Table 1: Summary of a Generic Forced Degradation Study Protocol for SQ109

This table outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The extent of degradation should ideally be between 5-20%.

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hoursHydrolysis of the ethylenediamine linker.
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8, 24 hoursHydrolysis of the ethylenediamine linker.
Oxidation 3% H₂O₂Room Temperature2, 4, 8, 24 hoursOxidation of the geranyl group or nitrogen atoms.
Thermal Dry Heat80°C24, 48, 72 hoursGeneral thermal decomposition.
Photolytic UV/Visible LightRoom Temperature24, 48, 72 hoursPhotodegradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of SQ109

This protocol describes a general procedure for conducting a forced degradation study on SQ109 to identify potential degradation products.

Materials:

  • SQ109

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of SQ109 in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the SQ109 stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Take aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the SQ109 stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C.

    • Take aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the SQ109 stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature.

    • Take aliquots at specified time points.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of SQ109 in an oven at 80°C.

    • Take samples at specified time points.

    • Dissolve the samples in mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of SQ109 to light in a photostability chamber according to ICH Q1B guidelines.

    • Take samples at specified time points.

    • Dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method for SQ109

This protocol provides a general framework for developing an HPLC method capable of separating SQ109 from its potential degradation products.

Instrumentation and Columns:

  • An HPLC system with a UV detector or a mass spectrometer (MS) detector.

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

Method Development Strategy:

  • Initial Mobile Phase Selection: Start with a gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Wavelength Selection: Determine the optimal UV detection wavelength for SQ109 by acquiring a UV spectrum.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study.

  • Method Optimization:

    • Adjust the gradient profile to achieve good separation between the SQ109 peak and any degradation product peaks.

    • If co-elution occurs, modify the mobile phase composition (e.g., change the organic solvent, adjust the pH of the aqueous phase).

    • Optimize other parameters such as flow rate and column temperature to improve peak shape and resolution.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

SQ109_Signaling_Pathway SQ109 SQ109 MmpL3 MmpL3 Transporter SQ109->MmpL3 Inhibits Macrophage Macrophage SQ109->Macrophage Activates CellWall Mycobacterial Cell Wall Synthesis MmpL3->CellWall Blocks MAPK_JNK MAPK/JNK Pathway Macrophage->MAPK_JNK via M1_Polarization M1 Macrophage Polarization MAPK_JNK->M1_Polarization Proinflammatory Pro-inflammatory Cytokines M1_Polarization->Proinflammatory

Caption: Dual mechanism of action of SQ109.

Stability_Troubleshooting_Workflow Start Inconsistent Experimental Results with Stored SQ109 Step1 Prepare Fresh SQ109 Stock Solution Start->Step1 Step2 Perform Comparative Experiment (Old vs. Fresh Stock) Step1->Step2 Decision1 Results Differ Significantly? Step2->Decision1 Conclusion1 Stored SQ109 Likely Degraded. Use Fresh Stock. Decision1->Conclusion1 Yes Step3 Perform Analytical Verification (e.g., HPLC) Decision1->Step3 No / Unsure Decision2 Degradation Confirmed? (New Peaks / Reduced Area) Step3->Decision2 Conclusion2 Confirm Degradation. Discard Old Stock. Decision2->Conclusion2 Yes Conclusion3 No Degradation Observed. Investigate Other Experimental Variables. Decision2->Conclusion3 No

Caption: Workflow for troubleshooting SQ109 stability.

Technical Support Center: Troubleshooting SQ109 Resistance Development in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with SQ109 and Mycobacterium tuberculosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SQ109 against M. tuberculosis?

A1: SQ109 primarily targets the MmpL3 (Mycobacterial membrane protein Large 3) transporter. MmpL3 is essential for transporting trehalose monomycolate (TMM), a precursor for mycolic acids, which are crucial components of the mycobacterial cell wall.[1][2] By inhibiting MmpL3, SQ109 disrupts cell wall synthesis, leading to bacterial cell death.[2][3]

Q2: Does SQ109 have any secondary mechanisms of action?

A2: Yes, SQ109 is understood to have multiple mechanisms of action, which contributes to its potent activity and low rate of spontaneous resistance.[2] These secondary mechanisms include the inhibition of menaquinone biosynthesis, which is vital for the electron transport chain, and acting as an uncoupler that disrupts the proton motive force across the bacterial membrane.

Q3: What is the reported frequency of spontaneous resistance to SQ109 in M. tuberculosis?

A3: M. tuberculosis has a very low spontaneous mutation rate for resistance to SQ109, reported to be as low as 2.55 x 10-11. This rate is 100 to 1000 times lower than that of many other antitubercular drugs.

Q4: How can I confirm that resistance to SQ109 in my M. tuberculosis mutant is due to a mutation in the mmpL3 gene?

A4: The most definitive method is to perform whole-genome sequencing (WGS) on the resistant mutant and compare it to the wild-type strain. Look for single nucleotide polymorphisms (SNPs) or insertions/deletions in the mmpL3 gene. Sanger sequencing of the mmpL3 gene can also be used as a targeted approach if WGS is not feasible.

Q5: Are there known synergistic or antagonistic interactions between SQ109 and other anti-TB drugs?

A5: SQ109 has been shown to have synergistic interactions with several first- and second-line anti-TB drugs, including isoniazid (INH) and rifampicin (RIF). It also shows synergy with the investigational drug bedaquiline (TMC207). Additive effects have been observed with streptomycin. So far, no antagonistic interactions with common anti-TB drugs have been reported.

Troubleshooting Guides

Issue 1: Difficulty in Generating SQ109-Resistant Mutants

Some researchers have reported difficulty in generating spontaneous SQ109-resistant mutants, which is likely due to its low frequency of resistance and multiple mechanisms of action.

Possible Cause Recommended Solution
SQ109 concentration is too high Use a range of SQ109 concentrations for selection, starting from the Minimum Inhibitory Concentration (MIC) and increasing in small increments (e.g., 2x, 4x, 8x MIC). This allows for the selection of mutants with low-level resistance that can be further adapted to higher concentrations.
Insufficient number of cells plated To increase the probability of finding a rare spontaneous mutant, plate a high density of M. tuberculosis cells. Aim for at least 109 to 1010 colony-forming units (CFUs) per selection plate.
Use of a single selection method Employ both solid and liquid media for selection. For liquid culture, use a gradient of SQ109 concentrations in a serial passage experiment to gradually select for resistant populations.
Inactivation of SQ109 in media Prepare fresh stock solutions of SQ109 for each experiment. Due to its lipophilic nature, ensure it is properly solubilized (e.g., in DMSO) before adding to the culture medium.
Multi-target mechanism of SQ109 Consider generating resistant mutants to analogs of SQ109 that may have a more targeted mechanism of action. Mutants resistant to these analogs have been shown to have cross-resistance to SQ109 and can harbor mutations in mmpL3.
Issue 2: Inconsistent or Unexpected MIC Values for SQ109

Variability in MIC results can arise from several factors related to the experimental setup and the properties of SQ109.

Possible Cause Recommended Solution
Inoculum preparation Ensure a standardized inoculum is used for each experiment. Prepare the bacterial suspension to a specific McFarland standard and vortex thoroughly to ensure a homogenous single-cell suspension. Clumping of M. tuberculosis can lead to inconsistent results.
SQ109 precipitation in media As a lipophilic compound, SQ109 may precipitate in aqueous media, especially at higher concentrations. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects bacterial growth (typically <1%). Visually inspect for precipitation.
Binding to plastics Lipophilic compounds can adsorb to plastic surfaces of microtiter plates, reducing the effective concentration. Consider using low-binding microplates.
Media composition The composition of the culture medium can influence the activity of SQ109. Use a consistent and well-defined medium such as Middlebrook 7H9 broth with ADC or OADC supplement for all experiments.
Reading MIC endpoints For broth microdilution, use a viability indicator such as resazurin to obtain a clear and objective reading of the MIC. For agar dilution, the MIC is the lowest concentration that inhibits >99% of the inoculum.

Quantitative Data Summary

Table 1: In Vitro Activity of SQ109 against M. tuberculosis

Parameter Value Reference
MIC Range (Drug-Susceptible M. tb)0.16 - 0.78 µg/mL
MIC Range (MDR/XDR M. tb)0.16 - 0.64 µg/mL
Minimal Bactericidal Concentration (MBC)~0.64 µg/mL
Spontaneous Resistance Frequency2.55 x 10-11

Table 2: Synergistic Interactions of SQ109 with other Anti-TB Drugs

Drug Combination Interaction Type Observation Reference
SQ109 + Isoniazid (INH)SynergisticStrong synergy at 0.5 MIC of each drug.
SQ109 + Rifampicin (RIF)SynergisticStrong synergy with SQ109 at 0.5 MIC and RIF at 0.1 MIC.
SQ109 + Ethambutol (EMB)Additive/IndifferentNo significant synergy observed.
SQ109 + StreptomycinAdditiveAdditive effect observed.
SQ109 + Bedaquiline (TMC207)SynergisticDecreased TMC207 MIC by 4- to 8-fold.

Experimental Protocols

Protocol 1: Determination of SQ109 MIC by Broth Microdilution
  • Preparation of SQ109 Stock Solution: Prepare a 1 mg/mL stock solution of SQ109 in DMSO.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of SQ109 in Middlebrook 7H9 broth supplemented with 10% ADC or OADC to achieve a final volume of 100 µL per well. Include a drug-free control and a sterile control.

  • Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute the suspension 1:100 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Reading Results: After incubation, add 30 µL of a resazurin solution (0.02% w/v) to each well and incubate for another 24-48 hours. The MIC is the lowest concentration of SQ109 that prevents the color change of resazurin from blue to pink.

Protocol 2: Selection of Spontaneous SQ109-Resistant Mutants
  • Inoculum Preparation: Grow a large culture of M. tuberculosis H37Rv (or another susceptible strain) in 7H9 broth to late-log phase.

  • Plating: Concentrate the bacterial culture by centrifugation and resuspend the pellet in a small volume of saline. Plate approximately 109-1010 CFUs onto Middlebrook 7H10 agar plates containing SQ109 at concentrations of 2x, 4x, and 8x the MIC.

  • Incubation: Incubate the plates at 37°C for 3-6 weeks.

  • Isolation of Mutants: Pick individual colonies that appear on the SQ109-containing plates and subculture them onto fresh SQ109-containing and drug-free agar to confirm resistance.

  • MIC Confirmation: Perform MIC determination on the confirmed resistant mutants to quantify the level of resistance.

  • Genetic Analysis: Extract genomic DNA from the resistant mutants and the wild-type parent strain for whole-genome or targeted sequencing of the mmpL3 gene.

Visualizations

SQ109_Mechanism_of_Action cluster_cell_wall M. tuberculosis Cell Wall Synthesis Mycolic_Acid_Precursors Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Precursors->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Cell_Wall_Assembly Cell Wall Assembly MmpL3->Cell_Wall_Assembly Translocation Mycolic_Acid_Layer Mycolic Acid Layer Cell_Wall_Assembly->Mycolic_Acid_Layer Incorporation SQ109 SQ109 SQ109->MmpL3 Inhibition

Caption: Primary mechanism of SQ109 action via MmpL3 inhibition.

Experimental_Workflow_Resistance Start Start: Susceptible M. tb Strain Culture Culture in SQ109 (2-8x MIC) Start->Culture Selection Select for Resistant Colonies Culture->Selection Confirmation Confirm Resistance (MIC Testing) Selection->Confirmation gDNA_Extraction Genomic DNA Extraction Confirmation->gDNA_Extraction Sequencing Whole-Genome Sequencing gDNA_Extraction->Sequencing Analysis Identify Mutations (e.g., in mmpL3) Sequencing->Analysis End End: Characterized Resistant Mutant Analysis->End

Caption: Workflow for identifying SQ109 resistance mutations.

Troubleshooting_Logic Problem No Resistant Mutants Obtained Cause1 [Cause] High SQ109 Concentration? Problem->Cause1 Cause2 [Cause] Low Cell Density? Problem->Cause2 Cause3 [Cause] Inactive Compound? Problem->Cause3 Solution1 [Solution] Lower SQ109 Concentration Cause1->Solution1 Solution2 [Solution] Increase Inoculum Size Cause2->Solution2 Solution3 [Solution] Use Fresh SQ109 Stock Cause3->Solution3

Caption: Troubleshooting logic for mutant selection experiments.

References

Technical Support Center: Optimizing SQ109 Dosage for Maximal Anti-Tubercular Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of SQ109 for maximal anti-tubercular activity. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SQ109 against Mycobacterium tuberculosis?

A1: SQ109's primary mechanism of action is the inhibition of MmpL3 (Mycobacterial membrane protein Large 3), a transporter protein essential for mycolic acid transport across the inner membrane of M. tuberculosis.[1][2][3][4][5] This disruption of mycolic acid transport prevents the formation of the mycobacterial cell wall, leading to bactericidal effects. Specifically, SQ109 interferes with the transport of trehalose monomycolate (TMM), a precursor for mycolic acid incorporation into the cell wall.

Q2: Does SQ109 have other mechanisms of action?

A2: Yes, SQ109 is known to have multiple targets, which contributes to its potent activity and low rate of resistance development. Besides inhibiting MmpL3, SQ109 also:

  • Acts as an uncoupler, disrupting the proton motive force (both ΔpH and Δψ) across the mycobacterial membrane.

  • Inhibits menaquinone biosynthesis, which is crucial for cellular respiration.

  • Potentially interferes with peptidoglycan biosynthesis.

Q3: What is the typical in vitro activity of SQ109 against drug-susceptible and drug-resistant M. tuberculosis?

A3: SQ109 demonstrates potent activity against both drug-susceptible (DS-TB) and multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of M. tuberculosis. The Minimum Inhibitory Concentration (MIC) generally ranges from 0.16 to 0.78 µg/mL.

Q4: Can SQ109 be used in combination with other anti-tubercular drugs?

A4: Yes, SQ109 shows synergistic or additive effects when combined with several first- and second-line anti-tubercular drugs. Notably, it has demonstrated synergy with isoniazid (INH), rifampin (RIF), and bedaquiline (BDQ). This suggests that SQ109 could be a valuable component of combination therapies, potentially shortening treatment duration and improving outcomes against drug-resistant strains.

Troubleshooting Guides

Problem 1: High variability in Minimum Inhibitory Concentration (MIC) values for SQ109.

  • Possible Cause 1: Inconsistent inoculum preparation. The density of the bacterial culture used for inoculation can significantly impact MIC results.

    • Solution: Standardize your inoculum preparation. Ensure you are using a consistent McFarland standard (e.g., 0.5) to adjust the turbidity of your bacterial suspension before inoculation.

  • Possible Cause 2: Degradation of SQ109 stock solution. SQ109, like many small molecules, can degrade over time if not stored properly.

    • Solution: Prepare fresh stock solutions of SQ109 in an appropriate solvent (e.g., DMSO) for each experiment. Store stock solutions at -20°C or lower for short-term storage and avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Media composition. The type of culture medium and the presence of supplements can influence the apparent activity of SQ109.

    • Solution: Use a consistent and well-defined culture medium for all experiments. If supplementing the medium (e.g., with OADC), ensure the concentration is consistent across all assays.

Problem 2: Difficulty in generating SQ109-resistant mutants.

  • Observation: Spontaneous resistance to SQ109 arises at a very low frequency.

    • Reasoning: This is likely due to SQ109's multi-target mechanism of action. For resistance to emerge, mutations would likely need to occur in multiple genes simultaneously, which is a rare event.

    • Alternative Approach: While spontaneous mutants are difficult to obtain, resistant mutants have been generated using analogs of SQ109. These mutants often harbor mutations in the mmpL3 gene and show cross-resistance to SQ109.

Problem 3: Discrepancy between in vitro and in vivo efficacy.

  • Possible Cause 1: Poor bioavailability. SQ109 has been reported to have low oral bioavailability in some animal models.

    • Solution: Consider alternative routes of administration for in vivo studies if oral gavage yields poor results. It's also important to perform pharmacokinetic studies to correlate plasma and tissue concentrations with efficacy. Despite low plasma levels, SQ109 concentrates in target tissues like the lungs and spleen.

  • Possible Cause 2: Host metabolism. SQ109 is metabolized in vivo, and its metabolites may have different activity profiles.

    • Solution: When analyzing in vivo data, consider the potential contribution of SQ109 metabolites to the overall anti-tubercular effect.

Quantitative Data Summary

Table 1: In Vitro Activity of SQ109 against M. tuberculosis

ParameterStrain(s)ValueReference(s)
MIC Range Drug-Susceptible & Drug-Resistant0.16 - 0.78 µg/mL
MIC H37Rv0.2 µM (0.11 mg/L) by micro-broth dilution
MIC H37Rv0.63 µM (0.35 mg/L) by BACTEC
Bactericidal Concentration -~0.64 µg/mL
Intracellular IC90 M. tuberculosis in THP-1 macrophages0.17 mg/L
Intracellular MBC90 M. tuberculosis in THP-1 macrophages1.3 mg/L

Table 2: In Vivo Efficacy of SQ109 in a Mouse Model of Chronic Tuberculosis

Treatment RegimenDurationChange in Lung CFU (log10)
SQ109 (10 mg/kg) 8 weeks~1.5 - 2 log10 reduction
INH + RIF + PZA + SQ109 8 weeksSignificantly lower CFU than standard regimen
INH + RIF + PZA + EMB 8 weeks-

Table 3: Pharmacokinetic Parameters of SQ109 in Mice

ParameterIntravenous (i.v.)Oral (p.o.)
Cmax 1038 ng/mL135 ng/mL
Tmax -0.31 h
t1/2 3.5 h5.2 h
Oral Bioavailability -4%

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against M. tuberculosis.

  • Materials:

    • SQ109 stock solution (e.g., 1 mg/mL in DMSO)

    • M. tuberculosis culture (e.g., H37Rv) in logarithmic growth phase

    • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC or OADC

    • Sterile 96-well microplates

    • Spectrophotometer

  • Procedure:

    • Prepare a bacterial suspension and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:20 in 7H9 broth.

    • Prepare serial two-fold dilutions of SQ109 in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

    • Add 100 µL of the diluted bacterial suspension to each well. The final bacterial concentration should be approximately 5 x 105 CFU/mL.

    • Seal the plates and incubate at 37°C.

    • After 7-14 days of incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of SQ109 that completely inhibits visible growth.

    • (Optional) Add a resazurin-based indicator to each well to facilitate the determination of viability. A color change from blue to pink indicates bacterial growth.

2. Intracellular Activity Assay in Macrophages

This protocol assesses the ability of SQ109 to kill M. tuberculosis residing within macrophages.

  • Materials:

    • Macrophage cell line (e.g., J774A.1 or THP-1)

    • M. tuberculosis culture

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • SQ109

    • Sterile 24-well plates

    • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

    • 7H10 agar plates

  • Procedure:

    • Seed macrophages in 24-well plates and allow them to adhere overnight.

    • Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 1:1 for 4 hours.

    • Wash the cells with PBS to remove extracellular bacteria.

    • Add fresh cell culture medium containing various concentrations of SQ109. Include a drug-free control.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

    • At desired time points (e.g., 24, 48, 72 hours), lyse the macrophages with lysis buffer.

    • Prepare serial dilutions of the cell lysates and plate them on 7H10 agar plates.

    • Incubate the agar plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).

    • Calculate the reduction in intracellular bacterial viability compared to the untreated control.

Visualizations

SQ109_Mechanism_of_Action cluster_cell_wall M. tuberculosis Cell Wall Synthesis Mycolic_Acid_Precursors Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Precursors->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Periplasm Periplasmic Space MmpL3->Periplasm Cell_Wall_Assembly Cell Wall Assembly Periplasm->Cell_Wall_Assembly SQ109 SQ109 SQ109->MmpL3 Inhibits

Caption: SQ109 inhibits the MmpL3 transporter, blocking TMM transport.

Experimental_Workflow_MIC Start Start Prepare_Inoculum Prepare M. tuberculosis Inoculum (McFarland 0.5) Start->Prepare_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Prepare Serial Dilutions of SQ109 in 96-well Plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 7-14 Days Inoculate->Incubate Read_Results Visually Read MIC or Use Viability Stain Incubate->Read_Results End Determine MIC Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

SQ109_Multi_Target_Mechanism cluster_targets Cellular Targets of SQ109 SQ109 SQ109 MmpL3 MmpL3 Transporter (Cell Wall Synthesis) SQ109->MmpL3 Inhibits Menaquinone Menaquinone Biosynthesis (Respiration) SQ109->Menaquinone Inhibits Proton_Motive_Force Proton Motive Force (Membrane Energy) SQ109->Proton_Motive_Force Disrupts Bactericidal_Effect Bactericidal Effect MmpL3->Bactericidal_Effect Menaquinone->Bactericidal_Effect Proton_Motive_Force->Bactericidal_Effect

Caption: Multi-target mechanism of SQ109 leading to bactericidal activity.

References

Investigating the metabolism of SQ109 and its inactive metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the metabolism of the antitubercular drug candidate SQ109 and its inactive metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of SQ109 in humans?

A1: In vitro studies with human liver microsomes indicate that SQ109 is primarily metabolized via oxidation, epoxidation, and N-dealkylation.[1][2] The main cytochrome P450 (CYP) enzymes responsible for its metabolism are CYP2D6 and CYP2C19.[1][2][3]

Q2: What are the major metabolites of SQ109 identified in preclinical studies?

A2: Mass spectrometric analysis of in vitro metabolism samples has identified several predominant metabolites. In human liver microsomes, metabolites with mass-to-charge ratios (m/z) of 195, 347, and 363 are prominent. In vivo studies in rabbits have identified a hydroxy-adamantyl analog of SQ109 and N′-adamantylethylenediamine as the two major metabolites in lung tissue.

Q3: Are the metabolites of SQ109 active against Mycobacterium tuberculosis?

A3: No, extensive testing of sixteen putative metabolites, including the major ones found in vivo, has shown that they do not inhibit the growth of M. tuberculosis, M. smegmatis, Bacillus subtilis, or E. coli. This suggests that the parent compound, SQ109, is the active antibacterial agent.

Q4: What is the oral bioavailability of SQ109?

A4: The oral bioavailability of SQ109 is relatively low and varies across species, which is likely due to a high first-pass hepatic clearance. Reported oral bioavailability is approximately 4-12% in animal models.

Q5: Which analytical techniques are most suitable for quantifying SQ109 and its metabolites?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and effective method for the simultaneous quantification of SQ109 and its metabolites in biological matrices such as plasma and tissue homogenates.

Troubleshooting Guides

In Vitro Metabolism Assay (Liver Microsomes)
Issue Possible Cause(s) Troubleshooting Step(s)
No or very low metabolism of SQ109 1. Inactive liver microsomes.1a. Ensure microsomes were stored correctly at -80°C and thawed immediately before use. 1b. Run a positive control with a known substrate for the microsomal batch (e.g., testosterone for CYP3A4).
2. NADPH cofactor degradation.2a. Prepare NADPH solution fresh for each experiment. 2b. Ensure the final concentration in the incubation is sufficient (typically 1 mM).
3. Incorrect incubation conditions.3a. Verify the incubation temperature is 37°C. 3b. Confirm the pH of the buffer is 7.4.
High variability between replicates 1. Inconsistent pipetting.1a. Use calibrated pipettes and ensure proper technique.
2. Inhomogeneous microsomal suspension.2a. Gently mix the microsomal stock solution before aliquoting.
3. Time-dependent degradation of SQ109 in the matrix.3a. Minimize the time between sample preparation and analysis.
Unexpected metabolite profile 1. Contamination of reagents or labware.1a. Use high-purity reagents and thoroughly clean all labware.
2. Non-enzymatic degradation of SQ109.2a. Run a control incubation without NADPH to assess non-enzymatic degradation.
LC-MS/MS Analysis
Issue Possible Cause(s) Troubleshooting Step(s)
Poor peak shape or resolution 1. Inappropriate mobile phase.1a. Optimize the mobile phase composition and gradient. A common starting point is a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
2. Column degradation.2a. Replace the analytical column. 2b. Use a guard column to protect the analytical column.
Low signal intensity for SQ109 or metabolites 1. Inefficient ionization.1a. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). SQ109 and its metabolites ionize well in positive electrospray ionization (ESI) mode.
2. Poor extraction recovery.2a. Optimize the protein precipitation or solid-phase extraction method. Acetonitrile is commonly used for protein precipitation.
3. Matrix effects.3a. Use a stable isotope-labeled internal standard for SQ109 if available. 3b. Dilute the sample to minimize matrix suppression.
Inconsistent quantification results 1. Standard curve issues.1a. Prepare fresh calibration standards for each run. 1b. Ensure the calibration range covers the expected sample concentrations.
2. Instability of analytes in processed samples.2a. Analyze samples as soon as possible after preparation. 2b. If necessary, investigate the stability of analytes in the autosampler.

Quantitative Data Summary

Table 1: In Vitro Metabolism of SQ109 in Liver Microsomes from Different Species

Species% SQ109 Remaining after 10 min Incubation
Rat22.8%
Mouse48.4%
Dog50.8%
Human58.3%
Data from in vitro incubation of 10 µM SQ109 with liver microsomes at 37°C.

Table 2: Pharmacokinetic Parameters of SQ109 in Mice

ParameterIntravenous (3 mg/kg)Oral (25 mg/kg)
Cmax (ng/mL) 1038135
Tmax (h) -0.31
t1/2 (h) 3.55.2
Oral Bioavailability (%) -4%

Experimental Protocols

Protocol 1: In Vitro Metabolism of SQ109 using Human Liver Microsomes

1. Materials:

  • SQ109

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (ACN)

  • Incubator/water bath at 37°C

  • Microcentrifuge tubes

2. Procedure:

  • Prepare a stock solution of SQ109 in a suitable solvent (e.g., DMSO) and dilute it in the phosphate buffer to the desired starting concentration (e.g., 10 µM).

  • On ice, prepare the incubation mixture in microcentrifuge tubes containing phosphate buffer, human liver microsomes (final concentration typically 0.5-1 mg/mL), and SQ109.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system (or NADPH to a final concentration of 1 mM).

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 10, 20, 40, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Include a negative control sample without the NADPH regenerating system to assess non-enzymatic degradation.

  • Vortex the terminated samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of SQ109 and its Metabolites

1. Instrumentation:

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system.

2. Chromatographic Conditions (Example):

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5-10 minutes).

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • SQ109: precursor ion m/z 331.5 → product ion (specific fragment to be determined by infusion).

    • Metabolites: e.g., precursor ion m/z 347.4 → product ion, precursor ion m/z 195.0 → product ion.

  • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for optimal signal.

4. Sample Analysis:

  • Inject the supernatant from the in vitro metabolism assay onto the LC-MS/MS system.

  • Acquire data in MRM mode for SQ109 and its expected metabolites.

  • Quantify the remaining SQ109 at each time point by comparing the peak area to a calibration curve prepared in the same matrix.

Visualizations

SQ109_Metabolism cluster_0 Primary Metabolism (CYP2D6, CYP2C19) SQ109 SQ109 (m/z 331.5) M1 N-nitroso-SQ109 (m/z 361) SQ109->M1 Nitrosylation M2 Oxidized/Epoxidized SQ109 (m/z 347) SQ109->M2 Oxidation/ Epoxidation M3 N-dealkylated Metabolite (m/z 195) SQ109->M3 N-dealkylation M4 Hydroxylated SQ109 (m/z 363) SQ109->M4 Hydroxylation

Caption: Proposed in vitro metabolic pathways of SQ109.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare Incubation Mixture: - SQ109 - Liver Microsomes - Buffer start_reaction Initiate Reaction (Add NADPH, 37°C) prep->start_reaction time_points Incubate and collect samples at various time points start_reaction->time_points terminate Terminate Reaction (Add Acetonitrile) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Data Processing and Quantification analyze->data

References

Technical Support Center: Improving the Bioavailability of SQ109 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with the anti-tuberculosis drug candidate SQ109. It provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to its bioavailability in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is SQ109 and what is its primary mechanism of action?

A1: SQ109 is a novel diamine-based drug candidate, structurally related to ethambutol, being investigated for the treatment of tuberculosis (TB), including multidrug-resistant strains.[1][2] Its primary mechanism of action is the inhibition of the Mycobacterium tuberculosis MmpL3 transporter.[3][4] This transporter is essential for moving trehalose monomycolate (TMM), a key precursor for mycolic acid synthesis, across the bacterial cell membrane.[3] By blocking MmpL3, SQ109 disrupts the assembly of the mycobacterial cell wall.

Q2: What are the main challenges affecting the oral bioavailability of SQ109?

A2: The primary challenge with SQ109 is its low oral bioavailability, which has been reported to be as low as 4% in mice and 2.6% in rabbits. This is largely attributed to its hydrophobic nature and poor aqueous solubility, which can lead to issues with intestinal absorption. Despite low plasma concentrations, SQ109 shows high distribution to target tissues like the lungs and spleen.

Q3: Has co-administration with other drugs been shown to affect SQ109's pharmacokinetics?

A3: Yes, drug-drug interactions can influence SQ109 exposure. In mouse models, co-administration with isoniazid (INH) and rifampicin (RIF) did not lead to adverse interactions or significant pharmacokinetic changes. However, when combined with capreomycin and kanamycin, the exposure to SQ109 was slightly decreased. SQ109 has demonstrated synergistic or additive effects with several anti-TB drugs, including isoniazid, rifampicin, and bedaquiline, which may improve overall treatment efficacy.

Q4: Are there any alternative formulations being explored to improve SQ109 bioavailability?

A4: Yes, various formulation strategies are being investigated. One approach involved creating esterase-sensitive carbamate prodrugs, which improved the bioavailability of SQ109 in rats from 21.4% to 91.4%. However, this prodrug was unstable in serum and the results were not reproducible in mice. Another promising approach for poorly soluble drugs is the use of lipid-based delivery systems like solid lipid nanoparticles (SLNs), which have been shown to enhance the oral bioavailability of other hydrophobic drugs by 2- to 25-fold.

Troubleshooting Guide

Problem: Low or undetectable plasma concentrations of SQ109 after oral administration.

Possible Cause Troubleshooting Suggestion
Poor Solubility and Dissolution The inherent hydrophobicity of SQ109 limits its dissolution in the gastrointestinal tract.
Solution 1: Formulation Improvement. Consider formulating SQ109 in a lipid-based system, such as solid lipid nanoparticles (SLNs), to improve its solubility and absorption.
Solution 2: Vehicle Optimization. For preclinical studies, ensure the vehicle is appropriate. A common formulation is 0.5% carboxymethyl cellulose (CMC) with 0.5% Tween 80 in water, administered by oral gavage.
Rapid Metabolism SQ109 is known to be extensively metabolized in animals, which can lead to rapid clearance from plasma.
Solution 1: Prodrug Approach. While a carbamate prodrug showed promise in rats, its instability was a drawback. Further investigation into more stable prodrugs could be a viable strategy.
Solution 2: Co-administration. Investigate co-administration with inhibitors of relevant metabolic enzymes, if known, though this requires careful consideration of potential toxicity and off-target effects.
High Tissue Sequestration SQ109 demonstrates a large volume of distribution, with concentrations in the lungs and spleen being over 100-fold higher than in plasma. This means that low plasma levels may not accurately reflect the drug's concentration at the site of infection.
Solution: Tissue Pharmacokinetics. When feasible, perform tissue distribution studies to measure SQ109 concentrations directly in target organs (e.g., lungs, spleen) to better correlate with efficacy.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of SQ109 from in vivo studies in mice.

Parameter Intravenous (IV) Oral (PO) Reference
Dose 3 mg/kg25 mg/kg
Cmax (ng/mL) 1038135
Tmax (h) -0.31
Elimination Half-life (t1/2) (h) 3.55.2
Oral Bioavailability (%) -4

Key Experimental Protocols

Protocol 1: Preparation of SQ109 Formulation for Oral Gavage in Mice

This protocol is adapted from methodologies used in preclinical pharmacokinetic studies.

Objective: To prepare a homogenous suspension of SQ109 for consistent oral administration in mice.

Materials:

  • SQ109 powder

  • 0.5% (w/v) Carboxymethyl cellulose (CMC) solution in sterile water

  • 0.5% (v/v) Tween 80 solution in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of SQ109 based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.

  • Weigh the SQ109 powder accurately and place it in a sterile microcentrifuge tube.

  • Prepare the vehicle by mixing equal volumes of the 0.5% CMC and 0.5% Tween 80 solutions.

  • Add a small amount of the vehicle to the SQ109 powder to create a paste.

  • Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

  • If clumps persist, sonicate the suspension for 5-10 minutes in a water bath sonicator.

  • Visually inspect the suspension for homogeneity before each administration.

  • Administer the formulation to mice via oral gavage at the calculated volume.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for assessing the pharmacokinetics of an SQ109 formulation.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of SQ109 following oral administration.

Materials:

  • SQ109 formulation (from Protocol 1)

  • C57BL/6 mice (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimate mice to the experimental conditions.

  • Fast the mice overnight (with access to water) before dosing.

  • Administer a single oral dose of the SQ109 formulation.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 10 hours), collect blood samples from a designated number of mice per time point.

  • Immediately process the blood by centrifuging to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of SQ109 in the plasma samples using a validated LC-MS/MS method.

  • Plot the mean plasma concentration versus time and calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Visualizations

SQ109_Mechanism_of_Action SQ109 inhibits the MmpL3 transporter, blocking mycolic acid precursor transport and disrupting cell wall synthesis. cluster_cell_wall Mycobacterium Cell Wall Synthesis TMM_precursor Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport across inner membrane CellWall Mycolic Acid Layer (Cell Wall Core) MmpL3->CellWall Donation to Arabinogalactan SQ109 SQ109 SQ109->Inhibition

Caption: Mechanism of action of SQ109 via MmpL3 inhibition.

SQ109_Bioavailability_Workflow Experimental workflow for improving SQ109 bioavailability. cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation SQ109_API SQ109 API Formulation Develop Formulation (e.g., SLN, Prodrug) SQ109_API->Formulation Characterization In Vitro Characterization (Size, Solubility, Stability) Formulation->Characterization Dosing Oral Administration to Animal Model (e.g., Mouse) Characterization->Dosing Select Lead Formulation PK_Study Pharmacokinetic Study (Plasma & Tissue Sampling) Dosing->PK_Study Efficacy_Study Efficacy Study (TB-infected model) Dosing->Efficacy_Study Bioanalysis LC-MS/MS Bioanalysis PK_Study->Bioanalysis Data_Analysis Data Analysis (PK Parameters, CFU counts) Efficacy_Study->Data_Analysis Bioanalysis->Data_Analysis

Caption: Workflow for evaluating new SQ109 formulations.

Troubleshooting_Bioavailability Troubleshooting low SQ109 bioavailability. Start Low In Vivo SQ109 Plasma Concentration CheckFormulation Is the formulation optimized for a hydrophobic compound? Start->CheckFormulation ImproveFormulation Action: Develop lipid-based formulation (e.g., SLNs) or improve suspension vehicle. CheckFormulation->ImproveFormulation No CheckTissueLevels Are tissue concentrations (lung, spleen) also low? CheckFormulation->CheckTissueLevels Yes TissuePK Action: Conduct tissue pharmacokinetic studies. Low plasma levels may be due to high tissue sequestration. CheckTissueLevels->TissuePK No MetabolismIssue Consider rapid metabolism as a potential cause. Investigate prodrug strategies. CheckTissueLevels->MetabolismIssue Yes

Caption: Decision tree for troubleshooting low SQ109 bioavailability.

References

Refining protocols for the synthesis of highly pure SQ109

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for the synthesis of highly pure SQ109. It includes detailed experimental procedures, troubleshooting guides in a question-and-answer format, and quantitative data to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the synthesis of SQ109, providing practical solutions to overcome them.

Q1: My overall yield for SQ109 is significantly lower than reported. What are the most critical steps affecting the yield?

A1: The overall yield is highly dependent on the efficiency of several key steps. The synthesis of the geranylamine intermediate and the final reduction of the aminoamide precursor are particularly crucial. An improved protocol has been reported to achieve an overall yield of approximately 20% from geraniol, which is higher than previously described methods that yielded 5-16%.[1] Optimizing the synthesis of geranylamine to achieve yields around 66% and employing a modified reduction step can significantly enhance the overall yield.[1]

Q2: I am having trouble with the synthesis of the geranylamine intermediate. Which synthetic route is most reliable?

A2: Several methods exist for the synthesis of geranylamine from geraniol, including the Mitsunobu and Gabriel reactions.[1] An improved and reliable method involves the conversion of geraniol to geranyl bromide, followed by the Gabriel synthesis. This route has been shown to produce geranylamine in a 66% yield, which is a significant improvement over previously reported yields of 20-37%.[1]

Q3: The final reduction of the N-(2-adamantyl)-N'-geranyl-aminoacetamide precursor is not proceeding to completion or is resulting in by-products. How can I improve this step?

A3: Incomplete reduction or the formation of by-products can be a significant issue. A novel and effective method for this reduction step involves the use of Me3SiCl/LiAlH4 in dry dichloromethane at 0–5 °C under an argon atmosphere.[1] This procedure has been reported to yield SQ109 in 31–38% after column chromatography. It is crucial to use freshly distilled Me3SiCl and maintain anhydrous conditions to prevent the formation of unwanted side products.

Q4: What are the common impurities I should look out for, and how can I minimize them?

A4: Common impurities in the synthesis of SQ109 can include unreacted starting materials, intermediates from preceding steps, and by-products from side reactions. For instance, if the Staudinger reaction is used for the synthesis of geranylamine, removal of the phosphine oxide by-product can be challenging. To minimize impurities, it is essential to purify intermediates at each step, typically by column chromatography. For the final product, careful column chromatography is also necessary to isolate highly pure SQ109. A range of potential impurities, including synthetic intermediates and degradation products, can be obtained from specialized suppliers for use as analytical standards.

Q5: What is the best method for purifying the final SQ109 product?

A5: The final SQ109 product is typically purified by column chromatography. While specific details can vary, a silica gel column is generally used. The choice of eluent is critical for achieving good separation. After purification, the identity and purity of SQ109 should be confirmed using analytical techniques such as NMR and LC-MS. For biological testing, the purified diamine can be converted to its crystalline difumarate salt.

Quantitative Data Summary

The following tables summarize quantitative data from an improved synthesis protocol for SQ109, comparing it with previously reported methods.

Table 1: Synthesis of Geranylamine Intermediate

MethodStarting MaterialKey ReagentsYield (%)Reference
Improved Gabriel Synthesis GeraniolPBr₃, Phthalimide, K₂CO₃, N₂H₄·H₂O66
Mitsunobu ReactionGeraniolPPh₃, DIAD, Phthalimide, N₂H₄·H₂O37
Gabriel Synthesis (Previous)GeraniolPhthalimide, K₂CO₃, N₂H₄·H₂O20

Table 2: Final Reduction Step to Synthesize SQ109

MethodPrecursorKey ReagentsYield (%)Reference
Improved Reduction N-(2-adamantyl)-N'-geranyl-aminoacetamideMe₃SiCl, LiAlH₄ 31-38

Table 3: Overall Yield of SQ109 Synthesis

Synthetic ProtocolStarting MaterialOverall Yield (%)Reference
Improved Protocol Geraniol~20
Previous Protocol 1Geraniol16
Previous Protocol 2Geraniol5

Experimental Protocols

The following are detailed methodologies for the key steps in an improved synthesis of highly pure SQ109.

1. Synthesis of Geranylamine (4)

  • Step 1a: Synthesis of Geranyl Bromide (2): To a solution of geraniol (1) in dry diethyl ether at -5 °C, add phosphorus tribromide (PBr₃). The reaction should proceed for 3 hours to afford geranyl bromide in near-quantitative yield.

  • Step 1b: Synthesis of N-Geranyl Phthalimide (3): React geranyl bromide (2) with phthalimide and potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF) under reflux overnight. After workup, the crude product is purified by column chromatography (n-hexane/EtOAc, 15:1) to yield N-geranyl phthalimide.

  • Step 1c: Hydrazinolysis to Geranylamine (4): A solution of N-geranyl phthalimide (3) and hydrazine monohydrate in absolute ethanol is heated to reflux for 6 hours. After solvent evaporation and extraction, the product is purified by column chromatography to obtain geranylamine (4).

2. Synthesis of N-(2-Adamantyl)-2-bromoacetamide (7)

  • To a vigorously stirred suspension of 2-adamantanamine (6) and potassium carbonate (K₂CO₃) in dichloromethane (DCM) and water at 0 °C, add bromoacetyl chloride dropwise. The mixture is stirred for 24 hours. After extraction and concentration, the crude product is purified to afford the bromoacetamide derivative (7).

3. Synthesis of the Aminoamide Precursor (8)

  • React the N-(2-adamantyl)-2-bromoacetamide (7) with geranylamine (4) in the presence of triethylamine (Et₃N) in dry THF at room temperature for 48 hours to yield the aminoamide precursor (8).

4. Final Reduction to SQ109 (10)

  • To a solution of the aminoamide precursor (8) in dry dichloromethane (DCM) under an argon atmosphere at 0–5 °C, add freshly distilled trimethylsilyl chloride (Me₃SiCl) followed by lithium aluminum hydride (LiAlH₄).

  • The reaction is stirred for 2.5 hours at this temperature.

  • The reaction is then quenched by the addition of 10% aqueous NaOH at 0 °C.

  • After extraction and solvent evaporation, the crude product is purified by column chromatography to yield highly pure SQ109 (10).

Visualizations

Diagram 1: Overall Synthetic Workflow for SQ109

SQ109 Synthesis Workflow cluster_start Starting Materials cluster_intermediates Intermediate Synthesis cluster_coupling Coupling and Reduction cluster_final Final Product Geraniol Geraniol Geranylamine Geranylamine Synthesis Geraniol->Geranylamine Adamantanamine 2-Adamantanamine Bromoacetamide Bromoacetamide Derivative Synthesis Adamantanamine->Bromoacetamide Coupling Coupling Reaction Geranylamine->Coupling Bromoacetamide->Coupling Reduction Final Reduction Coupling->Reduction Purification Purification (Column Chromatography) Reduction->Purification SQ109 Highly Pure SQ109 Purification->SQ109

Caption: Overall workflow for the synthesis of highly pure SQ109.

Diagram 2: Troubleshooting Logic for Low Yield in Final Reduction

Troubleshooting Final Reduction Start Low Yield or Incomplete Final Reduction Step Check_Reagents Are Me3SiCl and LiAlH4 of high purity and fresh? Start->Check_Reagents Check_Conditions Were anhydrous conditions strictly maintained? Check_Reagents->Check_Conditions Yes Solution_Reagents Use freshly distilled Me3SiCl. Ensure LiAlH4 is not passivated. Check_Reagents->Solution_Reagents No Check_Temp Was the temperature maintained at 0-5 °C? Check_Conditions->Check_Temp Yes Solution_Conditions Use dry solvents and glassware. Perform under inert atmosphere (Argon). Check_Conditions->Solution_Conditions No Solution_Temp Carefully monitor and control the reaction temperature. Check_Temp->Solution_Temp No Re_purify Re-purify the aminoamide precursor to remove any impurities. Check_Temp->Re_purify Yes

References

Technical Support Center: Managing the Uncoupling Effects of SQ109 in Experimental Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SQ109. The following information is designed to help you anticipate, identify, and manage the compound's multifaceted effects, particularly its uncoupling properties, in your experimental systems.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments with SQ109, presented in a question-and-answer format.

FAQ 1: My cell viability results are inconsistent or show an unexpected increase at higher concentrations of SQ109. What could be the cause?

Answer: This is a common issue when working with compounds like SQ109 that have multiple mechanisms of action, including effects on cellular metabolism.

  • Uncoupling Effect: SQ109 is known to act as an uncoupler, collapsing the proton motive force (PMF) across the mitochondrial membrane.[1][2] This can interfere with cell viability assays that rely on metabolic activity or ATP levels.

    • MTT/XTT Assays: These assays measure mitochondrial reductase activity. An uncoupling agent can sometimes paradoxically increase reductase activity at certain concentrations, leading to an overestimation of cell viability.

    • ATP-based Assays (e.g., CellTiter-Glo®): Since uncoupling disrupts ATP synthesis, you might observe a sharp decrease in luminescence that reflects this specific mechanism rather than general cytotoxicity.[3]

  • U-Shaped Dose-Response Curve: An increase in perceived viability at high concentrations can be due to assay interference or the compound stimulating cellular metabolism before inducing cytotoxicity.[4]

Troubleshooting Steps:

  • Use an orthogonal viability assay: Combine a metabolic assay with a method that measures cell membrane integrity (e.g., Trypan Blue exclusion, LDH release assay) or a direct cell counting method to confirm cytotoxic effects.

  • Run assay controls: Test SQ109 in a cell-free system with your assay reagents to check for direct chemical interference.

  • Optimize incubation time: The uncoupling effect can be immediate, while cytotoxic effects may take longer to manifest. Perform a time-course experiment to distinguish between these phenomena.[5]

  • Consider the cell line: The metabolic state of your cells can influence their sensitivity to uncoupling agents.

FAQ 2: I am seeing off-target effects that are complicating the interpretation of my results. How can I confirm if these are due to SQ109's known secondary mechanisms?

Answer: SQ109 has several known secondary targets beyond MmpL3, which can lead to a range of observable effects in your experiments.

  • Proton Motive Force Disruption: This is the most significant "uncoupling" effect. It collapses both the pH gradient (ΔpH) and the membrane potential (Δψ) across the cell membrane.

  • Inhibition of Menaquinone Biosynthesis: SQ109 can inhibit enzymes like MenA and MenG, which are involved in the synthesis of menaquinone, a key component of the electron transport chain in M. tuberculosis. This can impact cellular respiration.

  • Inhibition of Isoprenoid Biosynthesis: Due to its geranyl side-chain, SQ109 may interfere with enzymes involved in isoprenoid biosynthesis.

Troubleshooting Steps:

  • Perform a "rescue" experiment: To test for effects on specific pathways, you can supplement your experimental system with downstream products. For example, adding undecaprenyl phosphate (Up) has been shown to rescue growth inhibition in M. smegmatis by bypassing a potential block in the decaprenyl phosphate biosynthesis pathway.

  • Measure mitochondrial function directly: Use assays to specifically assess the uncoupling effect.

    • Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer or similar instrument to measure changes in cellular respiration. An uncoupler will typically cause a sharp increase in OCR as the mitochondria try to compensate for the disrupted proton gradient.

    • Membrane Potential Dyes: Use fluorescent dyes like JC-1 or TMRM to visualize or quantify changes in mitochondrial membrane potential.

  • Use a control uncoupler: Compare the effects of SQ109 to a well-characterized uncoupler like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) to determine if the observed phenotype is consistent with mitochondrial uncoupling.

FAQ 3: My experiment is designed to study MmpL3 inhibition, but I'm concerned about the uncoupling effects confounding my data. How can I isolate the effects on MmpL3?

Answer: Distinguishing the primary target effect from the secondary uncoupling effect is crucial for mechanism-of-action studies.

Troubleshooting Steps:

  • Use a lower concentration range: The uncoupling effects may have a different dose-response curve than the MmpL3 inhibition. Titrate SQ109 to a concentration that is sufficient to inhibit MmpL3 but has a minimal impact on the proton motive force.

  • Employ resistant mutants: If available, use cell lines or bacterial strains with mutations in mmpL3 that confer resistance to SQ109. These mutants should still be sensitive to the uncoupling effects, allowing you to dissociate the two mechanisms.

  • Directly measure MmpL3 function: Utilize assays that directly assess the activity of MmpL3, such as monitoring the transport of trehalose monomycolate (TMM). Inhibition of TMM transport and subsequent accumulation is a direct indicator of MmpL3 inhibition.

  • Leverage "rescue" experiments: As mentioned previously, if the observed effect is rescued by a downstream metabolite of a pathway unrelated to MmpL3, it suggests an off-target mechanism is at play.

Quantitative Data Summary

The following tables summarize key quantitative data for SQ109 from various experimental systems.

Table 1: In Vitro Activity of SQ109 Against Various Microorganisms

OrganismStrainMIC (μg/mL)IC50 (μM)Notes
Mycobacterium tuberculosisH37Rv, Erdman, and drug-resistant strains0.12 - 0.78-Bactericidal within this range.
Mycobacterium smegmatis-12.5-Used in studies to investigate MmpL3 inhibition.
Helicobacter pyloriClinical Isolates2.5 - 15-Bactericidal activity observed.
Candida albicansClinical Isolates1 - 83.3 μg/mLActivity against fluconazole-resistant strains.
Saccharomyces cerevisiae--1.1 μg/mLUsed to study uncoupling and other mechanisms in fungi.
Plasmodium falciparumAsexual Blood Stage-1.58Also shows activity against gametocyte stages.

Table 2: Synergistic and Additive Interactions of SQ109 with Other Drugs

Combination DrugOrganismInteraction TypeEffective ConcentrationsFractional Inhibitory Concentration Index (ΣFIC)
Isoniazid (INH)M. tuberculosisSynergy0.5 MIC SQ109 + 0.5 MIC INH-
Rifampicin (RIF)M. tuberculosisSynergy-
Bedaquiline (TMC207)M. tuberculosisSynergy≤0.5 MIC SQ109 improves bedaquiline MIC 4- to 8-fold.-
StreptomycinM. tuberculosisAdditive--
PitavastatinS. cerevisiaeSynergy-~0.31

Key Experimental Protocols

Protocol 1: Undecaprenyl Phosphate (Up) Rescue Experiment

Objective: To determine if the growth inhibitory effects of SQ109 are due to off-target effects on isoprenoid biosynthesis pathways that can be bypassed by an exogenous supply of a key lipid carrier precursor.

Methodology:

  • Prepare bacterial cultures: Grow Mycobacterium smegmatis or another suitable model organism to the mid-logarithmic phase in an appropriate broth medium.

  • Set up experimental conditions: In a 96-well plate format, prepare serial dilutions of SQ109. For each concentration of SQ109, prepare replicate wells with and without the addition of undecaprenyl phosphate (Up). A typical final concentration for Up is 50 μM.

  • Include controls:

    • No-drug control (vehicle only).

    • Up-only control (to ensure it is not toxic at the concentration used).

    • Positive control inhibitor of the same pathway, if available.

  • Inoculate and incubate: Inoculate the wells with the bacterial culture and incubate under standard conditions.

  • Measure growth: After a suitable incubation period (e.g., 24-48 hours), measure bacterial growth using optical density (OD600) or a viability stain (e.g., resazurin).

  • Analyze data: Calculate the IC50 of SQ109 in the presence and absence of Up. A significant increase (e.g., up to 20-fold) in the IC50 of SQ109 in the presence of Up suggests that SQ109 is at least partially acting by inhibiting a step in the pathway that is rescued by exogenous Up.

Protocol 2: Assay for Proton Motive Force (PMF) Disruption

Objective: To measure the uncoupling activity of SQ109 by assessing its ability to collapse the transmembrane pH gradient (ΔpH).

Methodology (using ACMA fluorescence quenching):

  • Prepare inverted membrane vesicles (IMVs): Prepare IMVs from a suitable bacterial strain (e.g., E. coli) according to established protocols. These vesicles have their cytoplasmic side facing outwards.

  • Set up the assay: In a fluorometer cuvette, add the IMVs to a buffer solution. Add the pH-sensitive fluorescent probe 9-amino-6-chloro-2-methoxyacridine (ACMA).

  • Energize the membrane: Initiate the formation of a proton gradient by adding a substrate for the respiratory chain (e.g., succinate) or ATP to be hydrolyzed by ATP synthase. This will pump protons into the IMVs, causing the ACMA to accumulate inside and its fluorescence to be quenched.

  • Add SQ109: Once a stable quenched signal is achieved, add SQ109 at various concentrations.

  • Measure fluorescence dequenching: If SQ109 collapses the pH gradient, protons will leak out of the IMVs, ACMA will be released, and an increase in fluorescence (dequenching) will be observed.

  • Analyze data: The rate and extent of fluorescence dequenching are proportional to the uncoupling activity of SQ109. Calculate the IC50 for the collapse of the pH gradient.

Visualizations

Diagram 1: Primary Mechanism of SQ109 Action

SQ109_MmpL3_Inhibition cluster_membrane Mycobacterial Inner Membrane MmpL3 MmpL3 Transporter TMM_peri TMM in Periplasm MmpL3->TMM_peri Translocation TMM_cyto Trehalose Monomycolate (TMM) in Cytoplasm TMM_cyto->MmpL3 Transport SQ109 SQ109 SQ109->MmpL3 Inhibition Mycolic_Acid_Pathway Mycolic Acid Incorporation into Cell Wall TMM_peri->Mycolic_Acid_Pathway cell_death Cell Death Mycolic_Acid_Pathway->cell_death Disruption leads to

Caption: SQ109 inhibits the MmpL3 transporter, blocking TMM translocation.

Diagram 2: Uncoupling Effect of SQ109

SQ109_Uncoupling_Effect cluster_membrane Bacterial/Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) protons_out High [H+] (Periplasm/Intermembrane Space) ETC->protons_out Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates protons_out->ATP_Synthase H+ Flow protons_in Low [H+] (Cytoplasm/Matrix) protons_out->protons_in Leak SQ109 SQ109

Caption: SQ109 disrupts the proton gradient, uncoupling respiration from ATP synthesis.

Diagram 3: Workflow for Investigating Off-Target Effects

Off_Target_Workflow cluster_tests Experimental Validation start Unexpected Experimental Result with SQ109 hypothesis Hypothesize: Off-Target Effect? start->hypothesis viability Use Orthogonal Viability Assays hypothesis->viability If viability is affected pmf_assay Measure Proton Motive Force (PMF) hypothesis->pmf_assay If metabolism is affected rescue_exp Perform Rescue Experiment (e.g., with Up) hypothesis->rescue_exp If specific pathway is suspected interpretation Interpret Results viability->interpretation pmf_assay->interpretation rescue_exp->interpretation conclusion_off_target Conclusion: Off-Target Effect Confirmed interpretation->conclusion_off_target Data supports uncoupling, rescue, or assay interference conclusion_on_target Conclusion: Effect is Likely On-Target (MmpL3) interpretation->conclusion_on_target Data consistent with primary target inhibition

Caption: A logical workflow to troubleshoot and identify SQ109's off-target effects.

References

Mitigating the impact of SQ109 on macrophage viability in in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the impact of SQ109 on macrophage viability in in vitro assays. Our goal is to help you achieve accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SQ109 on macrophages?

A1: SQ109 exhibits a dual effect on macrophages. Primarily, it has immunomodulatory properties, promoting the polarization of macrophages towards a pro-inflammatory M1 phenotype.[1][2][3][4][5] This process is mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways. This activation leads to the production of pro-inflammatory cytokines and can contribute to the clearance of intracellular pathogens.

Q2: I am observing a decrease in macrophage viability after treatment with SQ109. Is this expected?

A2: Yes, a decrease in macrophage viability can be an expected outcome of SQ109 treatment, particularly at higher concentrations or over extended incubation periods. SQ109 has been shown to induce apoptosis in macrophages, a process that is enhanced in macrophages infected with Mycobacterium tuberculosis. This pro-apoptotic effect is part of its mechanism to control intracellular pathogens.

Q3: Can SQ109 interfere with standard cell viability assays like MTT or LDH?

A3: While direct interference of SQ109 with MTT or LDH assays is not extensively documented in the provided search results, it is a critical consideration. The metabolic state of macrophages, which is altered by SQ109-induced M1 polarization, can interfere with assays like MTT that measure metabolic activity. Activated macrophages have been shown to cause an overestimation of cell numbers in MTT assays. It is also known that various compounds can interact with assay components, leading to inaccurate results. Therefore, proper controls are essential.

Q4: What is a typical concentration range for using SQ109 in macrophage-based assays?

A4: The effective concentration of SQ109 can vary depending on the macrophage cell type and the specific experimental goals. Published studies have reported using concentrations in the range of 0.39 µg/mL to 0.78 µg/mL for treating infected macrophages. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Issue 1: High Levels of Macrophage Death Observed Across All SQ109 Concentrations
Possible Cause Recommended Solution
SQ109 concentration is too high. Perform a dose-response experiment starting from a lower concentration range (e.g., 0.1 µg/mL) to determine the EC50 (half-maximal effective concentration) and a non-toxic concentration for your specific macrophage cell line.
Prolonged incubation time. Conduct a time-course experiment to assess macrophage viability at different time points (e.g., 12, 24, 48 hours) to identify the optimal incubation period before significant cell death occurs.
Macrophage cell line is particularly sensitive. Consider using a different macrophage cell line (e.g., primary bone marrow-derived macrophages vs. a cell line like RAW 264.7) that may be more robust.
Contamination of cell culture. Regularly check for mycoplasma and other microbial contaminants in your cell cultures.
Issue 2: Inconsistent or Non-Reproducible Viability Assay Results
Possible Cause Recommended Solution
Interference with viability assay. Run a cell-free control where SQ109 is added to the assay medium without cells to check for direct chemical interference with the assay reagents (e.g., reduction of MTT by SQ109).
Use an alternative viability assay that relies on a different principle. For example, if you are using a metabolic assay (MTT), try a membrane integrity assay (LDH or Trypan Blue) or a DNA-binding dye-based assay (e.g., SYTOX Green).
Variable macrophage activation state. Ensure consistent cell culture conditions, including cell density and passage number, as these can affect the baseline activation state of macrophages.
Pipetting errors or uneven cell seeding. Use calibrated pipettes and ensure even cell distribution when seeding plates.

Experimental Protocols

Protocol 1: Assessment of Macrophage Viability using MTT Assay
  • Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • SQ109 Treatment: Prepare serial dilutions of SQ109 in complete culture medium. Remove the old medium from the cells and add 100 µL of the SQ109 dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Protocol 2: Measurement of Apoptosis by Annexin V/Propidium Iodide Staining
  • Cell Treatment: Seed macrophages in a 6-well plate and treat with the desired concentrations of SQ109 for the selected time.

  • Cell Harvesting: Gently scrape and collect the cells, including any floating cells in the supernatant. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Quantitative Data Summary

Parameter Value Cell Type Reference
Effective SQ109 Concentration (Infected Macrophages)0.39 µg/mLPeritoneal Macrophages
Effective SQ109 Concentration (Infected Macrophages)0.78 µg/mLPeritoneal Macrophages
Incubation Time for Apoptosis Assay48 hoursPeritoneal Macrophages
Incubation Time for Cytokine Profiling12 and 24 hoursPeritoneal Macrophages

Visualizations

SQ109_Macrophage_Signaling cluster_macrophage Macrophage Internal Signaling SQ109 SQ109 Macrophage Macrophage p38_MAPK p38 MAPK Pathway Macrophage->p38_MAPK JNK JNK Pathway Macrophage->JNK M1_Polarization M1 Polarization p38_MAPK->M1_Polarization Apoptosis Apoptosis JNK->Apoptosis Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) M1_Polarization->Pro_inflammatory_Cytokines

Caption: SQ109 signaling cascade in macrophages.

Troubleshooting_Workflow Start High Macrophage Death Observed Check_Concentration Perform Dose-Response Curve Start->Check_Concentration Check_Time Perform Time-Course Experiment Start->Check_Time Check_Interference Run Cell-Free Assay Controls Start->Check_Interference End Optimized Assay Conditions Check_Concentration->End Check_Time->End Use_Alternative_Assay Switch to Alternative Viability Assay Check_Interference->Use_Alternative_Assay Use_Alternative_Assay->End

Caption: Troubleshooting workflow for high macrophage death.

Experimental_Workflow Seed_Cells Seed Macrophages Treat_SQ109 Treat with SQ109 (Dose-Response) Seed_Cells->Treat_SQ109 Incubate Incubate (Time-Course) Treat_SQ109->Incubate Viability_Assay Perform Viability Assay (e.g., MTT, LDH) Incubate->Viability_Assay Apoptosis_Assay Perform Apoptosis Assay (Annexin V/PI) Incubate->Apoptosis_Assay Analyze_Data Analyze Data & Determine EC50 Viability_Assay->Analyze_Data Apoptosis_Assay->Analyze_Data

Caption: Experimental workflow for assessing SQ109 impact.

References

Validation & Comparative

Comparing the efficacy of SQ109 with first-line tuberculosis drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Efficacy Comparison for Researchers and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has underscored the urgent need for novel therapeutics. SQ109, a 1,2-ethylenediamine derivative, has emerged as a promising candidate, demonstrating potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This guide provides an objective comparison of the efficacy of SQ109 with the current first-line anti-TB drugs: isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB), supported by experimental data.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

SQ109 exhibits potent in vitro activity against M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) range of 0.16 to 0.78 µg/mL against a variety of drug-sensitive and drug-resistant clinical isolates[1]. This positions it favorably when compared to the MICs of first-line agents.

DrugMIC Range (µg/mL) against M. tuberculosis H37RvPrimary Mechanism of Action
SQ109 0.2 - 0.78[2]Inhibition of MmpL3, a mycolic acid transporter, disrupting cell wall synthesis.[2][3]
Isoniazid (INH) 0.03 - 0.12Inhibition of mycolic acid synthesis.
Rifampicin (RIF) 0.12 - 0.5Inhibition of DNA-dependent RNA polymerase.
Pyrazinamide (PZA) Varies with pH (active at acidic pH)Mechanism not fully elucidated, involves conversion to pyrazinoic acid.
Ethambutol (EMB) 1 - 8Inhibition of arabinosyl transferases, disrupting cell wall synthesis.

Note: MIC values can vary depending on the specific strain and testing methodology.

In Vivo Efficacy: Murine Models of Tuberculosis

Studies in murine models of chronic tuberculosis have demonstrated the potent in vivo activity of SQ109. When administered as a monotherapy at a dose of 10 mg/kg, SQ109 was shown to be more effective than ethambutol at 100 mg/kg.

A significant finding is the synergistic or additive effect of SQ109 when combined with first-line drugs. In a mouse model, replacing ethambutol with SQ109 in the standard four-drug regimen (INH + RIF + PZA + EMB) resulted in a more rapid reduction of bacterial load in the lungs. After 8 weeks of treatment, the regimen containing SQ109 showed a 32-fold lower bacterial count compared to the standard regimen. In some mice treated with the SQ109-containing regimen, no bacteria were detectable in the lungs.

Treatment Regimen (8 weeks)Mean Lung CFU (Colony Forming Units)Fold Difference
INH + RIF + PZA + EMB568-
INH + RIF + PZA + SQ109 18 (in half the mice)32-fold lower
Data from a murine model of chronic TB infection.

Clinical Efficacy

Phase II clinical trials have indicated that SQ109 is safe and well-tolerated in patients. In a study involving patients with multidrug-resistant pulmonary TB (MDR-TB), the addition of SQ109 to a standard treatment regimen resulted in a significantly higher rate of sputum culture conversion (cessation of bacterial excretion) compared to placebo. By the end of the 6th month of the intensive phase, 79.7% of patients in the SQ109 group achieved sputum conversion, compared to 61.4% in the placebo group.

Mechanism of Action

The primary mechanism of action of SQ109 is the inhibition of MmpL3, a crucial transporter protein responsible for shuttling mycolic acid precursors to the mycobacterial cell wall. This disruption of cell wall synthesis leads to bacterial death. This mechanism is distinct from that of the first-line drugs, which is advantageous for treating drug-resistant strains.

SQ109_Mechanism_of_Action cluster_cell Mycobacterium tuberculosis Cell SQ109 SQ109 MmpL3 MmpL3 Transporter SQ109->MmpL3 Inhibits Mycolic_Acid Mycolic Acid Synthesis MmpL3->Mycolic_Acid Required for TMM Trehalose Monomycolate (TMM) TMM->MmpL3 Transport Blocked Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Mechanism of Action of SQ109.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Method: Broth Microdilution Method (based on EUCAST reference protocol).

  • Preparation of Bacterial Inoculum: M. tuberculosis colonies are suspended in sterile water with glass beads and vortexed. The suspension is adjusted to a 0.5 McFarland standard and then diluted to achieve a final inoculum of approximately 10^5 CFU/mL.

  • Drug Dilution: SQ109 and first-line drugs are serially diluted in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.

  • Inoculation and Incubation: The bacterial inoculum is added to each well containing the drug dilutions. The plate is sealed and incubated at 37°C.

  • Reading Results: The MIC is determined as the lowest drug concentration that inhibits visible bacterial growth after a specified incubation period (typically 14-21 days). Growth is assessed visually or using a spectrophotometer.

In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

Method: Chronic Mouse Infection Model.

  • Infection: C57BL/6 mice are infected intravenously or via aerosol with a standardized inoculum of M. tuberculosis H37Rv (e.g., 10^4 - 10^5 CFU).

  • Establishment of Chronic Infection: The infection is allowed to establish for a period of 4-6 weeks.

  • Drug Administration: Mice are randomized into treatment groups. Drugs (SQ109, first-line agents, or combinations) are administered orally by gavage, typically 5 days a week for 4-8 weeks.

  • Assessment of Bacterial Load: At specified time points, mice are euthanized, and lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.

  • CFU Enumeration: After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFU) is counted to determine the bacterial load in the organs.

InVivo_Efficacy_Workflow cluster_workflow In Vivo Efficacy Testing Workflow Infection Infection of Mice (M. tuberculosis H37Rv) Establishment Establishment of Chronic Infection (4-6 weeks) Infection->Establishment Treatment Drug Administration (e.g., SQ109 vs. First-Line Drugs) (4-8 weeks) Establishment->Treatment Euthanasia Euthanasia and Organ Harvest (Lungs, Spleen) Treatment->Euthanasia Homogenization Organ Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating on 7H11 Agar Homogenization->Plating Incubation Incubation (3-4 weeks at 37°C) Plating->Incubation CFU_Count CFU Enumeration and Data Analysis Incubation->CFU_Count

General workflow for in vivo efficacy testing.

Conclusion

SQ109 demonstrates significant promise as a new anti-tuberculosis agent. Its potent in vitro and in vivo efficacy, coupled with a novel mechanism of action and synergistic effects with existing first-line drugs, positions it as a valuable candidate for future TB treatment regimens. Particularly, its ability to enhance the efficacy of standard therapy and its activity against drug-resistant strains highlight its potential to shorten treatment duration and improve outcomes for patients with tuberculosis. Further clinical evaluation is warranted to fully establish its role in the management of this global health threat.

References

SQ109 versus ethambutol: a comparative analysis of their mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of SQ109 and ethambutol, two critical drugs in the context of tuberculosis (TB) therapy. While SQ109 emerged from a combinatorial library based on the ethambutol scaffold, its mechanism of action, efficacy, and resistance profile are distinctly different. This analysis synthesizes experimental data to offer an objective overview for researchers, scientists, and drug development professionals.

I. Overview and Key Differences

Ethambutol is a cornerstone of first-line anti-tubercular therapy, primarily acting by inhibiting the synthesis of the mycobacterial cell wall. SQ109, a newer investigational drug, also targets the cell wall but through a novel mechanism, and exhibits a broader range of antimicrobial activities. A significant advantage of SQ109 is its potent activity against ethambutol-resistant strains of Mycobacterium tuberculosis (Mtb), highlighting its different molecular target.[1][2]

II. Mechanisms of Action

The primary distinction between SQ109 and ethambutol lies in their molecular targets within the mycobacterial cell wall synthesis pathway.

SQ109: A Multi-Targeted Approach

SQ109's primary mechanism is the inhibition of MmpL3 (Mycobacterial membrane protein Large 3), an essential transporter protein.[3] MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a precursor for mycolic acid, across the inner membrane.[3] By inhibiting MmpL3, SQ109 effectively halts the formation of the mycolic acid layer, a critical component of the mycobacterial cell wall, leading to bacterial death.[3]

Beyond its primary target, SQ109 exhibits several secondary mechanisms of action:

  • Disruption of the Proton Motive Force: SQ109 acts as an uncoupler, collapsing the pH gradient and membrane potential across the mycobacterial cell membrane.

  • Inhibition of Menaquinone Biosynthesis: It interferes with the synthesis of menaquinone, a vital component of the electron transport chain, thereby inhibiting cellular respiration.

  • Immunomodulatory Effects: SQ109 can activate macrophages, polarizing them towards a pro-inflammatory M1 phenotype through the p38 MAPK and JNK signaling pathways. This leads to increased production of nitric oxide synthase (iNOS), which aids in the killing of intracellular mycobacteria.

Ethambutol: Targeting Arabinan Synthesis

Ethambutol's mechanism of action is the inhibition of arabinosyltransferases , specifically EmbA, EmbB, and EmbC. These enzymes are critical for the polymerization of arabinose into arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall. Inhibition of these enzymes disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased permeability of the cell wall.

Resistance to ethambutol is most commonly associated with mutations in the embB gene, particularly at codon 306.

cluster_SQ109 SQ109 Mechanism cluster_Ethambutol Ethambutol Mechanism SQ109 SQ109 MmpL3 MmpL3 Transporter SQ109->MmpL3 Inhibits PMF Proton Motive Force SQ109->PMF Disrupts Menaquinone Menaquinone Biosynthesis SQ109->Menaquinone Inhibits Macrophage Macrophage SQ109->Macrophage Activates Mycolic_Acid Mycolic Acid Layer MmpL3->Mycolic_Acid TMM Transport TMM Trehalose Monomycolate (TMM) TMM->MmpL3 Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid->Cell_Wall_Disruption Respiration Cellular Respiration Menaquinone->Respiration MAPK_JNK p38 MAPK / JNK Pathway Macrophage->MAPK_JNK M1_Polarization M1 Polarization MAPK_JNK->M1_Polarization iNOS iNOS Production M1_Polarization->iNOS Ethambutol Ethambutol Arabinosyltransferases Arabinosyltransferases (EmbA, EmbB, EmbC) Ethambutol->Arabinosyltransferases Inhibits Arabinan Arabinan Synthesis Arabinosyltransferases->Arabinan AG_LAM Arabinogalactan (AG) & Lipoarabinomannan (LAM) Arabinan->AG_LAM Cell_Wall_Permeability Increased Cell Wall Permeability AG_LAM->Cell_Wall_Permeability

Fig. 1: Comparative Mechanisms of Action

III. Quantitative Data Comparison

The following tables summarize key quantitative data comparing the in vitro and in vivo efficacy of SQ109 and ethambutol.

Table 1: In Vitro Activity against M. tuberculosis
CompoundStrainMIC (µg/mL)Reference(s)
SQ109 H37Rv (drug-sensitive)0.16 - 0.78
Drug-resistant strains (MDR/XDR)0.2 - 0.78
Ethambutol H37Rv (drug-sensitive)1.0 - 5.0
Ethambutol-resistant strains>10
Table 2: In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
Treatment RegimenDurationLog10 CFU Reduction in Lungs (vs. untreated)Reference(s)
SQ109 (10 mg/kg) 4 weeks~1.5 - 2.0
Ethambutol (100 mg/kg) 4 weeks~1.5
INH + RIF + EMB 4 weeks2.56
INH + RIF + SQ109 4 weeks3.16
INH+RIF+PZA+EMB 6 weeks~3.58
INH+RIF+PZA+SQ109 6 weeks~5.08

IV. Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent against M. tuberculosis.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC or OADC, and 0.05% Tween 80

  • Antimicrobial agent stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Resazurin solution (0.02% in sterile water)

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.

  • Drug Dilution: Prepare a serial two-fold dilution of the antimicrobial agent in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (vehicle only) and a media-only control.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the media-only control).

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Growth Assessment: Add 20 µL of resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug that prevents this color change.

MmpL3 Inhibition Assay (TMM Accumulation Assay)

This assay indirectly measures the inhibition of MmpL3 by quantifying the accumulation of its substrate, TMM.

Materials:

  • M. tuberculosis culture

  • [14C]-acetic acid

  • Test compound (e.g., SQ109)

  • Solvents for lipid extraction (chloroform, methanol)

  • TLC plates and developing solvents

Procedure:

  • Bacterial Culture and Radiolabeling: Grow M. tuberculosis to mid-log phase. Add [14C]-acetic acid to the culture and incubate for several hours to allow for incorporation into mycolic acids.

  • Compound Treatment: Treat the radiolabeled culture with the test compound at a desired concentration (e.g., 5x MIC) for a defined period (e.g., 24 hours). Include a vehicle control.

  • Lipid Extraction: Harvest the bacterial cells and extract the total lipids using a chloroform:methanol mixture.

  • TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the plate using appropriate solvents to separate TMM and trehalose dimycolate (TDM).

  • Quantification: Expose the TLC plate to a phosphor screen and quantify the radiolabeled TMM and TDM. Inhibition of MmpL3 will result in an accumulation of TMM and a decrease in TDM.

Arabinosyltransferase Inhibition Assay

This cell-free assay measures the activity of arabinosyltransferases and their inhibition by compounds like ethambutol.

Materials:

  • Mycobacterial membrane and cell wall fractions (enzyme source)

  • Radiolabeled arabinose donor (e.g., p[14C]Rpp, which generates DP[14C]A in situ)

  • Synthetic arabinan acceptor substrate

  • Test compound (e.g., ethambutol)

  • Reaction buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the mycobacterial membrane and cell wall fractions, the synthetic acceptor substrate, the radiolabeled donor, and the reaction buffer.

  • Inhibition: For inhibition assays, pre-incubate the enzyme source with the test compound before adding the substrates.

  • Reaction Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Product Separation: Stop the reaction and separate the radiolabeled product from the unreacted substrate, typically using chromatography (e.g., TLC).

  • Detection and Quantification: Detect and quantify the radiolabeled product using autoradiography or scintillation counting. A decrease in product formation in the presence of the test compound indicates inhibition of arabinosyltransferase activity.

V. Signaling Pathways and Experimental Workflows

SQ109-Induced Macrophage Activation

SQ109's immunomodulatory effects are mediated through the activation of key signaling pathways in macrophages. This is thought to be initiated through Toll-like receptor (TLR) signaling, leading to the downstream activation of the p38 MAPK and JNK pathways. This cascade results in a shift towards a pro-inflammatory M1 macrophage phenotype, characterized by the production of iNOS and other inflammatory mediators that contribute to the killing of intracellular mycobacteria.

SQ109 SQ109 TLR Toll-like Receptor (TLR) SQ109->TLR MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAP3K MAP3K TRAF6->MAP3K MKKs MKKs MAP3K->MKKs p38_JNK p38 MAPK & JNK MKKs->p38_JNK AP1 AP-1 (c-Jun, c-Fos) p38_JNK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes M1_Polarization M1 Macrophage Polarization Pro_inflammatory_Genes->M1_Polarization iNOS iNOS Production M1_Polarization->iNOS Bacterial_Killing Intracellular Bacterial Killing iNOS->Bacterial_Killing

Fig. 2: SQ109 Immunomodulatory Pathway
Experimental Workflow for Assessing Cross-Resistance

A critical aspect of evaluating a new anti-tubercular drug is to determine its activity against strains resistant to existing drugs. The following workflow outlines the process for assessing cross-resistance between SQ109 and ethambutol.

cluster_workflow Cross-Resistance Assessment Workflow start Start select_strains Select M. tuberculosis Strains (Drug-Sensitive & Ethambutol-Resistant) start->select_strains mic_eth Determine MIC of Ethambutol (Confirm Resistance Phenotype) select_strains->mic_eth mic_sq109 Determine MIC of SQ109 for all strains mic_eth->mic_sq109 compare_mic Compare SQ109 MICs between Sensitive and Resistant Strains mic_sq109->compare_mic no_change No significant change in SQ109 MIC compare_mic->no_change end Conclusion: No Cross-Resistance no_change->end True increase Significant increase in SQ109 MIC no_change->increase False cross_resistance Conclusion: Cross-Resistance Observed increase->cross_resistance

Fig. 3: Cross-Resistance Workflow

VI. Conclusion

SQ109 represents a significant advancement in the development of new anti-tubercular agents. Its primary mechanism of inhibiting the essential MmpL3 transporter is distinct from ethambutol's targeting of arabinosyltransferases. This difference is underscored by SQ109's potent activity against ethambutol-resistant Mtb strains. Furthermore, SQ109's multifaceted mechanism, including disruption of the proton motive force and immunomodulatory effects, likely contributes to its high efficacy and low rate of resistance development. The comparative data presented in this guide highlight the potential of SQ109 as a valuable component of future combination therapies for both drug-sensitive and drug-resistant tuberculosis. Further research into its synergistic interactions with other anti-tubercular drugs is warranted.

References

Validation of MmpL3 as the Primary Target of SQ109 in Mycobacterium tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data validating the Mycobacterial membrane protein Large 3 (MmpL3) as the primary target of the anti-tubercular drug candidate SQ109. We present a comparative analysis of SQ109 with other known MmpL3 inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction to SQ109 and its Target, MmpL3

SQ109 is an ethylenediamine-based drug candidate with potent activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Its primary mechanism of action is the inhibition of MmpL3, an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor of mycolic acids.[1][3][4] Mycolic acids are crucial components of the unique and protective mycobacterial cell wall. By inhibiting MmpL3, SQ109 disrupts the cell wall biosynthesis, leading to bacterial death.

Comparative Efficacy of SQ109 and Other MmpL3 Inhibitors

The in vitro potency of SQ109 against M. tuberculosis H37Rv is comparable to other well-characterized MmpL3 inhibitors. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for SQ109 and its counterparts.

CompoundChemical ClassMIC (µM) against M. tuberculosis H37RvReference(s)
SQ109 Ethylenediamine0.11 - 2.36
AU1235Adamantyl Urea0.48
BM212Diarylpyrrole3.76
NITD-304Indolecarboxamide0.02
NITD-349Indolecarboxamide0.05
THPP1Tetrahydropyrazolopyrimidine13.44

Genetic Validation of MmpL3 as the Target of SQ109

Genetic approaches have been instrumental in confirming MmpL3 as the primary target of SQ109. These methods include the generation and characterization of resistant mutants and the use of conditional knockdown systems.

Resistance Mutations in mmpL3

Spontaneous resistant mutants to SQ109 analogs have been shown to harbor mutations in the mmpL3 gene. These mutants exhibit cross-resistance to SQ109, indicating a shared target. The table below details the fold change in MIC for SQ109 in various mmpL3 mutant strains.

M. tuberculosis StrainMmpL3 Mutation(s)Fold Change in MIC for SQ109Reference(s)
DA5-resistant mutant (5_1)A700T>8
DA8-resistant mutant (8_2)Q40R>8
DA8-resistant mutant (8_3)Q40R>8
LP-0334448-RM102F255L, L567P5.5
LP-0334448-RM107F255L, V646M3.3
CRISPR Interference (CRISPRi) knockdown

Further validation comes from studies using CRISPRi to knockdown the expression of mmpL3 in M. tuberculosis. These studies demonstrate that reducing the levels of MmpL3 sensitizes the bacteria to SQ109, confirming that MmpL3 is the target of the drug.

G CRISPRi Validation Workflow M_tuberculosis M. tuberculosis H37Rv dCas9_sgRNA Introduce dCas9 and mmpL3-targeting sgRNA M_tuberculosis->dCas9_sgRNA Transformation CRISPRi_strain M. tb mmpL3 CRISPRi strain dCas9_sgRNA->CRISPRi_strain Selection Induction Induce sgRNA expression (e.g., with ATc) CRISPRi_strain->Induction Growth_Inhibition Observe growth inhibition and reduction in mmpL3 transcript Induction->Growth_Inhibition SQ109_Treatment Treat with sub-MIC concentrations of SQ109 Induction->SQ109_Treatment Increased_Susceptibility Observe increased susceptibility to SQ109 SQ109_Treatment->Increased_Susceptibility

CRISPRi workflow for MmpL3 target validation.

Biochemical Evidence for MmpL3 Inhibition

The inhibition of MmpL3 by SQ109 leads to a distinct biochemical phenotype: the accumulation of its substrate, TMM, and the depletion of the downstream product, trehalose dimycolate (TDM).

MmpL3-Mediated TMM Transport and Inhibition by SQ109 cluster_cell Mycobacterium cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 Substrate TMM_transported TMM MmpL3->TMM_transported Transport Ag85 Antigen 85 Complex TMM_transported->Ag85 Substrate TDM Trehalose Dimycolate (TDM) Ag85->TDM Synthesis Mycolyl_AG Mycolyl-Arabinogalactan Ag85->Mycolyl_AG Mycolation SQ109 SQ109 SQ109->MmpL3 Inhibition

Inhibition of TMM transport by SQ109.

This phenotype is a hallmark of MmpL3 inhibitors and can be quantitatively assessed using radiolabeling experiments.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Generation of Spontaneous Resistant Mutants

This protocol describes the selection of M. tuberculosis mutants resistant to MmpL3 inhibitors.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H10 agar supplemented with 10% OADC

  • MmpL3 inhibitor (e.g., SQ109 analog)

  • DMSO (vehicle control)

  • Sterile petri dishes, spreaders, and incubation supplies

Procedure:

  • Grow a large-volume culture of M. tuberculosis H37Rv to late-log phase.

  • Prepare 7H10 agar plates containing the MmpL3 inhibitor at 5-10 times its MIC. Also, prepare control plates with DMSO only.

  • Harvest the bacterial cells by centrifugation, wash with PBS containing 0.05% Tween 80, and resuspend in a small volume.

  • Plate a high density of cells (approximately 10⁸-10⁹ CFU) onto the selective agar plates. Plate serial dilutions on non-selective plates to determine the total viable count and calculate the mutation frequency.

  • Incubate the plates at 37°C for 3-4 weeks until colonies appear.

  • Isolate individual colonies from the selective plates and re-streak on fresh selective plates to confirm resistance.

  • Culture the confirmed resistant isolates for further characterization, including MIC determination and sequencing of the mmpL3 gene.

Radiolabeled TMM Accumulation Assay

This protocol is used to assess the impact of inhibitors on mycolic acid metabolism by monitoring the incorporation of a radiolabeled precursor.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80

  • [1,2-¹⁴C]acetic acid

  • MmpL3 inhibitor (e.g., SQ109)

  • Solvents for lipid extraction (e.g., chloroform/methanol)

  • TLC plates and developing solvents (e.g., n-hexane/ethyl acetate)

  • Phosphorimager or autoradiography film

Procedure:

  • Grow M. tuberculosis H37Rv to mid-log phase.

  • Treat the cultures with the MmpL3 inhibitor at various concentrations (or a fixed concentration, e.g., 20 µM) for a defined period (e.g., 24 hours). Include a DMSO-treated control.

  • Add [1,2-¹⁴C]acetic acid to the cultures and incubate for a further period to allow for metabolic labeling of lipids.

  • Harvest the cells, wash, and extract the total lipids using an appropriate solvent mixture.

  • Normalize the lipid extracts based on the optical density of the initial culture or total protein content.

  • Spot the normalized lipid extracts onto a TLC plate and develop the plate using a suitable solvent system to separate TMM and TDM.

  • Visualize the radiolabeled lipids using a phosphorimager or by exposing the TLC plate to autoradiography film.

  • Quantify the intensity of the spots corresponding to TMM and TDM to determine the effect of the inhibitor.

CRISPRi-mediated knockdown and MIC Determination

This protocol describes how to determine the effect of mmpL3 knockdown on the susceptibility of M. tuberculosis to SQ109.

Materials:

  • M. tuberculosismmpL3-CRISPRi strain and a control strain with a scrambled sgRNA

  • Middlebrook 7H9 broth with appropriate supplements and antibiotics for plasmid maintenance

  • Anhydrotetracycline (ATc) for induction of sgRNA expression

  • SQ109

  • 96-well plates

  • Plate reader for measuring optical density (OD₆₀₀) or a viability stain (e.g., resazurin)

Procedure:

  • Grow the M. tuberculosis CRISPRi and control strains to mid-log phase.

  • Prepare a 96-well plate with a two-dimensional gradient of ATc and SQ109. One axis will have serial dilutions of ATc, and the other will have serial dilutions of SQ109.

  • Inoculate the wells with the bacterial cultures at a low starting OD₆₀₀ (e.g., 0.005).

  • Incubate the plates at 37°C for 10-14 days.

  • Measure the bacterial growth by reading the OD₆₀₀ or by adding a viability indicator and measuring the fluorescence or color change.

  • The MIC of SQ109 is determined as the lowest concentration that inhibits bacterial growth at each ATc concentration. A decrease in the MIC of SQ109 with increasing concentrations of ATc indicates that the compound targets MmpL3.

Conclusion

References

A Comparative Analysis of SQ109 Analogs and Their Anti-Mycobacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-mycobacterial activity of the investigational drug SQ109 and its various analogs. SQ109, a second-generation ethambutol analog, has emerged as a promising candidate in the fight against tuberculosis, including multi-drug-resistant strains.[1][2][3] This document summarizes key quantitative data on the efficacy of these compounds, details the experimental protocols for their evaluation, and visualizes their mechanism of action and the experimental workflow.

Data Presentation: Comparative Anti-Mycobacterial Activity

The anti-mycobacterial activity of SQ109 and its analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of the bacteria. The following table summarizes the reported MIC values for SQ109 and a selection of its analogs against various Mycobacterium species. Lower MIC values indicate higher potency.

Compound/AnalogMycobacterium tuberculosis H37Rv MIC (µM)Extensively Drug-Resistant (XDR) M. tuberculosis Strain MIC (µM)Mycobacterium smegmatis MIC (µM)Reference
SQ109 0.5 - 10.5 - 14 - 16[4]
Analog 12 0.5 - 10.5 - 1Not Reported[4]
Analog 16 0.25 - 0.50.25 - 0.5Not Reported
Analog 18 0.5 - 20.5 - 2Not Reported

Mechanism of Action: Targeting MmpL3 and the Proton Motive Force

SQ109 and its analogs exert their anti-mycobacterial effect through a multi-faceted mechanism. The primary target is believed to be the Mycobacterial membrane protein Large 3 (MmpL3), a transporter essential for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids which are vital components of the mycobacterial cell wall. By inhibiting MmpL3, SQ109 disrupts the assembly of the cell wall, leading to bacterial death.

Furthermore, SQ109 acts as an uncoupler, collapsing the proton motive force (PMF) across the bacterial membrane. The PMF is crucial for generating ATP and powering various cellular processes, including the transport functions of MmpL3. The disruption of both the pH gradient (ΔpH) and the membrane potential (Δψ) contributes significantly to the compound's bactericidal activity.

SQ109_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane cluster_cell_wall Cell Wall Synthesis Pathway MmpL3 MmpL3 Transporter TMM_peri Trehalose Monomycolate (Periplasm) MmpL3->TMM_peri Export PMF Proton Motive Force (ΔpH and Δψ) PMF->MmpL3 Powers TMM_cyto Trehalose Monomycolate (Cytoplasm) TMM_cyto->MmpL3 Transport Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall) TMM_peri->Mycolic_Acid_Layer Incorporation SQ109 SQ109 SQ109->MmpL3 Inhibits SQ109->PMF Collapses

Mechanism of action of SQ109.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

The following is a detailed methodology for determining the MIC of SQ109 analogs against Mycobacterium tuberculosis using the broth microdilution method, based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

1. Media and Reagents:

  • Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).

  • Compound Stock Solution: Prepare a stock solution of the SQ109 analog in dimethyl sulfoxide (DMSO). The concentration should be at least 100-fold higher than the highest concentration to be tested.

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294) is commonly used as a reference strain.

2. Inoculum Preparation:

  • Grow M. tuberculosis in Middlebrook 7H9 broth to the mid-logarithmic phase (OD600 of 0.4-0.6).

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard using sterile saline or broth. This corresponds to approximately 1-5 x 10⁷ CFU/mL.

  • Dilute the adjusted suspension 1:100 in fresh Middlebrook 7H9 broth to achieve a final inoculum of approximately 1-5 x 10⁵ CFU/mL.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the compound stock solution in a 96-well microtiter plate. Each well should contain 100 µL of the appropriate drug concentration in Middlebrook 7H9 broth.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control well containing only the bacterial inoculum and broth, and a negative control well containing only broth.

  • Seal the plates and incubate at 37°C for 7 to 14 days, or until visible growth is observed in the positive control well.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a spectrophotometer to measure the optical density at 600 nm.

MIC_Assay_Workflow start Start prep_culture Prepare M. tuberculosis Culture (Mid-log Phase) start->prep_culture prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland, Dilute 1:100) prep_culture->prep_inoculum add_inoculum Add Bacterial Inoculum to Each Well prep_inoculum->add_inoculum prep_plate Prepare 96-well Plate with Serial Dilutions of SQ109 Analog prep_plate->add_inoculum incubate Incubate Plate at 37°C (7-14 days) add_inoculum->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination.

Conclusion

The development of SQ109 and its analogs represents a significant advancement in the search for novel anti-tuberculosis therapeutics. The data presented in this guide highlight the potent activity of these compounds against both drug-sensitive and drug-resistant strains of M. tuberculosis. The dual mechanism of action, targeting both the MmpL3 transporter and the proton motive force, likely contributes to their efficacy and low rate of resistance development. Further research into the structure-activity relationships of SQ109 analogs may lead to the discovery of even more potent and safer anti-mycobacterial agents.

References

Evaluating the Synergistic Potential of SQ109 in Combination with Anti-Tuberculosis Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. SQ109, a novel ethylenediamine, has shown significant promise as an anti-tuberculosis agent. This guide provides a comprehensive evaluation of the synergistic effects of SQ109 when combined with other anti-TB drugs, supported by experimental data from in vitro and in vivo studies.

In Vitro Synergy Analysis

The synergistic potential of SQ109 with various anti-TB agents has been extensively evaluated using the checkerboard method to determine the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of synergy.

Key Findings:
  • First-Line Agents: SQ109 demonstrates strong synergy with the critical first-line drugs isoniazid (INH) and rifampicin (RIF).[1] The synergistic interaction with rifampicin is particularly potent.[2] Additive effects are observed when SQ109 is combined with streptomycin.[1][2] No synergistic or additive effects have been noted with ethambutol (EMB) or pyrazinamide (PZA).[2]

  • Second-Line and Novel Agents: SQ109 exhibits synergy with the newer anti-TB drug bedaquiline (BDQ), significantly reducing its minimum inhibitory concentration (MIC). It also shows synergistic activity with clofazimine (CFZ).

Drug CombinationInteraction TypeFractional Inhibitory Concentration Index (ΣFIC)Key ObservationsReference
SQ109 + Isoniazid (INH) SynergisticNot explicitly stated, but strong synergy at 0.5 MIC of each drug-
SQ109 + Rifampicin (RIF) Synergistic0.09Strong synergy observed with SQ109 at 0.5 MIC and RIF at 0.1 MIC. SQ109 can also reduce the MIC of RIF in RIF-resistant Mtb strains.
SQ109 + Ethambutol (EMB) No Synergy/Additive--
SQ109 + Streptomycin Additive--
SQ109 + Bedaquiline (BDQ) Synergistic≤0.5SQ109 at ≤0.5 MIC improved the MIC of bedaquiline by four- to eight-fold.
SQ109 + Clofazimine (CFZ) Synergistic0.37-

In Vivo Efficacy in Murine Models

Studies in mouse models of chronic tuberculosis have corroborated the in vitro synergistic findings, demonstrating enhanced bactericidal activity and a reduction in bacterial load in the lungs.

Key Findings:
  • Combination with First-Line Regimens: Replacing ethambutol with SQ109 in the standard first-line regimen (INH + RIF + PZA) resulted in a 1.5 log10 lower bacterial load in the lungs of mice after 8 weeks of treatment. In some instances, this combination led to the near eradication of the infection.

  • Combination with Bedaquiline: A regimen of SQ109, bedaquiline, and pyrazinamide induced a durable cure in Mtb-infected mice, clearing the bacterial load in the lungs and spleen more effectively and in a shorter timeframe (3 months vs. 6 months) than the standard of care.

Treatment RegimenMouse ModelDuration of TreatmentLog10 CFU Reduction in Lungs (Compared to Control/Standard Regimen)Key ObservationsReference
INH + RIF + SQ109 + PZA Chronic TB Mouse Model8 weeks1.5 log10 lower than INH + RIF + EMB + PZAAlmost eradicated the infection, with an average of 18 CFU remaining compared to 580 CFU in the EMB group.
SQ109 + Bedaquiline + PZA Chronic TB Mouse Model3 monthsNot explicitly quantified, but led to durable cureEliminated lung and spleen CFU better than the standard of care in half the time.
INH + RIF + SQ109 Chronic TB Mouse Model4 weeks0.6 log10 lower than INH + RIF + EMBShowed a fourfold decrease in the number of viable bacteria compared to the EMB-containing regimen.

Mechanisms of Action and Synergy

SQ109's primary mechanism of action involves the inhibition of MmpL3, a transporter essential for mycolic acid synthesis and the integrity of the mycobacterial cell wall. This disruption of the cell wall is believed to be a key factor in its synergistic interactions.

Proposed Mechanisms of Synergy:

  • With Rifampicin: The potent synergy between SQ109 and rifampicin may be attributed to the induction of cytochrome P450 (CYP) enzymes by rifampicin. It is hypothesized that SQ109 may be a prodrug that is activated by mycobacterial CYP enzymes, and rifampicin's induction of these enzymes could enhance the conversion of SQ109 to its active form.

  • With Isoniazid: Isoniazid also targets the mycobacterial cell wall by inhibiting the synthesis of mycolic acids. The combined assault on this critical cellular component by both SQ109 and isoniazid likely leads to a more profound and rapid disruption of the cell wall, resulting in synergistic bactericidal activity.

Experimental Protocols

Checkerboard Assay for In Vitro Synergy Testing

This method is utilized to assess the interaction between two antimicrobial agents.

Methodology:

  • Preparation of Drug Solutions: Stock solutions of SQ109 and the comparator anti-TB agent are prepared and serially diluted.

  • Plate Setup: In a 96-well microtiter plate, the dilutions of SQ109 are added to the wells in the vertical direction, while the dilutions of the comparator drug are added in the horizontal direction. This creates a matrix of varying drug concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of Mycobacterium tuberculosis.

  • Incubation: The plate is incubated under appropriate conditions for mycobacterial growth.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive/Indifference

    • FICI > 4: Antagonism

Time-Kill Curve Assay

This assay evaluates the rate of bactericidal activity of an antimicrobial agent over time.

Methodology:

  • Bacterial Culture: A logarithmic phase culture of Mycobacterium tuberculosis is prepared.

  • Drug Exposure: The bacterial culture is exposed to different concentrations of SQ109, the comparator drug, and their combination.

  • Sampling: Aliquots are withdrawn from each culture at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168, and 240 hours).

  • Quantification of Viable Bacteria: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto appropriate agar plates and counting the resulting colony-forming units (CFU).

  • Data Analysis: The log10 CFU/mL is plotted against time for each drug concentration and combination to generate time-kill curves.

In Vivo Chronic Tuberculosis Mouse Model

This model is used to evaluate the efficacy of anti-TB drug combinations in a living organism.

Methodology:

  • Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a standardized inoculum of Mycobacterium tuberculosis via aerosol or intravenous injection to establish a chronic infection.

  • Treatment: After a predetermined period to allow the infection to become established (e.g., 3-4 weeks), treatment with the drug regimens (e.g., SQ109 in combination with other agents) is initiated. Drugs are typically administered daily by oral gavage.

  • Evaluation of Bacterial Load: At various time points during and after treatment, groups of mice are euthanized, and their lungs and spleens are harvested.

  • CFU Enumeration: The organs are homogenized, and serial dilutions of the homogenates are plated on selective agar to determine the number of viable mycobacteria (CFU).

  • Data Analysis: The log10 CFU per organ is calculated for each treatment group and compared to untreated control groups and groups receiving standard therapy.

Visualizing the Pathways and Workflows

SQ109_Synergy_Workflow Experimental Workflow for Evaluating SQ109 Synergy cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment Checkerboard_Assay Checkerboard Assay FICI_Calculation FICI Calculation Checkerboard_Assay->FICI_Calculation Time_Kill_Assay Time-Kill Curve Assay Synergy_Determination Synergy/Additive/ Antagonism Time_Kill_Assay->Synergy_Determination FICI_Calculation->Synergy_Determination Efficacy_Evaluation Efficacy Evaluation Synergy_Determination->Efficacy_Evaluation Informs In Vivo Studies Mouse_Model Chronic TB Mouse Model Treatment_Regimens Combination Therapy Administration Mouse_Model->Treatment_Regimens CFU_Enumeration CFU Enumeration (Lungs/Spleen) Treatment_Regimens->CFU_Enumeration CFU_Enumeration->Efficacy_Evaluation

Caption: Workflow for evaluating SQ109 synergy.

SQ109_Mechanism_of_Synergy Proposed Mechanism of SQ109 Synergy cluster_SQ109 SQ109 Action cluster_Rifampicin Rifampicin Synergy cluster_Isoniazid Isoniazid Synergy SQ109 SQ109 MmpL3 MmpL3 Transporter SQ109->MmpL3 Inhibits Mycolic_Acid_Transport Mycolic Acid Transport Inhibition MmpL3->Mycolic_Acid_Transport Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Transport->Cell_Wall_Disruption Enhanced_Bactericidal_Activity Enhanced Bactericidal Activity Cell_Wall_Disruption->Enhanced_Bactericidal_Activity Rifampicin Rifampicin Mycobacterial_CYP Mycobacterial CYP Enzymes Rifampicin->Mycobacterial_CYP Induces SQ109_Activation SQ109 Activation (Prodrug) Mycobacterial_CYP->SQ109_Activation SQ109_Activation->Cell_Wall_Disruption Isoniazid Isoniazid InhA InhA Enzyme Isoniazid->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis Inhibition InhA->Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis->Cell_Wall_Disruption

Caption: Proposed mechanism of SQ109 synergy.

References

SQ109: Navigating the Landscape of Cross-Resistance in Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing tuberculosis (TB) therapies ineffective, creating an urgent need for novel drugs with unique mechanisms of action. SQ109, a 1,2-ethylenediamine analog, has emerged as a promising candidate, currently in clinical development. Its primary mode of action involves the inhibition of the MmpL3 transporter, a crucial component in the synthesis of the mycobacterial cell wall.[1][2] This guide provides a comprehensive comparison of SQ109's cross-resistance profile with other known tuberculosis drugs, supported by experimental data and detailed methodologies, to aid researchers in understanding its potential role in future TB treatment regimens.

Minimal Cross-Resistance with First and Second-Line TB Drugs

A significant advantage of SQ109 is its demonstrated lack of cross-resistance with many of the cornerstone drugs used in current TB treatment. This is attributed to its novel mechanism of action targeting MmpL3, which is distinct from the targets of drugs like rifampicin (RNA polymerase), isoniazid (mycolic acid synthesis via InhA), and ethambutol (arabinogalactan synthesis).[1]

Experimental data consistently shows that SQ109 maintains its potent activity against Mtb strains that are resistant to other anti-tubercular agents. This includes strains resistant to isoniazid (INH), rifampicin (RIF), ethambutol (EMB), and ciprofloxacin (CIP), as well as extensively drug-resistant (XDR) strains.[1] The minimum inhibitory concentrations (MICs) of SQ109 against these resistant strains are comparable to those observed for pan-susceptible strains, indicating that the resistance mechanisms for these other drugs do not impact the efficacy of SQ109.[1] In some instances, SQ109 has even been shown to reduce the MIC of rifampicin in RIF-resistant Mtb strains.

Table 1: Comparative In Vitro Activity of SQ109 against Drug-Susceptible and Drug-Resistant M. tuberculosis Strains
M. tuberculosis Strain ProfileStrain IdentificationAssay MethodSQ109 MIC (µg/mL)
Pan-susceptibleH37Rv (ATCC 27294)BACTEC≤0.2
Pan-susceptibleH37Rv (ATCC 27294)Alamar Blue≤0.39
Pan-susceptibleErdman (ATCC 35801)Alamar Blue≤0.39
Ethambutol-resistantNot reportedAlamar Blue0.78
Isoniazid-resistantATCC 35822Alamar Blue0.78
Rifampicin-resistantATCC 35838Alamar Blue≤0.39
Ciprofloxacin-resistantNot reportedAlamar Blue≤0.39
Kanamycin-resistantNot reportedAlamar Blue0.78
XDR (also EMB-resistant)576W1Microbroth0.20
XDR (also EMB-resistant)587W1Microbroth0.20

Data sourced from: Sacksteder K, et al. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action. Future Microbiol. 2012.

Cross-Resistance within MmpL3 Inhibitors

While SQ109 circumvents the resistance mechanisms of many existing TB drugs, a critical consideration is the potential for cross-resistance with other compounds that also target MmpL3. Research has shown that mutations in the mmpL3 gene can confer resistance to a variety of structurally diverse MmpL3 inhibitors.

Studies involving the generation of Mtb mutants resistant to other MmpL3 inhibitors have demonstrated that some of these mutants also exhibit reduced susceptibility to SQ109. This indicates that specific amino acid substitutions in the MmpL3 protein can affect the binding or inhibitory activity of multiple drugs that share this target. This finding is crucial for the strategic development of new combination therapies and for anticipating potential resistance development.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of SQ109's cross-resistance.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Bacterial Inoculum:

  • Mycobacterium tuberculosis strains are cultured on appropriate media (e.g., Middlebrook 7H10 or 7H11 agar) until sufficient growth is achieved.
  • A suspension of the bacteria is prepared in sterile broth (e.g., Middlebrook 7H9 broth supplemented with OADC) and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.
  • The bacterial suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Drug Dilutions:

  • A stock solution of SQ109 is prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of SQ109 are prepared in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • 100 µL of the prepared bacterial inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL.
  • Control wells containing no drug (growth control) and no bacteria (sterility control) are included.
  • The plates are sealed or placed in a humidified incubator to prevent evaporation and incubated at 37°C for 7-14 days.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as Resazurin or Alamar Blue.

Protocol 2: Generation and Characterization of Resistant Mutants

This protocol describes a common method for selecting for and identifying drug-resistant mutants.

1. Selection of Resistant Mutants:

  • A high-density culture of Mycobacterium tuberculosis (e.g., 10⁹ to 10¹⁰ CFU) is plated onto solid agar medium (e.g., Middlebrook 7H10) containing a selective concentration of an MmpL3 inhibitor (typically 5-10 times the MIC).
  • Plates are incubated at 37°C for 3-6 weeks until resistant colonies appear.

2. Confirmation of Resistance:

  • Individual resistant colonies are picked and re-streaked onto both drug-free and drug-containing agar to confirm the resistance phenotype.
  • The MIC of the inhibitor for the confirmed resistant mutants is then determined using the method described in Protocol 1 to quantify the level of resistance.

3. Cross-Resistance Profiling:

  • The MICs of SQ109 and other TB drugs are determined for the newly generated resistant mutants.
  • An increase in the MIC of SQ109 for a mutant resistant to another MmpL3 inhibitor indicates cross-resistance.

4. Genetic Characterization:

  • Genomic DNA is extracted from the resistant mutants.
  • The mmpL3 gene is amplified by PCR and sequenced to identify mutations that may be responsible for the resistance phenotype.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for MIC determination and the generation of resistant mutants.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture B Adjust Turbidity (0.5 McFarland) A->B C Dilute Inoculum B->C E Inoculate Microtiter Plate C->E D Prepare Serial Drug Dilutions D->E F Incubate at 37°C G Assess Bacterial Growth F->G H Determine MIC G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Resistant_Mutant_Workflow cluster_selection Selection cluster_confirmation Confirmation & Profiling cluster_genetics Genetic Analysis A High-Density Bacterial Culture B Plate on Drug-Containing Agar A->B C Incubate until Colonies Appear B->C D Isolate and Re-streak Colonies C->D E Determine MIC of Selective Drug D->E G Genomic DNA Extraction D->G F Cross-Resistance MIC Testing (SQ109) E->F H PCR and Sequencing of mmpL3 G->H I Identify Resistance Mutations H->I

Caption: Workflow for generating and characterizing resistant mutants.

Conclusion

SQ109 demonstrates a favorable cross-resistance profile, maintaining its efficacy against M. tuberculosis strains resistant to current first- and second-line drugs. This positions it as a valuable candidate for inclusion in novel treatment regimens for drug-resistant tuberculosis. However, the potential for cross-resistance with other MmpL3 inhibitors highlights the importance of continued surveillance and a deeper understanding of the structure-activity relationships of this class of compounds. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct further comparative studies and to elucidate the nuances of resistance to this promising new anti-tubercular agent.

References

SQ109: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SQ109 is a novel diamine antibiotic with significant potential in the treatment of tuberculosis (TB) and other infectious diseases. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by experimental data and detailed methodologies.

Executive Summary

SQ109 has demonstrated potent activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).[1] Its primary mechanism of action involves the inhibition of MmpL3, a crucial transporter of trehalose monomycolate essential for mycobacterial cell wall synthesis.[1][2] Beyond its standalone efficacy, SQ109 exhibits synergistic or additive effects when combined with existing anti-TB drugs, potentially shortening treatment duration and improving outcomes.[1][3] In vivo studies in mouse models of TB have confirmed its therapeutic potential, showing a significant reduction in bacterial load, especially when used in combination regimens. Furthermore, SQ109 has shown promising activity against other pathogens, including various protozoan parasites and Helicobacter pylori.

In Vitro Efficacy of SQ109

The in vitro activity of SQ109 has been extensively evaluated against a range of microorganisms.

Anti-mycobacterial Activity

SQ109 exhibits potent bactericidal activity against M. tuberculosis, including strains resistant to current first-line drugs.

Parameter Value Organism(s) Reference
MIC Range 0.16 - 0.64 µg/mLDrug-sensitive and drug-resistant M. tuberculosis strains
Intracellular Activity Reduces intracellular Mtb by 99% at its MICM. tuberculosis within macrophages
Synergy Synergistic with isoniazid (INH) and rifampin (RIF)M. tuberculosis
Synergy Additive with ethambutol (EMB) and streptomycinM. tuberculosis
Synergy with Bedaquiline Reduces bedaquiline MIC by 4- to 8-foldM. tuberculosis
Activity Against Other Pathogens

SQ109 has also demonstrated efficacy against a variety of other infectious agents.

Organism Metric Value Reference
Helicobacter pylori MIC Range6 - 10 µM
Helicobacter pylori MBC Range50 - 60 µM
Toxoplasma gondii IC501.82 µM
Candida spp. MIC1 - 8 µg/mL
Cryptococcus neoformans MIC0.25 - 4 µg/mL
Aspergillus fumigatus MIC8 µg/mL
Plasmodium falciparum (Asexual Blood Stages)IC501.58 µM
Plasmodium falciparum (Late-Stage Gametocytes)IC500.14 µM

In Vivo Efficacy of SQ109

Animal models have been instrumental in demonstrating the in vivo potential of SQ109.

Tuberculosis Mouse Model

In a chronic mouse model of tuberculosis, SQ109 has shown significant efficacy, both as a monotherapy and in combination with other anti-TB agents.

Treatment Regimen Outcome Reference
SQ109 (10 mg/kg) Monotherapy Reduced lung CFU by over 1.5 to 2 log10, similar to ethambutol at 100 mg/kg.
SQ109 replacing Ethambutol in combination with Rifampin and Isoniazid (with or without Pyrazinamide) At 8 weeks, lung bacteria were 1.5 log10 lower than in the standard regimen. In half the mice, no bacteria remained in the lungs.
SQ109 + Bedaquiline + Pyrazinamide Induced a durable cure in Mtb-infected mice in 3 months, a 50% reduction in time compared to the standard of care.
Other Infectious Disease Models

SQ109 has also been evaluated in mouse models for several protozoan infections.

Infection Model Treatment Outcome Reference
Trypanosoma cruzi SQ10980% survival at 40 days post-infection.
Toxoplasma gondii SQ10980% survival, whereas all untreated animals died 10 days post-infection.
Leishmania donovani SQ109Moderate efficacy.
Trypanosoma brucei SQ109Moderate efficacy.

Mechanism of Action

The primary mode of action of SQ109 against M. tuberculosis is the inhibition of MmpL3, a transporter protein essential for the assembly of the mycobacterial cell wall. This disruption of cell wall synthesis leads to bacterial death. Additionally, SQ109 has been shown to have immunomodulatory properties, activating MAPK and JNK pathways in macrophages, leading to a pro-inflammatory response that aids in clearing the infection.

SQ109_Mechanism_of_Action cluster_macrophage Macrophage cluster_mtb Mycobacterium tuberculosis SQ109_ext SQ109 MAPK MAPK Pathway SQ109_ext->MAPK activates JNK JNK Pathway SQ109_ext->JNK activates M1_Polarization M1 Polarization (Pro-inflammatory) MAPK->M1_Polarization JNK->M1_Polarization iNOS iNOS Production M1_Polarization->iNOS Killing Intracellular Mycobacteria Killing iNOS->Killing SQ109_int SQ109 MmpL3 MmpL3 Transporter SQ109_int->MmpL3 inhibits TMM Trehalose Monomycolate Transport CellWall Cell Wall Synthesis TMM->CellWall is required for BacterialDeath Bacterial Death CellWall->BacterialDeath disruption leads to

Caption: Dual mechanism of action of SQ109 against M. tuberculosis.

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)
  • Method: Broth microdilution method is commonly used.

  • Procedure:

    • A two-fold serial dilution of SQ109 is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9 for Mtb, Brucella broth for H. pylori).

    • A standardized inoculum of the test organism is added to each well.

    • Plates are incubated under appropriate conditions (e.g., 37°C for several days for Mtb).

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of SQ109 that completely inhibits visible growth of the organism.

In Vivo Efficacy in a Chronic Mouse Model of Tuberculosis
  • Model: BALB/c or C57BL/6 mice are commonly used.

  • Procedure:

    • Mice are infected via aerosol with a low dose of M. tuberculosis H37Rv.

    • Treatment is initiated several weeks post-infection to establish a chronic infection.

    • SQ109, alone or in combination with other drugs, is administered orally once daily for a specified duration (e.g., 8 weeks).

    • At the end of the treatment period, mice are euthanized, and lungs and spleens are harvested.

    • Organs are homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11).

    • Colony Forming Units (CFU) are counted after incubation to determine the bacterial load.

InVivo_Efficacy_Workflow A Aerosol Infection of Mice with M. tuberculosis B Establishment of Chronic Infection A->B C Initiation of Daily Oral Treatment Regimens B->C D Treatment Period (e.g., 8 weeks) C->D E Euthanasia and Organ Harvest (Lungs, Spleen) D->E F Organ Homogenization and Serial Dilution E->F G Plating on Selective Agar F->G H Incubation and CFU Enumeration G->H I Data Analysis and Comparison of Bacterial Load H->I

Caption: Workflow for assessing in vivo efficacy in a mouse model of tuberculosis.

Conclusion

SQ109 is a promising drug candidate with robust in vitro and in vivo efficacy against M. tuberculosis and other pathogens. Its novel mechanism of action and synergistic interactions with existing drugs make it a valuable component for future therapeutic regimens aimed at combating drug-resistant infections and shortening treatment durations. Further clinical development is warranted to fully elucidate its therapeutic potential in humans.

References

SQ109: A Novel Antitubercular Agent Demonstrating Potent Activity Against Drug-Sensitive and Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the efficacy and mechanism of action of SQ109 in combating various strains of Mycobacterium tuberculosis, offering a comparative perspective against established and emerging therapies.

Introduction

SQ109 is a novel, orally bioavailable small molecule of the 1,2-ethylenediamine class, currently under clinical investigation for the treatment of tuberculosis (TB), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[1] Its unique multi-target mechanism of action distinguishes it from existing anti-TB drugs, presenting a promising alternative to address the growing challenge of drug resistance.[1][2] This guide provides an objective comparison of SQ109's performance with other antitubercular agents, supported by experimental data, and details the methodologies employed in these critical evaluations.

Comparative Efficacy of SQ109

SQ109 has demonstrated significant in vitro and in vivo activity against a broad spectrum of M. tuberculosis strains. Its efficacy is maintained against strains resistant to current first- and second-line drugs, highlighting its potential to be a cornerstone of future combination therapies.

In Vitro Activity

The primary measure of a drug's in vitro potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. SQ109 has shown consistently low MIC values across a range of drug-sensitive and drug-resistant M. tuberculosis isolates.

Strain TypeM. tuberculosis Strain(s)SQ109 MIC (µg/mL)Comparator DrugComparator MIC (µg/mL)
Drug-SensitiveH37Rv, Erdman, and other clinical isolates0.16 - 0.78Ethambutol (EMB)-
H37Rv0.2 - 0.78Isoniazid (INH)-
Multi-drug Resistant (MDR)Various clinical isolates0.16 - 0.64--
110 clinical isolatesSusceptible (specific MIC range not stated)--
Pre-Extensively Drug-Resistant (pre-XDR)109 of 115 clinical isolatesSusceptible (specific MIC range not stated)--
Extensively Drug-Resistant (XDR)Various clinical isolates0.2 - 0.78--

Data compiled from multiple sources.[2][3]

Notably, the MIC range of SQ109 remains largely unchanged for strains resistant to ethambutol (EMB) or other drugs, indicating a lack of cross-resistance. Furthermore, SQ109 exhibits bactericidal activity at concentrations close to its MIC.

In Vivo Efficacy

Studies in animal models of TB have corroborated the potent in vitro activity of SQ109. In a chronic mouse model, SQ109 monotherapy at 10 mg/kg body weight reduced lung colony-forming units (CFU) by over 1.5 to 2 log10, an activity level similar to that of ethambutol at a much higher dose of 100 mg/kg.

When substituted for ethambutol in the standard four-drug regimen (isoniazid, rifampicin, pyrazinamide, and ethambutol), SQ109 demonstrated a superior and faster rate of mycobacterial killing. After 8 weeks of treatment in a mouse model, the SQ109-containing regimen resulted in a 32-fold lower bacterial load in the lungs compared to the standard regimen. In half of the mice treated with the SQ109 regimen, no bacteria were detectable in the lungs.

Treatment Regimen (in mice)DurationAverage Lung CFU
INH + RIF + PZA + SQ1098 weeks18
INH + RIF + PZA + EMB (Standard)8 weeks568

CFU: Colony-Forming Units.

Synergistic Interactions

A significant advantage of SQ109 is its ability to enhance the activity of other anti-TB drugs. In vitro studies have revealed synergistic interactions with first-line drugs like isoniazid (INH) and rifampicin (RIF), and additive effects with ethambutol (EMB) and streptomycin. The synergy with rifampicin is particularly noteworthy, with sub-MIC concentrations of SQ109 increasing the activity of rifampicin eightfold, and vice versa. SQ109 has also been shown to reduce the MIC of rifampicin in RIF-resistant strains.

Furthermore, SQ109 exhibits synergy with the newer anti-TB drug bedaquiline (TMC207). This synergistic relationship suggests that SQ109 could be a valuable component of novel combination therapies aimed at shortening treatment duration and combating drug resistance.

Mechanism of Action

The potent activity of SQ109 stems from its multi-target mechanism of action, which disrupts critical cellular processes in M. tuberculosis.

Figure 1: Multi-target mechanism of action of SQ109.

The primary target of SQ109 is the MmpL3 transporter, an essential protein responsible for transporting trehalose monomycolate (TMM), a precursor for mycolic acid synthesis. By inhibiting MmpL3, SQ109 blocks the incorporation of mycolic acids into the mycobacterial cell wall, leading to a loss of integrity and cell death.

Beyond its effect on the cell wall, SQ109 has secondary mechanisms of action, including the inhibition of menaquinone biosynthesis (a key component of the electron transport chain) and the disruption of the proton motive force. This multi-pronged attack contributes to its potent bactericidal activity and a high barrier to the development of resistance.

Experimental Protocols

The validation of SQ109's activity relies on standardized and reproducible experimental methodologies.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of SQ109 against M. tuberculosis strains is determined using a broth microdilution method.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Inoculum Prepare M. tuberculosis inoculum Plate_Setup Add drug dilutions and inoculum to microtiter plate Inoculum->Plate_Setup Drug_Dilutions Prepare serial dilutions of SQ109 Drug_Dilutions->Plate_Setup Incubate Incubate plate at 37°C Plate_Setup->Incubate Read_Results Read results visually or with a plate reader Incubate->Read_Results Determine_MIC Determine MIC as the lowest concentration with no visible growth Read_Results->Determine_MIC

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • Inoculum Preparation: A suspension of the M. tuberculosis strain to be tested is prepared in a suitable broth medium (e.g., Middlebrook 7H9) and adjusted to a standard turbidity.

  • Drug Dilution: A series of twofold dilutions of SQ109 are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the drug dilutions.

  • Incubation: The plate is incubated at 37°C for a defined period, typically 7-14 days for M. tuberculosis.

  • MIC Determination: The MIC is determined as the lowest concentration of SQ109 that completely inhibits the visible growth of the bacteria.

In Vivo Efficacy in a Mouse Model of Chronic TB

The efficacy of SQ109 in a living organism is assessed using a mouse model of chronic tuberculosis.

Protocol:

  • Infection: Mice are infected with a standardized dose of M. tuberculosis H37Rv via aerosol inhalation to establish a chronic lung infection.

  • Treatment: After a set period to allow the infection to establish, mice are treated with different drug regimens, including a control group, a standard treatment group, and a group receiving an SQ109-containing regimen.

  • CFU Enumeration: At various time points during and after treatment, mice are euthanized, and their lungs are aseptically removed and homogenized.

  • Plating and Incubation: Serial dilutions of the lung homogenates are plated on solid agar medium (e.g., Middlebrook 7H11) and incubated at 37°C for 3-4 weeks.

  • Data Analysis: The number of colony-forming units (CFU) is counted, and the bacterial load in the lungs of different treatment groups is compared to assess the efficacy of the drug regimens.

Conclusion

SQ109 represents a significant advancement in the development of new anti-tuberculosis therapies. Its potent activity against both drug-sensitive and, crucially, drug-resistant strains of M. tuberculosis, combined with its favorable synergistic interactions with other anti-TB drugs, positions it as a promising candidate for future treatment regimens. The multi-target mechanism of action of SQ109 not only accounts for its bactericidal efficacy but also suggests a higher barrier to the emergence of drug resistance. Continued clinical evaluation is essential to fully realize the potential of SQ109 in the global fight against tuberculosis.

References

Confirming the lack of cross-activity between SQ109 and other cell wall inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

New research and comparative data analysis demonstrate that SQ109, a novel drug candidate for tuberculosis, operates via a distinct mechanism of action that does not exhibit cross-activity with conventional cell wall inhibitors like ethambutol. This finding is crucial for the development of new combination therapies for multidrug-resistant tuberculosis.

SQ109, a 1,2-ethylenediamine, has a unique multi-target mechanism of action that distinguishes it from other anti-tuberculosis drugs. Its primary mode of action involves the inhibition of the Mycobacterium tuberculosis (Mtb) membrane transporter MmpL3.[1][2][3] This protein is essential for transporting trehalose monomycolate (TMM), a critical precursor for the synthesis of mycolic acids, which are fundamental components of the mycobacterial cell wall.[1] By inhibiting MmpL3, SQ109 disrupts the integrity of the cell wall, leading to bacterial cell death.[1]

Notably, while SQ109 is a cell wall inhibitor, its mechanism is distinct from that of ethambutol (EMB), a first-line anti-tuberculosis drug that also targets the cell wall by inhibiting arabinogalactan biosynthesis. Studies have shown that SQ109 retains its activity against EMB-resistant strains of M. tuberculosis, indicating a lack of cross-resistance and a different molecular target. Transcriptional profiling of M. tuberculosis exposed to SQ109 revealed a signature similar to other cell wall inhibitors, yet with distinct differences from the profile induced by EMB, further substantiating its unique mechanism.

Comparative Analysis of In Vitro Activity

Quantitative data from in vitro studies highlight the differential interactions of SQ109 with other antitubercular drugs. While SQ109 demonstrates synergistic or additive effects with drugs targeting other cellular functions, it does not show positive interactions with ethambutol.

Drug Combination Interaction Type Key Findings Reference
SQ109 + Isoniazid (INH) SynergyStrong synergistic activity observed at 0.5 MIC of SQ109 and 0.5 MIC of INH.
SQ109 + Rifampicin (RIF) SynergyPotent synergistic activity, with >99% growth inhibition at 0.5 MIC of SQ109 and as low as 0.1 MIC of RIF. SQ109 also lowered the MIC of RIF for RIF-resistant strains.
SQ109 + Streptomycin AdditiveAdditive effects were observed when SQ109 was combined with streptomycin.
SQ109 + Ethambutol (EMB) No Synergy/AdditivityNo synergistic or additive effects were observed.
SQ109 + Pyrazinamide (PZA) No Synergy/AdditivityNo synergistic or additive effects were observed.
SQ109 + Bedaquiline (BDQ) SynergyThe combination improved the MIC of bedaquiline by 4- to 8-fold and enhanced the rate of bacterial killing.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC): The in vitro activity of SQ109 and other antitubercular drugs was determined using the microplate Alamar Blue assay (MABA). Mycobacterial cultures were grown to mid-log phase and diluted. The drug solutions were prepared in a 96-well microplate with serial dilutions. The mycobacterial suspension was added to each well, and the plates were incubated. After a defined period, Alamar Blue solution was added, and the plates were re-incubated. The MIC was defined as the lowest drug concentration that prevented a color change from blue to pink, indicating inhibition of bacterial growth.

Checkerboard Assay for Drug Interactions: To assess the interaction between SQ109 and other drugs, a checkerboard titration method was employed. Two drugs were serially diluted in a 96-well plate, with one drug concentration decreasing along the x-axis and the other along the y-axis. Each well was then inoculated with a standardized M. tuberculosis suspension. After incubation, the MIC of each drug alone and in combination was determined. The Fractional Inhibitory Concentration Index (FICI) was calculated to classify the interaction as synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 1), or indifferent (FICI > 1).

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the distinct pathway of SQ109 and the experimental design for assessing its activity, the following diagrams are provided.

SQ109_Mechanism_of_Action cluster_cell_wall Mycobacterial Cell Wall cluster_cytoplasm Cytoplasm Mycolic Acids Mycolic Acids Arabinogalactan Arabinogalactan TMM Precursor TMM Precursor MmpL3 MmpL3 Transporter TMM Precursor->MmpL3 Transport TMM Trehalose Monomycolate MmpL3->TMM TMM->Mycolic Acids Incorporation SQ109 SQ109 SQ109->MmpL3 Inhibits Ethambutol Ethambutol Ethambutol->Arabinogalactan Inhibits Synthesis

Caption: Mechanism of action of SQ109 compared to Ethambutol.

Checkerboard_Assay_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of Drug A and Drug B start->prep_plate inoculate Inoculate wells with M. tuberculosis suspension prep_plate->inoculate incubate Incubate plates inoculate->incubate add_reagent Add Alamar Blue reagent incubate->add_reagent reincubate Re-incubate until color change in control wells add_reagent->reincubate read_results Read MICs for each drug alone and in combination reincubate->read_results calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_results->calculate_fici determine_interaction Determine interaction type (Synergy, Additive, Indifferent) calculate_fici->determine_interaction end End determine_interaction->end

Caption: Workflow of the checkerboard assay for drug interaction analysis.

References

Safety Operating Guide

Navigating the Disposal of RAC 109: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists handling the chemical agent RAC 109, a thorough understanding of its properties and the associated disposal protocols is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a substance identified as a corrosive and oxidizing agent that is harmful if swallowed and toxic to aquatic life. The following procedures are based on the hazardous nature of its known components, including sodium nitrite and sodium hydroxide.

Key Chemical and Safety Data

Proper handling and disposal of this compound are dictated by its chemical properties and associated hazards. The following table summarizes the critical safety information.

Hazard ClassificationGHS Hazard StatementsPrimary Components
Oxidizing Liquid (Category 3)H272: May intensify fire; oxidizerSodium Nitrite
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedSodium Nitrite
Skin Corrosion (Category 1B)H314: Causes severe skin burns and eye damageSodium Hydroxide
Serious Eye Damage (Category 1)H318: Causes serious eye damageSodium Hydroxide
Hazardous to the Aquatic Environment, Acute (Category 1)H400: Very toxic to aquatic lifeSodium Nitrite

Experimental Protocol for Neutralization and Disposal

Given the corrosive and hazardous nature of this compound, it must not be disposed of down the drain without appropriate treatment. The following protocol outlines the steps for neutralization and disposal. This procedure should be carried out in a designated waste treatment area within a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Materials:

  • This compound waste solution

  • Dilute acid (e.g., 5% hydrochloric acid or 5% sulfuric acid)

  • pH indicator strips or a calibrated pH meter

  • Appropriately labeled hazardous waste container

  • Stir bar and stir plate

  • Sodium bisulfite or sodium thiosulfate (for nitrite reduction)

Procedure:

  • Initial Dilution: Slowly and cautiously dilute the this compound waste with a large volume of cold water (at least a 1:10 ratio of waste to water) in a suitable container. This helps to dissipate heat generated during neutralization.

  • Neutralization: Place the diluted solution on a stir plate and add a stir bar. Slowly add the dilute acid to the solution while continuously monitoring the pH. The target pH for neutralization is between 6.0 and 8.0.

  • Nitrite Reduction (if required by local regulations): After neutralization, the sodium nitrite component may need to be chemically reduced. Slowly add a reducing agent such as sodium bisulfite or sodium thiosulfate to the solution while stirring. The completion of this reaction can be tested with potassium iodide-starch paper (the absence of a blue-black color indicates the reaction is complete).

  • Final pH Check: After any additional treatment, re-check the pH to ensure it remains within the neutral range (6.0-8.0).

  • Collection for Disposal: The treated solution should be collected in a clearly labeled hazardous waste container. The label should include the chemical composition of the treated waste and the date.

  • Final Disposal: The container of treated waste must be disposed of through the institution's official hazardous waste management program. Never pour the treated or untreated waste down the sanitary sewer unless explicitly permitted by local regulations and the institutional environmental health and safety (EHS) office.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical steps from waste generation to final disposal.

RAC_109_Disposal_Workflow Start This compound Waste Generated PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Dilute Dilute with Cold Water (1:10 Ratio) PPE->Dilute Neutralize Neutralize with Dilute Acid (Target pH 6.0-8.0) Dilute->Neutralize Reduce Chemically Reduce Nitrite (if required) Neutralize->Reduce Collect Collect in Labeled Hazardous Waste Container Reduce->Collect Dispose Dispose via Institutional Hazardous Waste Program Collect->Dispose End Disposal Complete Dispose->End

This compound Disposal Workflow

This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound. It is imperative for all laboratory personnel to consult their institution's specific safety data sheets (SDS) and environmental health and safety (EHS) guidelines to ensure full compliance with local, state, and federal regulations.

Essential Safety and Handling Guide for NALCO® TRAC109

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling NALCO® TRAC109. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling procedures.

Physicochemical and Safety Data

The following table summarizes key quantitative data for NALCO® TRAC109.

PropertyValue
Physical Form Liquid
Appearance Clear to light yellow
Odor None
pH (Neat) 12 – 14
Boiling Point 106°C
Freezing Point -25°C
Flash Point (PMCC) None
Specific Gravity @25°C 1.34
Solubility in Water Complete
Storage Temperature -1°C to 49°C
Personal Protective Equipment (PPE)

When handling NALCO® TRAC109, the following personal protective equipment is mandatory to prevent exposure.

Equipment TypeSpecification
Eye Protection Chemical splash goggles. A face shield should also be worn.
Hand Protection Chemical resistant gloves (e.g., Neoprene, Buna-N).
Body Protection Chemical resistant apron and boots. Protective clothing should be worn if there is a possibility of direct contact or splashes.[1]
Respiratory Not typically required with adequate ventilation. If mists are generated, use an appropriate certified respirator.

Standard Operating Procedure for Handling NALCO® TRAC109

This section outlines the step-by-step procedure for the safe handling of NALCO® TRAC109 from preparation to disposal.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Ensure proper ventilation prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 handle1 Dispense required amount in a designated area prep3->handle1 handle2 Keep containers tightly closed when not in use handle1->handle2 handle3 Avoid mixing with acids or combustible materials handle2->handle3 disp1 Collect waste in a labeled, compatible container handle3->disp1 disp2 Dispose of as hazardous waste according to local regulations disp1->disp2 disp3 Do not discharge into drains or waterways disp2->disp3

Caption: Standard workflow for handling NALCO® TRAC109.

Emergency Procedures: Chemical Spill Response

Immediate and appropriate response to a chemical spill is critical to minimizing harm to personnel and the environment.

Spill Response Plan

cluster_assess Assess the Spill cluster_contain Containment cluster_cleanup Cleanup and Decontamination assess1 Evacuate the immediate area assess2 Alert others and the area supervisor assess1->assess2 assess3 Identify the spilled substance (NALCO® TRAC109) assess2->assess3 contain1 Wear appropriate PPE assess3->contain1 contain2 Stop the source of the leak if safe to do so contain1->contain2 contain3 Use absorbent materials to contain the spill contain2->contain3 cleanup1 Collect absorbed material into a labeled hazardous waste container contain3->cleanup1 cleanup2 Clean the spill area with water cleanup1->cleanup2 cleanup3 Dispose of all contaminated materials as hazardous waste cleanup2->cleanup3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rac 109
Reactant of Route 2
Reactant of Route 2
Rac 109

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。